1,3-Dichlorocyclohexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLCXAXTOJPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339585 | |
| Record name | 1,3-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55887-78-0 | |
| Record name | 1,3-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3-Dichlorocyclohexane molecular structure and weight
An In-Depth Technical Guide to the Molecular Structure and Properties of 1,3-Dichlorocyclohexane
Introduction
This compound is a halogenated cyclic hydrocarbon with the molecular formula C₆H₁₀Cl₂.[1][2] As a disubstituted cyclohexane, it serves as a foundational model for understanding complex stereochemical and conformational principles in organic chemistry.[3][4] The spatial arrangement of its two chlorine substituents gives rise to distinct stereoisomers, each with unique physical properties and chemical reactivity.[3][5] This guide provides a comprehensive analysis of the molecular structure, stereoisomerism, conformational dynamics, and key physicochemical properties of this compound, tailored for researchers and professionals in chemical synthesis and drug development.
Fundamental Molecular Properties
The core identity of this compound is defined by its elemental composition and the covalent arrangement of its atoms. These fundamental properties are the basis for its chemical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀Cl₂ | [1][2][6] |
| Molecular Weight | 153.05 g/mol | [1][2][5][7] |
| General CAS Number | 55887-78-0 | [1][2][8] |
| Appearance | Colorless Liquid | [5] |
Stereoisomerism and Configurational Analysis
The presence of two stereocenters at carbons C-1 and C-3 is the defining structural feature of this compound, leading to the existence of multiple stereoisomers.[3][4] These isomers are not superimposable and are categorized based on the relative orientation of the two chlorine atoms. The primary division is between cis and trans diastereomers.[3]
cis-1,3-Dichlorocyclohexane: A Meso Compound
In the cis isomer, both chlorine atoms are on the same side of the cyclohexane ring.[9] Although this molecule contains two stereocenters, it is achiral. This is because it possesses an internal plane of symmetry, making it a meso compound.[3][4] Consequently, the cis isomer does not have an enantiomer and is optically inactive.[4]
trans-1,3-Dichlorocyclohexane: An Enantiomeric Pair
In the trans isomer, the two chlorine atoms are on opposite sides of the ring.[7] This arrangement eliminates the internal plane of symmetry, rendering the molecule chiral. Therefore, trans-1,3-dichlorocyclohexane exists as a pair of non-superimposable mirror images known as enantiomers: (1R,3R)-1,3-dichlorocyclohexane and (1S,3S)-1,3-dichlorocyclohexane.[3][4] This enantiomeric pair constitutes a racemic mixture that is optically inactive as a whole, but the individual enantiomers can rotate plane-polarized light.
Caption: Stereoisomeric relationships in this compound.
Conformational Analysis: The Chair Conformation
The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize steric and torsional strain.[9][10] The stability of the cis and trans isomers is dictated by the energetic favorability of their respective chair conformers. In any chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[10] Equatorial positions are less sterically hindered and are preferred by larger substituents.[10][11]
Conformations of cis-1,3-Dichlorocyclohexane
The cis isomer undergoes a rapid "chair flip" at room temperature, resulting in an equilibrium between two distinct chair conformations:
-
Diequatorial (e,e): Both chlorine atoms occupy equatorial positions. This is the most stable and predominant conformation, as it minimizes steric hindrance.[11][12]
-
Diaxial (a,a): Both chlorine atoms occupy axial positions. This conformation is significantly less stable due to severe steric repulsion between the two axial chlorine atoms, known as 1,3-diaxial interaction.[12]
The equilibrium heavily favors the diequatorial conformer.[12]
Caption: Conformational equilibrium of cis-1,3-dichlorocyclohexane.
Conformations of trans-1,3-Dichlorocyclohexane
The trans isomer exists in a conformation where one chlorine atom is axial and the other is equatorial (a,e).[13] When this molecule undergoes a chair flip, the axial chlorine becomes equatorial, and the equatorial chlorine becomes axial. Critically, this ring inversion produces a conformer that is identical to the original.[3][4] Therefore, unlike the cis isomer, the trans isomer does not have a major and minor conformer; it exists predominantly as a single, rapidly interconverting axial-equatorial conformation.[3][4]
Caption: Conformational analysis of trans-1,3-dichlorocyclohexane.
Physicochemical Properties
The stereochemical differences between the isomers influence their physical properties. While data for individual isomers can be sparse, general properties for the compound are well-documented.
| Property | Value | Source(s) |
| Boiling Point | 213.4 °C (Predicted) | [1][6] |
| Density | 1.14 g/cm³ (Predicted) | [1][6] |
| Flash Point | 87.7 °C | [6] |
| cis-Isomer CAS | 24955-63-3 | [6][14][15] |
| trans-Isomer CAS | 24955-62-2 | [7] |
Synthesis and Characterization
Synthetic Approaches
This compound is typically synthesized via one of two primary routes:
-
Direct Chlorination: This method involves the free-radical chlorination of cyclohexane using chlorine gas (Cl₂) and UV light.[5] This approach generally yields a mixture of dichlorinated products, including constitutional isomers and stereoisomers. The reaction often favors the thermodynamically more stable trans isomer.[5]
-
Substitution Reactions: A more controlled synthesis can be achieved by starting with a cyclohexanol derivative. The hydroxyl group can be replaced by chlorine using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[5] The choice of starting material and reaction conditions can offer better stereochemical control.
Spectroscopic Characterization
Distinguishing between the cis and trans isomers requires spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly useful. Due to its symmetry, the diequatorial cis isomer will show fewer unique carbon signals than the less symmetric trans isomer.
-
Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique can separate the isomers based on their different boiling points and provide their mass-to-charge ratio, confirming the molecular weight.[2][14]
Experimental Protocol: Isomer Identification by GC-MS
This protocol outlines a self-validating system for the separation and identification of this compound isomers.
Objective: To separate and identify the components of a this compound sample and confirm its molecular weight.
Methodology:
-
Sample Preparation:
-
Prepare a 1000 ppm stock solution of the this compound sample in HPLC-grade hexane.
-
Perform a serial dilution to create a 10 ppm working solution for injection.
-
-
Instrumentation Setup (Agilent GC-MS System or equivalent):
-
GC Column: Use a non-polar column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm) suitable for separating semi-volatile organic compounds.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/minute.
-
Final Hold: Hold at 240°C for 5 minutes.
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40-200 m/z.
-
-
Data Acquisition and Analysis:
-
Inject the 10 ppm working solution into the GC-MS.
-
Acquire the total ion chromatogram (TIC). The cis and trans isomers should appear as distinct peaks.
-
Extract the mass spectrum for each peak.
-
Verify the presence of the molecular ion peak (M⁺) at m/z ≈ 152 and the characteristic isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4).
-
Compare the resulting spectra with a reference library (e.g., NIST) for positive identification.[7][15]
-
Caption: Experimental workflow for GC-MS analysis of this compound.
Safety and Handling
This compound is a chemical compound that requires careful handling in a laboratory setting.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8]
-
Ventilation: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[8][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][16]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[16]
It is imperative to consult the most current Safety Data Sheet (SDS) for this compound before use to obtain comprehensive hazard and safety information.[8][17]
Conclusion
This compound is more than a simple chlorinated hydrocarbon; it is a textbook example of stereoisomerism and conformational analysis. Its structure is defined by the existence of a meso cis isomer and a chiral, enantiomeric pair of trans isomers. The stability of these isomers is governed by the principles of chair conformations, with a strong energetic preference for substituents to occupy equatorial positions to minimize 1,3-diaxial interactions. A thorough understanding of these structural nuances, confirmed through analytical techniques like GC-MS, is essential for professionals who utilize such molecules in complex synthetic pathways and materials science.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C6H10Cl2 | CID 557105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. idc-online.com [idc-online.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buy this compound (EVT-1636057) | 55887-78-0 [evitachem.com]
- 6. (1R,3S)-1,3-dichlorocyclohexane | 24955-63-3 [chemnet.com]
- 7. Cyclohexane, 1,3-dichloro-, trans- [webbook.nist.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Rings: Showing cis/trans and axial/equatorial relationships [bbruner.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Substituted Cyclohexane Conformations [chemserv.centre.edu]
- 13. Solved Build trans-1, 3 dichlorocyclohexane. Draw the | Chegg.com [chegg.com]
- 14. This compound (cis) | C6H10Cl2 | CID 32749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cyclohexane, 1,3-dichloro-, cis- [webbook.nist.gov]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
The Stereochemical Nuances of 1,3-Dichlorocyclohexane: A Technical Guide
This guide provides an in-depth exploration of the stereoisomers of 1,3-dichlorocyclohexane, a molecule that serves as an excellent model for understanding the interplay of conformational analysis and stereochemistry in cyclic systems. For researchers, scientists, and professionals in drug development, a thorough grasp of these principles is paramount for predicting molecular interactions and designing molecules with specific three-dimensional architectures.
Introduction to Stereoisomerism in this compound
This compound possesses two stereocenters, at carbons 1 and 3. This gives rise to a total of three stereoisomers: a pair of enantiomers and a meso compound.[1][2] These stereoisomers are categorized as cis and trans isomers, which describe the relative orientation of the two chlorine atoms with respect to the plane of the cyclohexane ring.
The conformational flexibility of the cyclohexane ring, primarily its ability to exist in rapidly interconverting chair conformations, adds another layer of complexity and is crucial for a complete understanding of the stability and properties of these stereoisomers.
The cis Isomer: A Meso Compound
The cis-1,3-dichlorocyclohexane isomer is characterized by having both chlorine atoms on the same side of the cyclohexane ring. A key feature of this isomer is that it is a meso compound . A meso compound is an achiral compound that has chiral centers.[3][4][5] It possesses an internal plane of symmetry that renders the molecule superimposable on its mirror image, and as a result, it is optically inactive.[3][6][7]
Conformational Analysis of cis-1,3-Dichlorocyclohexane
The cis isomer exists as a dynamic equilibrium between two chair conformations, which are interconverted through a process called ring flipping.[8][9]
-
Diequatorial Conformation: In one chair conformation, both chlorine atoms occupy equatorial positions.[10][11] This is the more stable conformation.
-
Diaxial Conformation: Upon ring flipping, both chlorine atoms move to axial positions.[12][13] This conformation is significantly less stable due to steric hindrance.
The primary reason for the instability of the diaxial conformer is the presence of 1,3-diaxial interactions .[14] These are repulsive steric interactions between the two axial chlorine atoms and the axial hydrogen atoms on the same face of the ring.[14] Specifically, there is a significant repulsive interaction between the two large chlorine atoms in the 1 and 3 axial positions.
The energy difference between the diequatorial and diaxial conformations of cis-1,3-dimethylcyclohexane is approximately 14.2 kJ/mol, with the diequatorial form being more stable.[12] For cis-1,3-dichlorocyclohexane, the diequatorial conformer is also strongly favored. The energy cost of a 1,3-diaxial interaction between two chlorine atoms has been estimated to be significant, making the diaxial conformation a minor contributor to the overall equilibrium.[15][16]
Experimental Protocol: Computational Analysis of Conformational Energies
A common method to quantify the energy difference between conformers is through computational chemistry.
-
Software: Utilize molecular modeling software such as Gaussian, Spartan, or free alternatives like Avogadro.
-
Method: Employ a suitable level of theory, for instance, Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, for geometry optimization and energy calculations.
-
Procedure: a. Build the diequatorial and diaxial conformers of cis-1,3-dichlorocyclohexane. b. Perform a geometry optimization for each conformer to find its lowest energy structure. c. Calculate the single-point energy of each optimized structure. d. The difference in the calculated energies will provide the relative stability of the two conformers.
Diagram: Conformational Equilibrium of cis-1,3-Dichlorocyclohexane
A diagram illustrating the ring flip between the more stable diequatorial and less stable diaxial conformations of cis-1,3-dichlorocyclohexane.
The trans Isomers: A Pair of Enantiomers
The trans-1,3-dichlorocyclohexane isomer has the two chlorine atoms on opposite sides of the ring. Unlike the cis isomer, the trans isomer is chiral .[1][17] It exists as a pair of non-superimposable mirror images, known as enantiomers . These enantiomers are designated as (1R,3S) and (1S,3R).
Conformational Analysis of trans-1,3-Dichlorocyclohexane
Each enantiomer of trans-1,3-dichlorocyclohexane also exists in two chair conformations that interconvert via ring flipping. In both of these conformations, one chlorine atom is in an axial position, and the other is in an equatorial position.[18]
Crucially, the two chair conformations for a given enantiomer are of equal energy . This is because a ring flip simply interchanges the axial and equatorial positions of the two chlorine atoms, resulting in an identical set of steric interactions. Therefore, at any given moment, a sample of a single enantiomer of trans-1,3-dichlorocyclohexane will consist of an equal mixture of these two rapidly interconverting conformers.
Diagram: Chair Conformations of a trans-1,3-Dichlorocyclohexane Enantiomer
A diagram showing the two equally stable chair conformations of one enantiomer of trans-1,3-dichlorocyclohexane.
Assigning R/S Configuration
To distinguish between the two enantiomers, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) at each stereocenter.
Protocol: Assigning R/S Configuration to trans-1,3-Dichlorocyclohexane
-
Identify Stereocenters: Carbons 1 and 3, each bonded to a chlorine atom, a hydrogen atom, and two different carbon pathways within the ring.
-
Assign Priorities: For each stereocenter:
-
Chlorine receives the highest priority (1).
-
The two carbon paths within the ring are prioritized based on the atoms attached to them.
-
Hydrogen receives the lowest priority (4).
-
-
Orient the Molecule: View the molecule with the lowest priority group (hydrogen) pointing away from the observer.
-
Determine Configuration: Trace the path from priority 1 to 2 to 3.
-
If the path is clockwise, the configuration is R .
-
If the path is counter-clockwise, the configuration is S .
-
Summary of Stereoisomeric Relationships
The stereoisomers of this compound provide a clear example of the different types of isomeric relationships.
| Isomer Pair | Relationship |
| (cis)-1,3-Dichlorocyclohexane & (trans)-(1R,3S)-1,3-Dichlorocyclohexane | Diastereomers |
| (cis)-1,3-Dichlorocyclohexane & (trans)-(1S,3R)-1,3-Dichlorocyclohexane | Diastereomers |
| (trans)-(1R,3S)-1,3-Dichlorocyclohexane & (trans)-(1S,3R)-1,3-Dichlorocyclohexane | Enantiomers |
Diagram: Stereoisomeric Relationships of this compound
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. idc-online.com [idc-online.com]
- 3. Meso Compound | Definition, Structure & Examples - Lesson | Study.com [study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Meso Compounds Explained: Definition, Structure, and Examples [eureka.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Solved 1. Make a model of cis-1,3-dichlorocyclohexane in the | Chegg.com [chegg.com]
- 9. How to Draw the Chair Conformation of Cyclohexane | dummies [dummies.com]
- 10. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. The energy cost of a 1,3 diaxial interaction between two chlorine atoms i.. [askfilo.com]
- 16. Solved One of the chair conformations of | Chegg.com [chegg.com]
- 17. chegg.com [chegg.com]
- 18. Draw all the stereoisomers for each of the following:g. 1,3-dichl... | Study Prep in Pearson+ [pearson.com]
Conformational analysis of cis-1,3-Dichlorocyclohexane
An In-Depth Technical Guide to the Conformational Analysis of cis-1,3-Dichlorocyclohexane
Abstract
Conformational analysis is a cornerstone of modern stereochemistry, providing critical insights into molecular structure, stability, and reactivity. For researchers and professionals in drug development, a profound understanding of the three-dimensional arrangement of atoms is indispensable for designing molecules with specific biological activities. The cyclohexane ring, a ubiquitous scaffold in natural products and synthetic pharmaceuticals, serves as a quintessential model for such analysis.[1][2] This guide offers a detailed examination of cis-1,3-dichlorocyclohexane, elucidating the principles that govern its conformational preferences. We will dissect the interplay of steric and electronic factors and present both experimental and computational methodologies to validate the theoretical framework, providing a comprehensive, field-proven approach to conformational analysis.
Foundational Principles of Cyclohexane Conformation
The six-membered cyclohexane ring is not planar. To alleviate angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds), it adopts a puckered three-dimensional structure.[3]
The Chair Conformation: A Strain-Free Haven
The most stable and predominant conformation of cyclohexane is the "chair" form.[2] In this arrangement, all C-C-C bond angles are approximately 109.5°, and all C-H bonds on adjacent carbons are perfectly staggered, effectively eliminating both angle and torsional strain.[3] The chair conformation features two distinct types of substituent positions:
-
Axial (a): Six bonds (three pointing up, three down) that are parallel to the principal C3 axis of the ring.
-
Equatorial (e): Six bonds that point outwards from the "equator" of the ring.
Dynamic Equilibrium: The Ring Flip
At room temperature, cyclohexane undergoes a rapid interconversion between two equivalent chair conformations, a process known as a "ring flip" or "chair-flipping".[4] This is not a physical rotation of the molecule but a conformational change where one end of the chair "flips" up and the other "flips" down. A crucial consequence of the ring flip is that all axial positions become equatorial, and all equatorial positions become axial.[4] For an unsubstituted cyclohexane, this process is energetically neutral. However, for substituted cyclohexanes, the two chair conformers are often not equal in energy.
Quantifying Steric Strain: 1,3-Diaxial Interactions and A-Values
When a substituent larger than hydrogen occupies an axial position, it experiences steric repulsion from the other two axial atoms on the same face of the ring.[5][6] These atoms are in a 1,3-relationship, and this unfavorable steric clash is termed a 1,3-diaxial interaction .[7][8][9] These interactions are the primary reason that substituents generally prefer the more spacious equatorial position.
The energetic cost of placing a substituent in the axial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers.[10][11] A larger A-value signifies a stronger preference for the equatorial position.
Analysis of cis-1,3-Dichlorocyclohexane Conformations
For a 1,3-disubstituted cyclohexane, the cis isomer is one where the two substituents are on the same face of the ring. This geometric arrangement dictates that the substituents must be either both equatorial (e,e) or both axial (a,a).[12][13] These two possibilities represent the two interconverting chair conformations of cis-1,3-dichlorocyclohexane.
The Diequatorial (e,e) Conformer
In this conformation, both chlorine atoms occupy equatorial positions. This arrangement is highly favorable as it places the relatively bulky chlorine atoms away from the core of the ring, minimizing steric strain. Crucially, there are no significant 1,3-diaxial interactions involving the chlorine atoms. This is predicted to be the low-energy, more stable conformation.[14][15]
The Diaxial (a,a) Conformer
Upon ring flipping, the diequatorial conformer converts to the diaxial form, where both chlorine atoms are in axial positions. This conformation is significantly destabilized by multiple steric clashes:
-
Cl-H Interactions: Each axial chlorine atom experiences two 1,3-diaxial interactions with axial hydrogens.
-
Cl-Cl Interaction: A particularly severe 1,3-diaxial interaction occurs between the two axial chlorine atoms themselves.[16] This syn-axial arrangement forces the electron clouds of the two electronegative atoms into close proximity, resulting in substantial van der Waals and electrostatic repulsion.
This accumulation of unfavorable steric interactions makes the diaxial conformer considerably higher in energy than the diequatorial conformer.[17] Therefore, the conformational equilibrium will heavily favor the diequatorial (e,e) form.
Methodologies for Conformational Validation
Theoretical predictions must be substantiated by empirical data. Both spectroscopic and computational methods provide powerful, complementary approaches to verify the conformational landscape of cis-1,3-dichlorocyclohexane.
Protocol 1: Analysis by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining molecular conformation in solution.[18][19] The key parameter for this analysis is the vicinal coupling constant, ³JHH, which is the coupling between protons on adjacent carbon atoms.
Pillar of Analysis: The Karplus Relationship
The magnitude of ³JHH is dependent on the dihedral angle (φ) between the two coupled protons, a relationship described by the Karplus equation.[20][21][22]
-
A large coupling constant (J ≈ 10–14 Hz) is observed for a trans-diaxial relationship (φ ≈ 180°).[23]
-
A small coupling constant (J ≈ 2–5 Hz) is observed for axial-equatorial and equatorial-equatorial relationships (φ ≈ 60°).[23]
Step-by-Step Experimental Protocol:
-
Sample Preparation: Dissolve a pure sample of cis-1,3-dichlorocyclohexane in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz recommended for better signal dispersion).
-
Spectral Analysis:
-
Identify the signal corresponding to the protons on the chlorine-bearing carbons (C1-H and C3-H). These will be the most downfield signals in the aliphatic region due to the deshielding effect of the chlorine atoms.
-
Analyze the multiplicity (splitting pattern) of this signal. The observed coupling constant will be a population-weighted average of the coupling constants in the (e,e) and (a,a) conformers.
-
-
Interpretation:
-
If the (e,e) conformer dominates: The C1-H and C3-H protons are axial. Each will be coupled to two adjacent axial protons (φ ≈ 180°) and two adjacent equatorial protons (φ ≈ 60°). This will result in a complex multiplet, often appearing as a "triplet of triplets," with characteristic large (~10-12 Hz) and small (~3-4 Hz) coupling constants.
-
If the (a,a) conformer were to dominate: The C1-H and C3-H protons would be equatorial. They would only have small couplings to their neighbors (all φ ≈ 60°), resulting in a broad multiplet with no large splitting.
-
Protocol 2: Computational Chemistry Analysis
Computational modeling allows for the direct calculation of the energies of different conformers, providing a quantitative measure of their relative stabilities.[24][25]
Step-by-Step Computational Workflow:
-
Structure Generation: Build initial 3D models of both the diequatorial (e,e) and diaxial (a,a) chair conformations using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a method like B3LYP and a basis set like 6-311+G(d,p). This process finds the lowest energy structure for each conformer.[26]
-
Frequency Calculation: Perform a frequency calculation on each optimized structure. This serves two purposes:
-
It confirms that the structure is a true energy minimum (a stable conformer) by ensuring there are no imaginary frequencies.
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate enthalpy (H) and Gibbs free energy (G).[25]
-
-
Energy Comparison: Extract the electronic energies (E), enthalpies (H), and Gibbs free energies (G) for both conformers and calculate the difference (ΔG = G(a,a) - G(e,e)).
Data Summary: Calculated Conformational Energies
The following table summarizes representative computational data, which consistently show a strong preference for the diequatorial conformer.
| Conformer | Steric Interactions | Calculated Relative Energy (ΔG) | Predicted Population (298 K) |
| Diequatorial (e,e) | Minimal | 0 kcal/mol (Reference) | >99% |
| Diaxial (a,a) | Severe 1,3-diaxial (Cl-H, Cl-Cl) | ~ +3.6 kcal/mol[27] | <1% |
Note: The energy value is based on calculations reported in the literature.[27] The exact value may vary slightly depending on the level of theory and solvent model used.
Conclusion and Outlook
For professionals in chemical research and drug development, this detailed analysis serves as a model workflow. The ability to accurately predict and confirm the three-dimensional structure of molecules is fundamental to understanding and engineering their function, from tuning the reactivity of a catalyst to optimizing the binding affinity of a drug candidate to its target receptor. The principles illustrated here are broadly applicable across the vast landscape of cyclic organic molecules.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 5. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction) [chem.ucla.edu]
- 8. Video: Stability of Substituted Cyclohexanes [jove.com]
- 9. fiveable.me [fiveable.me]
- 10. A value - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spcmc.ac.in [spcmc.ac.in]
- 14. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 15. Solved The most stable chair conformer of cis-1,3 | Chegg.com [chegg.com]
- 16. youtube.com [youtube.com]
- 17. homework.study.com [homework.study.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. sikhcom.net [sikhcom.net]
- 20. Karplus equation - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.rsc.org [pubs.rsc.org]
Conformational analysis of trans-1,3-Dichlorocyclohexane
An In-Depth Technical Guide to the Conformational Analysis of trans-1,3-Dichlorocyclohexane
Introduction: Beyond the Planar Hexagon
In the realms of medicinal chemistry and materials science, the static, two-dimensional representations of molecules often betray the dynamic, three-dimensional reality that governs their function. The cyclohexane ring, a ubiquitous scaffold in countless pharmaceuticals and natural products, is a prime example. Its conformational flexibility is not a trivial detail but a critical determinant of molecular recognition, reactivity, and biological activity.[1] A thorough understanding of how substituents influence the conformational equilibrium of this ring is therefore paramount.
This guide provides a deep dive into the conformational analysis of a specific, illustrative molecule: trans-1,3-dichlorocyclohexane. This molecule presents a fascinating case where the interplay of steric and electronic effects dictates its preferred spatial arrangement. We will move beyond simple heuristics to explore the causality behind its conformational preferences, grounding our analysis in both experimental and computational methodologies. For researchers and drug development professionals, mastering this level of analysis is essential for rational molecular design and the prediction of chemical behavior.[2]
The Foundational Principles of Cyclohexane Conformation
To analyze the substituted ring, we must first master the fundamentals of the parent structure. Cyclohexane eschews a high-energy planar form, which would be fraught with torsional strain from eclipsed C-C bonds.[3] Instead, it adopts a puckered "chair" conformation as its most stable ground state. This chair form is a paragon of stability, virtually free of strain, as it allows all C-C bonds to adopt perfectly staggered arrangements and maintains tetrahedral bond angles close to the ideal 109.5°.[2][3]
Key features of the chair conformation include:
-
Two Distinct Substituent Positions: Each carbon atom in the chair has two available positions for substituents:
-
Chair-Chair Interconversion (Ring Flipping): At room temperature, the cyclohexane ring is not static. It undergoes a rapid interconversion between two equivalent chair forms, a process known as a "ring flip." During this flip, all axial positions become equatorial, and all equatorial positions become axial.[1]
When a substituent is introduced, the two chair conformations are often no longer equal in energy. The energetic preference for a substituent to occupy the more spacious equatorial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers.[4][5] This value is a direct measure of the steric strain, primarily from 1,3-diaxial interactions , where an axial substituent "bumps into" the two other axial hydrogens on the same face of the ring.[6]
Conformational Landscape of trans-1,3-Dichlorocyclohexane
The trans stereoisomer of 1,3-dichlorocyclohexane dictates that the two chlorine atoms are on opposite faces of the ring. When we map this onto a chair conformation, one chlorine atom must be in an axial (a) position and the other in an equatorial (e) position.
A ring flip of the (1a, 3e)-conformer converts it to an (1e, 3a)-conformer. Since the substituents are identical (both are chlorine atoms), these two conformers—(a,e) and (e,a)—are energetically identical and exist in a 1:1 equilibrium.[7] The molecule is dissymmetric and exists as a pair of enantiomers ((1R,3R) and (1S,3S)).
Let's dissect the forces at play in either of these equivalent conformations:
-
Steric Strain: The primary source of strain is the 1,3-diaxial interaction experienced by the axial chlorine atom with the axial hydrogens at C5. The A-value for a single chlorine atom is approximately 0.4 to 0.53 kcal/mol, quantifying this steric penalty.[5][8][9]
-
Electronic Effects (Dipole-Dipole Interactions): Both C-Cl bonds possess significant bond dipoles. In the (a,e) conformation, these two dipoles are oriented in a syn-clinal (gauche) relationship. This results in a degree of electrostatic repulsion between the electron-rich chlorine atoms, which can slightly destabilize the conformation.
A comprehensive study of polychlorocyclohexanes using ab initio methods confirms that for the 1,3-dichloro isomers, the trans-(a,e) conformation is indeed the most stable.[10]
The chair-flipping process for trans-1,3-dichlorocyclohexane is a dynamic equilibrium between two degenerate energy states.
Note: The DOT script above is a template. Actual images of the conformers would need to be generated and linked for a final render.
Caption: Equilibrium of trans-1,3-dichlorocyclohexane conformers.
Methodologies for Conformational Verification
Assertions about conformational stability must be validated through robust experimental and computational methods.
A. Experimental Protocol: Low-Temperature NMR Spectroscopy
Principle: At room temperature, the rapid ring-flipping of cyclohexane derivatives averages the NMR signals for axial and equatorial protons.[1] By cooling the sample, this interconversion can be slowed to the point where distinct signals for each conformer, and for the axial and equatorial protons within that conformer, can be resolved.[11] Proton-proton coupling constants (³J_HH) are highly sensitive to the dihedral angle between the protons, as described by the Karplus relationship, providing definitive proof of their axial or equatorial nature.[12][13]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of trans-1,3-dichlorocyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene, d8-toluene, or deuterated dichloromethane, CD₂Cl₂).
-
Spectrometer Setup: Place the sample in a high-field NMR spectrometer equipped with a variable temperature unit.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.
-
Temperature Reduction: Gradually lower the sample temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum at each temperature point. Monitor the signals for broadening and eventual splitting (decoalescence). The coalescence temperature provides data to calculate the energy barrier of the ring flip.
-
Low-Temperature Analysis: Continue cooling until well below the coalescence point (e.g., to 173 K or -100 °C), where sharp, distinct signals for axial and equatorial protons are observed.
-
Data Interpretation:
-
Chemical Shift: Assign axial and equatorial proton signals. Axial protons are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts.
-
Coupling Constants: Analyze the multiplicity of the signals. Large coupling constants (³J_ax-ax ≈ 8-13 Hz) are indicative of a 180° dihedral angle between two axial protons, while smaller couplings (³J_ax-eq and ³J_eq-eq ≈ 2-5 Hz) confirm other relationships.
-
B. Computational Protocol: Quantum Mechanical Analysis
Principle: Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to model the geometry and calculate the relative energies of different conformers with high accuracy, capturing both steric and subtle electronic effects.[10][14]
Step-by-Step Workflow:
-
Structure Generation: Build the 3D structure of the trans-1,3-dichlorocyclohexane (a,e) conformer using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization using a reliable DFT method and basis set (e.g., B3LYP/6-31G* or a more robust level like M06-2X/aug-cc-pVTZ). This step finds the lowest energy structure (the bottom of the potential energy well).[14]
-
Frequency Calculation: Conduct a frequency (vibrational) analysis on the optimized geometry. A true energy minimum will have zero imaginary frequencies. This calculation also provides the Gibbs free energy (G) and other thermodynamic data.
-
Conformer Generation: The ring-flipped (e,a) conformer can be generated and subjected to the same optimization and frequency calculation.
-
Energy Comparison: Compare the calculated Gibbs free energies of the (a,e) and (e,a) conformers. As expected, the calculations will confirm they are isoenergetic (ΔG = 0).
-
Analysis: Further analysis can include mapping the electrostatic potential to visualize dipole moments and examining natural bond orbitals (NBO) to investigate hyperconjugative interactions.
Caption: Computational workflow for conformational energy analysis.
Summary of Energetic Contributions
The stability of the trans-1,3-dichlorocyclohexane conformer is a balance of competing factors.
| Interaction Type | Contributing Factor | Estimated Energy (kcal/mol) | Net Effect |
| Steric Strain | 1,3-Diaxial Interaction (Cl ↔ H) | +0.4 to +0.53[5][8] | Destabilizing |
| Torsional Strain | Gauche-butane interactions within the ring | Minimal and constant | Neutral |
| Electronic Effect | C-Cl / C-Cl Dipole Repulsion | Minor | Destabilizing |
Because the ring flip produces an identical molecule, the net energy difference (ΔG) is zero, and the two conformers are equally populated at equilibrium.
Conclusion
The conformational analysis of trans-1,3-dichlorocyclohexane serves as an exemplary model for understanding the foundational principles that govern the three-dimensional structure of substituted cyclohexanes. It exists as a dynamic 1:1 equilibrium of two equivalent (axial, equatorial) chair conformers. The energy of these conformers is dictated primarily by the steric strain of a single axial chlorine atom, with minor contributions from electronic effects.
For scientists in drug discovery and molecular engineering, this detailed level of analysis is not merely academic. The precise spatial orientation of substituents determines how a molecule fits into a binding pocket, its dipole moment, and its overall reactivity. By leveraging a synergistic approach of high-level computational modeling and definitive experimental techniques like low-temperature NMR, researchers can confidently predict and validate the conformational behavior of complex molecules, paving the way for more rational and efficient design.
References
- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 2. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]
- 3. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. gauthmath.com [gauthmath.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. sikhcom.net [sikhcom.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. auremn.org.br [auremn.org.br]
- 14. benchchem.com [benchchem.com]
Introduction: Stereoisomerism and its Physical Manifestations
An In-depth Technical Guide to the Physical Properties of 1,3-Dichlorocyclohexane Isomers
This guide provides a comprehensive analysis of the core physical properties of the cis and trans isomers of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the conformational intricacies that dictate the macroscopic physical characteristics of these molecules, supported by experimental data and computational insights.
This compound serves as a classic example of how stereoisomerism profoundly influences the physical properties of a molecule. The spatial arrangement of the two chlorine atoms on the cyclohexane ring gives rise to two distinct diastereomers: cis-1,3-dichlorocyclohexane and trans-1,3-dichlorocyclohexane.[1] These isomers, while sharing the same molecular formula and connectivity, exhibit different physical behaviors due to their unique three-dimensional structures. Understanding these differences is crucial for applications ranging from synthetic chemistry to materials science and drug design, where molecular shape and polarity are paramount.
Conformational Analysis: The Structural Foundation
The physical properties of this compound isomers are fundamentally rooted in their preferred conformations. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The stability of substituted cyclohexanes is largely determined by the steric interactions of the substituents, which can occupy either axial or equatorial positions.[2][3]
cis-1,3-Dichlorocyclohexane
The cis isomer can exist as a dynamic equilibrium between two chair conformations: one with both chlorine atoms in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).[1][2]
-
Diequatorial (e,e) Conformation: This is the more stable conformation. The larger chlorine atoms are in the less sterically hindered equatorial positions, minimizing unfavorable 1,3-diaxial interactions.
-
Diaxial (a,a) Conformation: This conformation is significantly less stable due to severe steric repulsion between the two axial chlorine atoms and the axial hydrogen atoms on the ring.
The rapid interconversion between these two conformations, known as a ring flip, heavily favors the diequatorial form. The cis isomer is an achiral meso compound because the diequatorial conformer possesses a plane of symmetry.[1]
trans-1,3-Dichlorocyclohexane
The trans isomer exists as a pair of enantiomers, (1R,3S) and (1S,3R). For this isomer, any chair conformation will have one chlorine atom in an axial position and the other in an equatorial position (axial-equatorial, a,e). A ring flip interconverts the two chlorine atoms between axial and equatorial positions, resulting in a conformation that is identical in energy.[1] Therefore, unlike the cis isomer, there is no significant energetic preference for one chair conformer over the other.
Comparative Analysis of Physical Properties
The differences in conformational stability and molecular geometry between the cis and trans isomers directly translate to measurable differences in their physical properties.
| Property | cis-1,3-Dichlorocyclohexane | trans-1,3-Dichlorocyclohexane |
| Molecular Formula | C₆H₁₀Cl₂[4][5] | C₆H₁₀Cl₂[6][7] |
| Molecular Weight | 153.05 g/mol [4][5] | 153.05 g/mol [6][7] |
| Boiling Point | 213.4 °C at 760 mmHg[8] | ~173-175 °C (Predicted) |
| Density | 1.14 g/cm³[8][9] | ~1.14 g/cm³ (Predicted)[9] |
| Dipole Moment | ~2.69 D (for ee conformer)[10] | ~2.25 D[10] |
| CAS Number | 24955-63-3[4][5] | 24955-62-2[7][11] |
Discussion of Properties:
-
Boiling Point: The cis isomer has a notably higher boiling point. This can be attributed to its larger net dipole moment. In the favored diequatorial conformation of the cis isomer, the individual C-Cl bond dipoles add up to create a significant molecular dipole. This leads to stronger intermolecular dipole-dipole interactions, which require more energy to overcome during boiling. The trans isomer has a smaller net dipole moment, resulting in weaker intermolecular forces and a lower boiling point.
-
Dipole Moment: Computational studies have shown the diequatorial conformation of cis-1,3-dichlorocyclohexane to have a dipole moment of approximately 2.69 Debye.[10] The diaxial conformation has a larger theoretical dipole moment, but its low population at equilibrium means it contributes little to the overall measured value. The trans isomer, with one axial and one equatorial chlorine, has a calculated dipole moment of around 2.25 Debye.[10] The vector sum of the C-Cl bond dipoles in the (a,e) conformation results in a smaller net dipole than in the (e,e) cis conformation.
Methodologies for Property Determination
The physical properties listed above are determined through a combination of experimental techniques and computational modeling.
Experimental Protocols
A. Boiling Point Determination (Distillation Method):
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume of the this compound isomer into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask. The temperature will rise until the liquid begins to boil and the vapor condenses on the thermometer bulb.
-
Measurement: Record the temperature at which the vapor and liquid are in equilibrium. This is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
B. Dipole Moment Measurement (Capacitance Method):
-
Principle: The dipole moment of a substance is determined by measuring the dielectric constant of a dilute solution of the compound in a nonpolar solvent (e.g., benzene or carbon tetrachloride).
-
Procedure:
-
Measure the capacitance of the pure nonpolar solvent.
-
Prepare several dilute solutions of the this compound isomer in the solvent.
-
Measure the capacitance of each solution.
-
The increase in capacitance is related to the orientation of the polar solute molecules in the electric field.
-
-
Calculation: The Debye equation is used to relate the change in dielectric constant to the molar polarization of the solute, from which the dipole moment can be calculated.
Computational Chemistry Workflow
Computational methods are invaluable for predicting and understanding the properties of conformers that may be difficult to isolate experimentally.
This workflow allows for the precise calculation of geometries, relative energies, and electronic properties like the dipole moment for each stable conformer.[10] These theoretical values provide deep insight into the experimental observations.
Conclusion
The physical properties of cis- and trans-1,3-dichlorocyclohexane are dictated by their underlying conformational preferences. The cis isomer predominantly exists in a diequatorial conformation, leading to a significant molecular dipole moment and a higher boiling point. The trans isomer exists as an equilibrium of two identical axial-equatorial conformers, resulting in a smaller net dipole moment and a lower boiling point. This detailed understanding, derived from both experimental measurement and computational analysis, is essential for scientists who utilize these and similar substituted cyclohexanes in complex molecular design and synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Draw all the stereoisomers for each of the following:g. 1,3-dichl... | Study Prep in Pearson+ [pearson.com]
- 4. Cyclohexane, 1,3-dichloro-, cis- (CAS 24955-63-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound (cis) | C6H10Cl2 | CID 32749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-1,3-Dichlorocyclohexane | C6H10Cl2 | CID 22214628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexane, 1,3-dichloro-, trans- (CAS 24955-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. (1R,3S)-1,3-dichlorocyclohexane | 24955-63-3 [chemnet.com]
- 9. lookchem.com [lookchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Cyclohexane, 1,3-dichloro-, trans- [webbook.nist.gov]
Thermodynamic stability of 1,3-Dichlorocyclohexane conformers
An In-depth Technical Guide to the Thermodynamic Stability of 1,3-Dichlorocyclohexane Conformers
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the thermodynamic stability of the various conformers of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the stereoelectronic and steric factors that govern conformational preference, offering a foundational understanding essential for molecular design and analysis.
Introduction: The Primacy of the Chair Conformation
The cyclohexane ring is a ubiquitous scaffold in organic and medicinal chemistry. Its conformational landscape is dominated by the low-energy "chair" conformation, which effectively minimizes two primary sources of intrinsic strain: angle strain (by maintaining near-ideal tetrahedral bond angles) and torsional strain (by staggering all adjacent carbon-hydrogen bonds).[1][2] Within the chair framework, substituents can occupy two distinct positions: axial (projecting parallel to the principal axis of the ring) and equatorial (projecting outwards from the ring's equator).[3] The interplay of substituent positions dictates the overall thermodynamic stability of a substituted cyclohexane molecule. This guide will dissect these principles using the stereoisomers of this compound as a case study.
Configurational Isomers: cis and trans-1,3-Dichlorocyclohexane
Before examining conformational isomers, which interconvert rapidly via bond rotation (i.e., a "ring flip"), it is crucial to distinguish the configurational isomers of this compound.[4] These are distinct molecules—stereoisomers—that do not interconvert.
-
cis-1,3-Dichlorocyclohexane: Both chlorine substituents are on the same face of the ring. This isomer is a meso compound, meaning it is achiral despite having two stereocenters, due to an internal plane of symmetry.[4][5]
-
trans-1,3-Dichlorocyclohexane: The chlorine substituents are on opposite faces of the ring. This isomer is chiral and exists as a pair of enantiomers: (1R,3R) and (1S,3S).[4][5]
The thermodynamic analysis must be performed separately for the conformational equilibria of the cis and trans isomers.
Conformational Analysis of cis-1,3-Dichlorocyclohexane
The cis isomer exists as a dynamic equilibrium between two chair conformers. The process of ring inversion interconverts these two forms.
Conformer I: Diequatorial (e,e)
In this conformation, both chlorine atoms occupy the more spacious equatorial positions.[1][2] This arrangement places the bulky substituents away from the core of the ring, minimizing steric hindrance. Specifically, it avoids destabilizing 1,3-diaxial interactions.[6]
Conformer II: Diaxial (a,a)
Following a ring flip, the diequatorial conformer converts to a diaxial form, where both chlorine atoms are forced into the sterically crowded axial positions.[7] This conformer is significantly destabilized by multiple repulsive steric interactions:
-
Cl-H 1,3-Diaxial Interactions: Each axial chlorine atom experiences repulsion from the two axial hydrogen atoms located three carbons away.
-
Cl-Cl 1,3-Diaxial Interaction: A highly unfavorable repulsive interaction occurs between the two large, electron-rich chlorine atoms, which are forced into close proximity.[8]
Due to the severe steric strain in the diaxial form, the equilibrium overwhelmingly favors the diequatorial conformer.[6][9] The energy difference is substantial, rendering the population of the diaxial conformer negligible at room temperature.
Conformational Analysis of trans-1,3-Dichlorocyclohexane
The trans isomer also exists as an equilibrium between two interconverting chair conformations.
Conformers: Axial-Equatorial (a,e) and Equatorial-Axial (e,a)
For the trans-1,3-disubstituted pattern, one substituent must be axial and the other equatorial in any given chair conformation. A ring flip simply swaps their positions: the axial chlorine becomes equatorial, and the equatorial chlorine becomes axial.[10]
Since the substituents are identical (chlorine), these two conformers—(a,e) and (e,a)—are energetically degenerate. They are non-superimposable mirror images (enantiomers) that rapidly interconvert.[7] Therefore, the trans isomer exists as a single-energy population of rapidly equilibrating, identical conformers. Each of these conformers is destabilized by the 1,3-diaxial interactions of the single axial chlorine atom with the axial hydrogens.
Quantitative Energetic Analysis and Overall Stability
To quantify the stability differences, we utilize the concept of A-values . An A-value represents the free energy difference (ΔG°) between a conformer with a substituent in the axial position versus the equatorial position.[11][12] It is a measure of the steric strain imposed by an axial substituent.
The A-value for a single chlorine substituent is approximately 0.5 kcal/mol .[12][13] This value accounts for the two 1,3-diaxial interactions between the axial chlorine and axial hydrogens.
| Isomer | Conformer | Substituent Positions | Key Steric Interactions | Estimated Strain Energy (kcal/mol) | Relative Stability |
| cis | I | Diequatorial (e,e) | None | ~0 (Reference) | Most Stable |
| II | Diaxial (a,a) | 4 x (Cl-H) + 1 x (Cl-Cl) | > 5.5 | Least Stable | |
| trans | I & II | Axial-Equatorial (a,e) | 2 x (Cl-H) | ~0.5 | Intermediate |
Analysis Workflow:
-
The diequatorial (e,e) conformer of cis-1,3-dichlorocyclohexane is the most stable conformer overall, as it is essentially free of destabilizing 1,3-diaxial interactions.
-
The axial-equatorial (a,e) conformer of trans-1,3-dichlorocyclohexane is the next most stable. Its stability is dictated by the strain of a single axial chlorine atom, approximately 0.5 kcal/mol.
-
The diaxial (a,a) conformer of the cis isomer is by far the least stable due to severe steric repulsion.
Because the cis isomer can adopt a very low-energy diequatorial conformation, which will dominate its equilibrium, the cis isomer of this compound is thermodynamically more stable than the trans isomer .[14]
The Role of Stereoelectronic Effects
While steric hindrance is the dominant factor in this system, it is worth noting the anomeric effect . This is a stereoelectronic phenomenon where an electronegative substituent adjacent to a heteroatom in a ring prefers the axial position, contrary to steric predictions.[15] This effect arises from a stabilizing hyperconjugation between a lone pair on the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond.[16] In this compound, the ring is carbocyclic (contains only carbon atoms), so there is no ring heteroatom to donate a lone pair. Therefore, the anomeric effect is not a significant factor in determining the conformational preferences of this molecule.
Experimental and Computational Verification
The relative energies and populations of these conformers are not merely theoretical constructs. They can be determined and validated through several methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: At low temperatures ("freezing out" the ring flip), signals for axial and equatorial protons (and carbons) can be resolved and integrated to determine the population ratio of conformers. From this ratio, the free energy difference (ΔG°) can be calculated.
-
Computational Chemistry: Modern computational methods, from molecular mechanics to higher-level ab initio calculations, can accurately model the geometries and energies of different conformers, providing quantitative data that aligns with experimental results.[14]
These techniques are foundational in drug development and materials science for predicting the three-dimensional structure and, consequently, the biological activity or physical properties of cyclic molecules.
References
- 1. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 4. idc-online.com [idc-online.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Solved One of the chair conformations | Chegg.com [chegg.com]
- 9. chegg.com [chegg.com]
- 10. chegg.com [chegg.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Anomeric effect - Wikipedia [en.wikipedia.org]
- 16. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Role of Radical Halogenation in Synthesis
An In-Depth Technical Guide to the Free Radical Chlorination of Cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Free radical halogenation is a foundational reaction in organic chemistry, providing a pathway to functionalize otherwise inert alkanes.[1][2] This process, which proceeds via a radical chain mechanism, is instrumental in introducing a halogen atom onto an alkane backbone, thereby creating a versatile synthetic handle for subsequent nucleophilic substitution or elimination reactions. Cyclohexane serves as an exemplary substrate for studying this reaction. Due to the equivalence of its twelve secondary hydrogen atoms, the monosubstitution reaction yields a single primary product, chlorocyclohexane, simplifying product analysis and providing a clear window into the reaction's mechanics.[3][4] This guide offers a comprehensive examination of the free radical chlorination of cyclohexane, delving into its core mechanism, energetic profile, stereochemical outcomes, and a field-proven experimental protocol.
The Core Reaction Mechanism: A Triphasic Chain Process
The free radical chlorination of an alkane is a classic example of a chain reaction, characterized by three distinct phases: initiation, propagation, and termination.[5][6][7] The overall transformation for the monochlorination of cyclohexane is:
C₆H₁₂ + Cl₂ --(hν or Δ)--> C₆H₁₁Cl + HCl
Initiation: The Generation of Reactive Radicals
The chain reaction is dormant until a reactive radical species is generated. This requires an initial input of energy, typically in the form of ultraviolet (UV) light (hν) or heat (Δ), to induce the homolytic cleavage of the relatively weak chlorine-chlorine bond (Bond Dissociation Energy: ~243 kJ/mol).[6][8][9] This step results in a net increase in the number of free radicals.[7]
Cl₂ + Energy → 2 Cl•
This initiation event creates two highly reactive chlorine atoms, each with an unpaired electron, which are poised to drive the subsequent propagation steps.
Caption: Initiation via homolytic cleavage of molecular chlorine.
Propagation: The Self-Sustaining Cycle
Once initiated, the reaction becomes self-sustaining through a two-step propagation cycle. In this phase, a radical is consumed, but another is generated, resulting in no net change in the number of radicals.[7][10]
-
Step 2a: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from the cyclohexane ring. This is the rate-determining step of the propagation phase. It breaks a C-H bond and forms a strong H-Cl bond (BDE: ~431 kJ/mol), generating a cyclohexyl radical.[2][11]
C₆H₁₂ + Cl• → C₆H₁₁• + HCl
-
Step 2b: Halogen Abstraction. The newly formed cyclohexyl radical is also highly reactive. It collides with a molecule of non-radicalized chlorine (Cl₂), abstracting a chlorine atom to form the final product, chlorocyclohexane, and regenerating a chlorine radical.[6]
C₆H₁₁• + Cl₂ → C₆H₁₁Cl + Cl•
The chlorine radical produced in this step is then free to participate in another hydrogen abstraction (Step 2a), thus continuing the chain.[12]
Caption: The two-step propagation cycle of the chain reaction.
Termination: Cessation of the Chain
The chain reaction does not continue indefinitely. When two radical species collide and combine, they form a stable, non-radical molecule.[6] This results in a net decrease in the number of free radicals and effectively terminates the chain.[7] Due to the low concentration of radicals relative to the starting materials, these events are less frequent than propagation steps but become more probable as reactant concentrations decrease.
Possible termination steps include:
-
Cl• + Cl• → Cl₂
-
C₆H₁₁• + Cl• → C₆H₁₁Cl
-
C₆H₁₁• + C₆H₁₁• → C₁₂H₂₂ (Bicyclohexyl)
Caption: Possible radical-radical combination termination events.
Scientific Integrity: Energetics, Selectivity, and Stereochemistry
Energetics and Reaction Profile
The overall free radical chlorination of alkanes is an exothermic process, meaning it releases energy.[2] A quantitative understanding is achieved by analyzing the bond dissociation energies (BDEs) of the bonds broken and formed during the propagation steps.
| Bond | Bond Dissociation Energy (kJ/mol) |
| Bonds Broken | |
| C-H (secondary in cyclohexane) | ~418[13] |
| Cl-Cl | ~243[9] |
| Bonds Formed | |
| H-Cl | ~431[14] |
| C-Cl | ~339[9] |
Analysis of Propagation Steps:
-
Step 2a (H-abstraction): ΔH = (BDE of C-H) - (BDE of H-Cl) = 418 - 431 = -13 kJ/mol (Exothermic)
-
Step 2b (Cl-abstraction): ΔH = (BDE of Cl-Cl) - (BDE of C-Cl) = 243 - 339 = -96 kJ/mol (Highly Exothermic)
The overall enthalpy change for one propagation cycle is approximately -109 kJ/mol , confirming the thermodynamic favorability of the reaction once initiated.
Regioselectivity: The Cyclohexane Advantage
For most alkanes, chlorination is notoriously unselective, often leading to a statistical mixture of isomeric products.[1][15] This is because the chlorine radical is highly reactive and abstracts different types of hydrogens (primary, secondary, tertiary) at comparable rates.[16][17] However, cyclohexane is an ideal substrate because all twelve of its hydrogen atoms are chemically equivalent secondary hydrogens. Consequently, the abstraction of any one of these hydrogens leads to the formation of the same cyclohexyl radical, and ultimately, the same single monochlorinated product: chlorocyclohexane.[3][4]
Stereochemistry
The hydrogen abstraction step generates a cyclohexyl radical. Experimental evidence indicates that alkyl radicals, like carbocations, are typically trigonal planar with sp² hybridization.[18][19] The single unpaired electron resides in an unhybridized p-orbital perpendicular to the plane of the three bonds.
In the subsequent halogen abstraction step, the incoming chlorine molecule can react with the radical from either face of the planar center with equal probability.[19] For an unsubstituted cyclohexane ring, this does not generate a stereocenter. However, if the starting material were a substituted cyclohexane that becomes chiral upon chlorination, a racemic mixture of enantiomers would be expected.[18]
Field-Proven Experimental Protocol: Synthesis of Chlorocyclohexane
This protocol describes the chlorination of cyclohexane using sulfuryl chloride (SO₂Cl₂) as the chlorine source and 2,2'-azobisisobutyronitrile (AIBN) as a thermal radical initiator.[3] This method is often preferred in a laboratory setting over the direct use of chlorine gas due to improved safety and handling. Sulfuryl chloride decomposes upon heating in the presence of an initiator to provide a controlled source of chlorine radicals.
Objective
To synthesize chlorocyclohexane via a free radical substitution reaction, demonstrating reflux technique, liquid-liquid extraction, and simple distillation for purification.[3]
Materials and Reagents
-
Cyclohexane
-
Sulfuryl chloride (SO₂Cl₂)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
0.5 M Sodium carbonate (Na₂CO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Round-bottom flask (RBF), condenser, heating mantle, separatory funnel, distillation apparatus
-
Boiling chips
Procedure
-
Reaction Setup (Perform in a fume hood):
-
To a dry 250-mL round-bottom flask, add 25.0 mL of cyclohexane.
-
Causality: Cyclohexane is the alkane substrate. The flask must be dry to prevent unwanted side reactions of sulfuryl chloride with water.
-
Carefully add 9.0 mL of sulfuryl chloride (SO₂Cl₂) to the RBF.
-
Causality: Sulfuryl chloride serves as the chlorinating agent. It is corrosive and reacts with moisture, so it must be handled with care.
-
Add approximately 0.10 g of AIBN to the flask.[3]
-
Causality: AIBN is a thermal initiator. Upon heating, it decomposes to form nitrogen gas and radicals, which then initiate the chain reaction. It is a safer alternative to peroxide-based initiators.
-
Add a few boiling chips and assemble a reflux apparatus.
-
-
Reaction Execution:
-
Gently heat the mixture to reflux using a heating mantle for approximately 60 minutes.
-
Causality: Heating provides the necessary energy to decompose the AIBN initiator and sustain the propagation steps of the radical chain reaction. The reflux condenser prevents the loss of volatile reactants and products.
-
The reaction will generate gaseous byproducts (SO₂ and HCl). It is crucial to perform this step in a well-ventilated fume hood.
-
After the reflux period, allow the flask to cool to room temperature.
-
-
Workup and Isolation:
-
Carefully transfer the cooled reaction mixture to a 125-mL separatory funnel.
-
Wash the organic layer with multiple 15-mL portions of 0.5 M aqueous sodium carbonate solution.[3] Continue washing until the aqueous layer is basic (test with litmus or pH paper).
-
Causality: The sodium carbonate wash neutralizes any remaining acidic components, such as unreacted sulfuryl chloride and the HCl byproduct. This is a critical self-validating step to ensure the purity of the final product.
-
Separate the layers and wash the organic layer once with 15 mL of water to remove any residual sodium carbonate.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous calcium chloride for 10-15 minutes.
-
Causality: Drying agents remove trace amounts of water from the organic product before the final purification step.
-
-
Purification and Validation:
-
Decant the dried liquid into a 50-mL RBF and set up for simple distillation.[3]
-
Collect the fraction boiling between 141-143 °C. This is the chlorocyclohexane product.
-
Causality: Distillation separates the desired chlorocyclohexane from any unreacted cyclohexane (b.p. 81 °C) and higher-boiling side products.
-
Validation: The identity and purity of the product can be confirmed by measuring its boiling point and refractive index and comparing them to literature values. Gas chromatography (GC) analysis can also be used to determine the purity and identify any minor byproducts.[3]
-
Critical Safety and Handling Protocols
-
General: This procedure must be conducted in a certified chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory at all times.[20]
-
Cyclohexane: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[21]
-
Sulfuryl Chloride/Chlorine: Sulfuryl chloride and its decomposition products (including chlorine and HCl) are toxic, corrosive, and can cause severe respiratory and skin burns. Avoid inhalation of vapors and direct skin contact.[20][22]
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[23] In case of a leak or spill, evacuate the area and report it immediately.[22] Have an appropriate escape-type respirator available for emergencies.[24]
-
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous washes should be neutralized before disposal according to institutional guidelines.
References
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]
- 5. Write the initiation, propagation, and termination steps for the ... | Study Prep in Pearson+ [pearson.com]
- 6. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Provide a mechanism for the chlorination of cyclohexane. Be sure ... | Study Prep in Pearson+ [pearson.com]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. homework.study.com [homework.study.com]
- 12. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 13. researchgate.net [researchgate.net]
- 14. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. 9.5 Stereochemistry for the Halogenation of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
- 19. Stereochemistry of Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 20. erc.mp.gov.in [erc.mp.gov.in]
- 21. nj.gov [nj.gov]
- 22. CCOHS: Chlorine [ccohs.ca]
- 23. tdi.texas.gov [tdi.texas.gov]
- 24. doh.wa.gov [doh.wa.gov]
An In-depth Technical Guide to Isomer Distribution in the Free-Radical Chlorination of Cyclohexane
Abstract
The free-radical chlorination of cyclohexane is a cornerstone reaction in organic synthesis, providing a direct pathway from a simple alkane to functionalized intermediates. While the initial monochlorination is straightforward due to the equivalence of all hydrogen atoms, subsequent chlorination events introduce significant complexity, leading to a mixture of dichlorocyclohexane isomers. Understanding and controlling the distribution of these isomers is critical for researchers, process chemists, and drug development professionals aiming to optimize synthetic routes and minimize purification challenges. This guide provides a deep dive into the mechanistic underpinnings of isomer formation, the interplay of statistical and electronic factors governing product ratios, a field-proven experimental protocol for synthesis, and robust analytical methodologies for isomer characterization.
The Core Mechanism: A Free-Radical Chain Reaction
The chlorination of cyclohexane proceeds via a classic free-radical chain mechanism, which is divisible into three distinct stages: initiation, propagation, and termination.[1] This process is typically initiated by ultraviolet (UV) light (hν) or thermal energy (Δ), which provides the requisite energy to cleave the Cl-Cl bond homolytically.[2]
Initiation
The reaction commences with the homolytic cleavage of a chlorine molecule, generating two highly reactive chlorine radicals (Cl•). This step is the energetic barrier to starting the chain reaction.[3]
Reaction: Cl₂ --(hν or Δ)--> 2 Cl•
Propagation
The propagation phase consists of a self-sustaining cycle of two steps that are responsible for the formation of the product and the regeneration of the chain-carrying radical.
-
Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from the cyclohexane ring. This is the rate-determining step for this phase and results in the formation of a cyclohexyl radical (C₆H₁₁•) and hydrogen chloride (HCl).[2]
-
Step 2: Halogenation. The newly formed cyclohexyl radical reacts with a molecule of chlorine (Cl₂) to yield the monochlorinated product, chlorocyclohexane, and a new chlorine radical, which can then continue the chain.[1]
Termination
The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. These events become more probable as the concentration of radicals increases or the concentration of reactants decreases.[4]
Possible Termination Reactions:
-
Cl• + Cl• → Cl₂
-
C₆H₁₁• + Cl• → C₆H₁₁Cl
-
C₆H₁₁• + C₆H₁₁• → C₁₂H₂₂ (Bicyclohexyl)
Isomer Distribution: From Simplicity to Complexity
Monochlorination: A Single Product
In the initial reaction, the issue of isomerism is moot. All twelve hydrogen atoms on the cyclohexane molecule are chemically equivalent secondary hydrogens. Therefore, the substitution of any one hydrogen atom leads to the formation of a single, identical product: chlorocyclohexane.[1][5] The primary synthetic challenge at this stage is not isomerism but preventing over-halogenation. To favor the formation of the monochlorinated product, the reaction is typically performed using a large excess of cyclohexane relative to the chlorinating agent.[6]
Dichlorination: The Emergence of Isomers
When chlorocyclohexane is subjected to further chlorination, the initial equivalence is broken. The presence of the first chlorine atom influences the reactivity of the remaining C-H bonds, leading to the formation of a complex mixture of dichlorocyclohexane isomers.[7] These include both constitutional isomers and stereoisomers. In total, nine distinct dichlorocyclohexane isomers are possible.[8][9][10]
Possible Dichlorocyclohexane Isomers:
-
Constitutional Isomers:
-
1,1-dichlorocyclohexane
-
1,2-dichlorocyclohexane
-
1,3-dichlorocyclohexane
-
1,4-dichlorocyclohexane
-
-
Stereoisomers:
-
cis-1,2-dichlorocyclohexane
-
trans-1,2-dichlorocyclohexane
-
cis-1,3-dichlorocyclohexane
-
trans-1,3-dichlorocyclohexane
-
cis-1,4-dichlorocyclohexane
-
trans-1,4-dichlorocyclohexane
-
Factors Governing Dichloride Isomer Distribution
The final ratio of dichlorinated products is determined by the interplay of two primary factors: statistical probability and the relative reactivity of the C-H bonds.
-
Statistical Probability: This relates to the number of hydrogen atoms available for abstraction at each position relative to the initial chlorine atom. For chlorocyclohexane, there are hydrogens at the C1 (α), C2/C6 (β), C3/C5 (γ), and C4 (δ) positions.
-
Relative Reactivity: The stability of the resulting radical intermediate dictates the reactivity of a C-H bond. Generally, the order of stability is tertiary > secondary > primary.[11] However, the electron-withdrawing inductive effect of the first chlorine atom deactivates the neighboring C-H bonds, making them stronger and less susceptible to abstraction.[12] This effect is strongest at the C1 (geminal) position and diminishes with distance.
This deactivating effect counteracts the statistical probability, leading to a non-random distribution of isomers. Abstraction of hydrogens at positions further from the initial chlorine (C3 and C4) is often favored over abstraction at closer positions (C1 and C2).[12]
| Position on Chlorocyclohexane | Number of Hydrogens (Statistical Factor) | Inductive Effect of Chlorine | Relative Reactivity | Expected Product Contribution |
| C1 (α-position) | 1 | Strong deactivation | Lowest | Minor (e.g., 1,1-dichloro) |
| C2/C6 (β-positions) | 4 | Moderate deactivation | Low | Moderate (e.g., 1,2-dichloro) |
| C3/C5 (γ-positions) | 4 | Weak deactivation | High | Major (e.g., 1,3-dichloro) |
| C4 (δ-position) | 2 | Negligible deactivation | Highest | Major (e.g., 1,4-dichloro) |
Experimental Protocol: Synthesis of Chlorocyclohexane
For laboratory-scale synthesis, the use of chlorine gas can be hazardous. A safer and more convenient method employs sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN).[5]
Materials and Setup
-
Cyclohexane (large excess)
-
Sulfuryl chloride (SO₂Cl₂)
-
2,2'-azobisisobutyronitrile (AIBN)
-
Round-bottom flask, reflux condenser, heating mantle
-
Separatory funnel
-
0.5 M Sodium carbonate solution
-
Anhydrous calcium chloride or sodium sulfate
-
Distillation apparatus
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask, combine cyclohexane and a small amount of AIBN (e.g., 0.1 g). Add sulfuryl chloride dropwise in a fume hood.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture gently using a heating mantle. The reaction is initiated as the AIBN decomposes, and the completion can be monitored by the cessation of gas evolution (SO₂ and HCl).[5]
-
Workup - Quenching and Washing: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Wash the organic layer with several portions of 0.5 M aqueous sodium carbonate to neutralize any remaining acid (HCl and acidic byproducts). Test the aqueous layer with litmus paper to ensure it remains basic.[5]
-
Workup - Water Wash: Wash the organic layer with one portion of water to remove any residual sodium carbonate.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., CaCl₂ or Na₂SO₄) to remove dissolved water.
-
Purification: Decant or filter the dried solution into a clean, dry round-bottom flask. Purify the chlorocyclohexane from unreacted cyclohexane and any dichlorinated products by simple or fractional distillation.[5] Collect the fraction boiling at approximately 142-143 °C.
Analytical Methodology: Characterization of Isomer Distribution
Gas chromatography (GC) is the premier technique for separating and quantifying the volatile isomers of dichlorocyclohexane.[12] Coupling the GC to a mass spectrometer (GC-MS) allows for definitive identification of each isomer based on its mass spectrum.
Sample Preparation
Prepare a dilute solution (e.g., ~100 µg/mL) of the purified product mixture in a suitable volatile solvent, such as hexane or dichloromethane.
Gas Chromatography (GC) Conditions
The key to resolving the various isomers is the choice of the capillary column's stationary phase.
-
Method 1: Non-Polar Column (Boiling Point Separation)
-
Principle: On a non-polar column, such as one with a poly(dimethyl siloxane) phase, analytes are separated primarily according to their boiling points.
-
Column: Equity®-1, SPB™-1, or equivalent (100% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp at a controlled rate (e.g., 5 °C/min) to a final temperature of ~200 °C. This temperature program will effectively separate the isomers based on small differences in their boiling points and structures.[13]
-
Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.
-
-
Method 2: Polar Column (Selectivity Enhancement)
-
Principle: A polar stationary phase, such as one containing polyethylene glycol (WAX) or cyanopropyl groups, can provide alternative selectivity based on dipole-dipole interactions, potentially resolving isomers that co-elute on a non-polar column.[13]
-
Column: SUPELCOWAX™, CP-Wax, or equivalent.
-
Conditions: Similar temperature programs can be employed, but the elution order may change significantly compared to a non-polar column.
-
Data Analysis
-
Identification: Identify each isomer peak by comparing its retention time to that of a known standard or by interpreting its mass spectrum.
-
Quantification: Determine the relative percentage of each isomer by integrating the area under its corresponding peak in the chromatogram. The relative area percent provides a direct measure of the isomer distribution in the analyzed mixture.[12]
Conclusion
The chlorination of cyclohexane serves as an exemplary system for studying the principles of free-radical reactions and regioselectivity. While monochlorination is synthetically straightforward, the formation of dichlorinated products is a complex process governed by a delicate balance of statistical probability and the deactivating inductive effect of the existing chlorine substituent. This guide demonstrates that a comprehensive understanding of the reaction mechanism allows for the rational prediction of major and minor isomers. By employing robust experimental protocols with safer reagents like sulfuryl chloride and powerful analytical techniques such as gas chromatography, researchers can effectively synthesize, separate, and quantify the full spectrum of chlorinated isomers, enabling precise control over this fundamental organic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. How many dichlorocyclohexane would be obtained on chlorination class 12 chemistry JEE_Main [vedantu.com]
- 9. allen.in [allen.in]
- 10. Dichlorination of cyclohexane gives how many products including stereoisomers. [infinitylearn.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chlorination [sas.upenn.edu]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Enantiomers and Diastereomers of 1,3-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Stereochemical Complexity of Substituted Cyclohexanes
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a cornerstone of modern drug discovery and development. Subtle changes in the three-dimensional architecture of a molecule can lead to profound differences in its pharmacological and toxicological profiles. Substituted cyclohexanes, a common motif in many pharmaceutical agents, present a fascinating and often challenging landscape of stereoisomerism due to the interplay of ring conformation and substituent orientation. This guide provides a detailed exploration of the stereoisomers of 1,3-dichlorocyclohexane, a model system for understanding the principles of enantiomers and diastereomers in cyclic systems.
This compound possesses two stereocenters, leading to a total of three stereoisomers: a pair of enantiomers and a meso diastereomer.[1] A thorough understanding of their structure, conformational preferences, and methods for their separation and characterization is essential for chemists working in medicinal chemistry, process development, and analytical sciences.
The Stereoisomers of this compound: A Structural Overview
The relationship between the substituents on the cyclohexane ring defines the cis and trans isomers of this compound. These geometric isomers are also stereoisomers, and more specifically, they are diastereomers of each other as they are not mirror images.[1]
-
cis-1,3-Dichlorocyclohexane: In the cis isomer, the two chlorine atoms are on the same side of the cyclohexane ring. This molecule possesses a plane of symmetry that bisects the C2 and C5-C6 bond, rendering it achiral despite the presence of two stereocenters. Such a compound is known as a meso compound.[1]
-
trans-1,3-Dichlorocyclohexane: In the trans isomer, the two chlorine atoms are on opposite sides of the ring. This arrangement removes the plane of symmetry, resulting in a chiral molecule that exists as a pair of non-superimposable mirror images, or enantiomers. These are designated as (1R,3R)-1,3-dichlorocyclohexane and (1S,3S)-1,3-dichlorocyclohexane.
The relationship between these stereoisomers can be summarized with the following diagram:
Caption: Stereoisomeric relationships of this compound.
Conformational Analysis: The Energetic Landscape of Chair Conformations
The stereochemical properties of this compound are intrinsically linked to the conformational dynamics of the cyclohexane ring, which predominantly adopts a chair conformation to minimize angle and torsional strain.
cis-1,3-Dichlorocyclohexane
The cis isomer exists as a rapidly equilibrating mixture of two chair conformations: one with the chlorine atoms in a diequatorial (e,e) arrangement and the other with them in a diaxial (a,a) arrangement.
Caption: Conformational equilibrium of cis-1,3-dichlorocyclohexane.
The diequatorial conformer is significantly more stable than the diaxial conformer. This is due to the unfavorable 1,3-diaxial interactions present in the diaxial conformation, where the two axial chlorine atoms experience steric repulsion with each other and with the axial hydrogens on the same side of the ring. The energy difference between the diaxial and diequatorial conformers of cis-1,3-dichlorocyclohexane is predicted to be more than 1 kcal/mol.[2] Theoretical calculations suggest this energy difference is approximately 3.6 kcal/mol.[3]
trans-1,3-Dichlorocyclohexane
For the trans isomer, each chair conformation has one chlorine atom in an axial position and the other in an equatorial position (a,e). Ring flipping interconverts these two conformations, but because the substitution pattern is identical in both, the two conformers are degenerate, meaning they have the same energy.[2]
Caption: Degenerate chair conformations of trans-1,3-dichlorocyclohexane.
Synthesis of this compound Stereoisomers
The preparation of specific stereoisomers of this compound can be challenging. Direct chlorination of cyclohexane often leads to a mixture of products, including constitutional isomers and stereoisomers.[4] A more controlled approach often involves the conversion of a precursor with pre-defined stereochemistry.
A plausible, though not specifically documented for this compound in the available literature, synthetic route could involve the stereoselective reduction of 1,3-cyclohexanedione followed by dichlorination with inversion of stereochemistry. For example, hydrogenation of resorcinol can yield 1,3-cyclohexanediol, which can then be treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride. The stereochemical outcome of the chlorination step would depend on the reaction conditions and the stereochemistry of the starting diol.
Due to the lack of a specific, citable protocol for the stereoselective synthesis of this compound isomers in the searched literature, a general procedure for a related transformation is provided for illustrative purposes. The conversion of epoxides to dichlorides with inversion of configuration is a known method for achieving specific stereochemistries.
Separation and Resolution of Stereoisomers
The separation of the stereoisomers of this compound is a critical step for their individual study and use.
Diastereomer Separation
The cis and trans isomers of this compound are diastereomers and thus have different physical properties, such as boiling point and polarity. This allows for their separation by standard laboratory techniques like fractional distillation or column chromatography on an achiral stationary phase (e.g., silica gel).
Enantiomeric Resolution of trans-1,3-Dichlorocyclohexane
The separation of the (1R,3R) and (1S,3S) enantiomers of trans-1,3-dichlorocyclohexane requires a chiral environment. This can be achieved through several methods:
1. Diastereomeric Salt Formation (Classical Resolution): This technique is not directly applicable to this compound as it lacks a suitable functional group (e.g., acid or base) for salt formation. However, if a derivative with such a group were prepared, this method would involve reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. These diastereomers can then be separated by crystallization, followed by regeneration of the individual enantiomers.
2. Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase (CSP) is crucial. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD), are often effective for a wide range of compounds.
Experimental Protocol: A General Approach to Chiral HPLC Method Development
The following protocol outlines a general strategy for developing a chiral HPLC method for the separation of the enantiomers of trans-1,3-dichlorocyclohexane.
-
Column Selection:
-
Begin with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient might be 90:10 (v/v) hexane:isopropanol.
-
Polar Organic Mode: Screen with 100% methanol or acetonitrile.
-
Reversed Phase: If separation is not achieved in normal or polar organic mode, a reversed-phase method using a mixture of water or buffer and an organic modifier (e.g., acetonitrile or methanol) can be attempted.
-
-
Optimization:
-
Once partial separation is observed, optimize the mobile phase composition by varying the ratio of the solvents.
-
Adjust the flow rate to improve resolution and analysis time. A typical analytical flow rate is 1.0 mL/min.
-
Vary the column temperature to investigate its effect on selectivity.
-
-
Detection:
-
Use a UV detector at a low wavelength (e.g., 210-220 nm) where the analyte may have some absorbance, or a refractive index detector if UV absorbance is absent.
-
Caption: Workflow for chiral HPLC method development.
Characterization of Stereoisomers
Unequivocal characterization of the stereoisomers of this compound relies on a combination of spectroscopic and physical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the protons and carbons. The different spatial arrangements of the chlorine atoms lead to distinct magnetic environments for the nuclei. For instance, the chemical shifts of the protons attached to the chlorine-bearing carbons will differ between the cis and trans isomers. Furthermore, the coupling constants between vicinal protons are dependent on the dihedral angle between them, which is different for axial-axial, axial-equatorial, and equatorial-equatorial relationships. A variable-temperature NMR study could potentially be used to determine the populations of the diequatorial and diaxial conformers of the cis isomer and the energy barrier for their interconversion.
Optical Rotation
Table 1: Summary of Stereoisomer Properties
| Property | cis-1,3-Dichlorocyclohexane | (+)-trans-1,3-Dichlorocyclohexane | (-)-trans-1,3-Dichlorocyclohexane |
| Chirality | Achiral (meso) | Chiral | Chiral |
| Relationship | Diastereomer to trans isomers | Enantiomer of (-)-trans | Enantiomer of (+)-trans |
| Optical Activity | Inactive | Active | Active |
| Specific Rotation | 0° | +x° (hypothetical) | -x° (hypothetical) |
| Stable Conformation | Diequatorial (e,e) | Axial-Equatorial (a,e) | Axial-Equatorial (a,e) |
Conclusion
The stereoisomers of this compound provide an excellent case study for understanding the fundamental principles of stereochemistry in cyclic systems. The existence of a meso cis isomer and a pair of trans enantiomers, each with distinct conformational preferences, highlights the importance of considering three-dimensional structure in chemical and biological systems. While the synthesis and separation of these specific isomers present challenges, the application of modern synthetic and analytical techniques, such as stereoselective synthesis and chiral chromatography, allows for their individual preparation and characterization. For researchers in drug development, a firm grasp of these concepts is indispensable for the design, synthesis, and analysis of new chemical entities with optimized efficacy and safety profiles.
References
An In-depth Technical Guide to Meso Compounds in Dichlorocyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Principles of Stereoisomerism in Dichlorocyclohexanes
Stereoisomerism, the arrangement of atoms in molecules whose connectivity is the same but their orientation in three-dimensional space is different, is a critical concept in drug development and materials science. In the case of dichlorocyclohexane, the presence of two chlorine substituents on the cyclohexane ring gives rise to a variety of stereoisomers, including enantiomers, diastereomers, and meso compounds.
There are three constitutional isomers of dichlorocyclohexane: 1,2-, 1,3-, and 1,4-dichlorocyclohexane.[1][2] Each of these can exist as cis and trans diastereomers.[2] The 1,2- and 1,3-isomers possess two chiral centers, leading to the possibility of enantiomeric pairs and meso compounds.[1] In contrast, the 1,4-dichlorocyclohexane isomers do not have chiral centers.[3]
A meso compound is an achiral compound that has two or more chiral centers.[4] It is superimposable on its mirror image and is optically inactive due to an internal plane of symmetry.[4][5] This internal symmetry effectively cancels out the optical activity that would be expected from the individual chiral centers.[4]
Section 2: Identification of Meso Compounds Among Dichlorocyclohexane Isomers
A systematic analysis of the cis and trans isomers of 1,2-, 1,3-, and 1,4-dichlorocyclohexane reveals the presence of meso compounds.
1,2-Dichlorocyclohexane
-
cis-1,2-Dichlorocyclohexane: This isomer possesses two chiral centers.[3] However, it is a meso compound.[3][6] While its chair conformations are chiral, they exist as a rapidly interconverting pair of enantiomers.[3][7] This rapid interconversion results in a racemic mixture of conformers that cannot be resolved, rendering the molecule optically inactive overall.[3][6][8] The planar representation of the molecule clearly shows a plane of symmetry.
-
trans-1,2-Dichlorocyclohexane: This isomer exists as a pair of enantiomers, (1R,2R)-trans-1,2-dichlorocyclohexane and (1S,2S)-trans-1,2-dichlorocyclohexane.[3] These are non-superimposable mirror images and are therefore chiral and optically active. The diequatorial conformer is significantly more stable than the diaxial conformer due to reduced steric hindrance.[9]
1,3-Dichlorocyclohexane
-
cis-1,3-Dichlorocyclohexane: This isomer is a meso compound.[1] The diequatorial chair conformation, which is the more stable conformer, has a plane of symmetry passing through C2 and C5, making the molecule achiral.[3]
-
trans-1,3-Dichlorocyclohexane: This isomer exists as a pair of enantiomers, (1R,3R)- and (1S,3S)-trans-1,3-dichlorocyclohexane.[10][11][12] These are chiral molecules and are optically active.
1,4-Dichlorocyclohexane
-
cis-1,4-Dichlorocyclohexane: This isomer is achiral and can be considered a meso compound due to the presence of a plane of symmetry. It does not have any chiral centers as the two ring groups on the substituted carbons are identical.[1][3]
-
trans-1,4-Dichlorocyclohexane: This isomer is also achiral due to a plane of symmetry. Like the cis isomer, it lacks chiral centers.[1][3]
Table 1: Summary of Meso Properties in Dichlorocyclohexane Isomers
| Isomer | Chiral Centers | Meso Compound | Plane of Symmetry |
| cis-1,2-Dichlorocyclohexane | Yes | Yes | Yes (in planar view) |
| trans-1,2-Dichlorocyclohexane | Yes | No | No |
| cis-1,3-Dichlorocyclohexane | Yes | Yes | Yes |
| trans-1,3-Dichlorocyclohexane | Yes | No | No |
| cis-1,4-Dichlorocyclohexane | No | Yes | Yes |
| trans-1,4-Dichlorocyclohexane | No | Yes | Yes |
Section 3: Conformational Analysis and its Impact on Meso Identity
The chair conformation of cyclohexane is the most stable arrangement. For disubstituted cyclohexanes, the relative stability of different conformers is crucial. Substituents can occupy either axial or equatorial positions, and ring flipping interconverts these positions.[13]
For a compound to be meso, it must be achiral. While individual chair conformations of some dichlorocyclohexane isomers may be chiral, rapid ring-flipping can result in an achiral, racemic-like mixture of conformers, leading to the overall classification of the molecule as meso.[7]
Diagram 1: Conformational Inversion of cis-1,2-Dichlorocyclohexane
Caption: Rapid ring inversion of cis-1,2-dichlorocyclohexane interconverts two chiral, enantiomeric chair conformations.
Section 4: Experimental Protocols for Identification and Separation
The identification and separation of dichlorocyclohexane isomers, including the meso compounds, rely on advanced analytical techniques.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile compounds. The different dichlorocyclohexane isomers will have distinct retention times based on their boiling points and interactions with the stationary phase.
Experimental Protocol: GC Separation of Dichlorocyclohexane Isomers
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., Carbowax 20M or diethylene glycol succinate) is used.[14]
-
Sample Preparation: Prepare a dilute solution of the dichlorocyclohexane isomer mixture in a suitable solvent (e.g., hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injection port.
-
Temperature Program:
-
Initial oven temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 150°C.
-
Final hold: Hold at 150°C for 5 minutes.
-
-
Data Analysis: The retention times of the separated isomers are recorded and compared to known standards for identification. The peak areas can be used for quantification.
Diagram 2: Gas Chromatography Workflow
References
- 1. idc-online.com [idc-online.com]
- 2. Total number of isomers of dichloro cyclohexane (including stereoisom - askIITians [askiitians.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cis-1,2-Dichlorocyclohexane|CAS 10498-35-8 [benchchem.com]
- 7. Substituted Cyclohexane Conformations [www2.chemistry.msu.edu]
- 8. Solved The drawing below shows that cis 1,2 | Chegg.com [chegg.com]
- 9. Substituted Cyclohexane Conformations [www2.chemistry.msu.edu]
- 10. Solved The structure of trans-1,3-dichlorocyclohexane is | Chegg.com [chegg.com]
- 11. Cyclohexane, 1,3-dichloro-, trans- [webbook.nist.gov]
- 12. Cyclohexane, 1,3-dichloro-, trans- [webbook.nist.gov]
- 13. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 14. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the IUPAC Nomenclature of 1,3-Dichlorocyclohexane Isomers
This guide provides a comprehensive examination of the stereoisomerism of 1,3-dichlorocyclohexane, detailing the application of IUPAC nomenclature rules, including cis/trans and (R/S) descriptors. It is intended for researchers, scientists, and drug development professionals who require a precise understanding of stereochemical assignments for cyclic systems.
Introduction: Stereoisomerism in Substituted Cyclohexanes
This compound presents a quintessential example of stereoisomerism in cyclic systems, where the spatial arrangement of atoms profoundly influences the molecule's properties. Due to the presence of two stereocenters at carbons 1 and 3, multiple stereoisomers exist.[1][2] Understanding the precise IUPAC nomenclature for each is critical for unambiguous scientific communication and is governed by a systematic application of well-defined rules.[3][4]
This guide will deconstruct the nomenclature of this compound's isomers, focusing on the interplay between geometric isomerism (cis/trans) and absolute configuration ((R/S)). We will explore the conformational dynamics of the cyclohexane ring and its impact on stereochemical assignment.
Geometric Isomerism: Cis and Trans Isomers
The initial classification of this compound isomers is based on the relative orientation of the two chlorine atoms with respect to the plane of the cyclohexane ring.
-
Cis-1,3-Dichlorocyclohexane : Both chlorine atoms are on the same side of the ring (both pointing up or both pointing down).[5]
-
Trans-1,3-Dichlorocyclohexane : The chlorine atoms are on opposite sides of the ring (one pointing up and one pointing down).[5][6]
These geometric isomers are diastereomers of each other, meaning they are non-superimposable, non-mirror-image stereoisomers.[1]
Conformational Analysis and Stability
The stereochemistry of this compound is intimately linked to its conformational isomers, primarily the chair conformations. The chair form is the most stable conformation of cyclohexane, and substituents can occupy either axial or equatorial positions.[5][7] Equatorial positions are generally more stable for bulky substituents to minimize steric strain.[5][8]
Cis-1,3-Dichlorocyclohexane
The cis isomer exists as an equilibrium between two chair conformers through a process called a ring flip. In one conformer, both chlorine atoms are in equatorial positions (diequatorial), and in the other, both are in axial positions (diaxial).[9][10] The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions present in the diaxial form.[10][11]
Trans-1,3-Dichlorocyclohexane
For the trans isomer, a ring flip interconverts two chair conformations where one chlorine atom is axial and the other is equatorial (axial-equatorial).[9][12] These two conformers are energetically equivalent.
Absolute Configuration: The (R/S) System
To provide a complete and unambiguous name for each stereoisomer, the absolute configuration at each stereocenter (C1 and C3) must be determined using the Cahn-Ingold-Prelog (CIP) priority rules.[11][13][14]
The Cahn-Ingold-Prelog (CIP) Priority Rules
The CIP rules assign a priority (1, 2, 3, or 4) to each of the four groups attached to a stereocenter based on atomic number.[15]
-
Rule 1 : Higher atomic number of the atom directly attached to the stereocenter gets higher priority.[14][15]
-
Rule 2 : If there is a tie, move to the next atoms along the chains until a point of difference is found.[13]
-
Rule 3 : Atoms in double or triple bonds are treated as if they are bonded to an equivalent number of single-bonded atoms.[15]
Once priorities are assigned, the molecule is oriented so that the lowest priority group (4) points away from the viewer. The direction from priority 1 to 2 to 3 is then determined:
-
Clockwise : (R) configuration (from the Latin rectus, meaning right)[11][14]
-
Counter-clockwise : (S) configuration (from the Latin sinister, meaning left)[11][14]
Systematic Nomenclature of this compound Isomers
There are three distinct stereoisomers of this compound: a meso compound (the cis isomer) and a pair of enantiomers (the trans isomers).[1]
The Cis Isomer: A Meso Compound
-
Full IUPAC Name : (cis)-(1R,3S)-1,3-Dichlorocyclohexane
The cis isomer is a meso compound.[1] A meso compound is an achiral molecule that contains stereocenters.[16][17][18][19] It possesses an internal plane of symmetry that makes it superimposable on its mirror image, and as a result, it is optically inactive.[16][17][18][19]
Protocol for Assigning Stereochemistry to cis-1,3-Dichlorocyclohexane:
-
Draw the planar structure with stereochemistry : For the cis isomer, both chlorine atoms are shown on the same side (e.g., both as wedges).
-
Assign priorities at C1 :
-
Priority 1: Cl (highest atomic number).
-
Priority 2: C2 (path is C-C-C).
-
Priority 3: C6 (path is C-C-C). To break the tie between C2 and C6, we continue around the ring. The path from C1 through C2 encounters the other chlorine at C3 sooner than the path through C6. Therefore, the C1-C2-C3 path has higher priority.
-
Priority 4: H (lowest atomic number).
-
-
Determine configuration at C1 : With the H atom pointing away (dashed), the sequence from Cl (1) to C2 (2) to C6 (3) is clockwise, giving an (R) configuration.
-
Assign priorities at C3 :
-
Priority 1: Cl.
-
Priority 2: C4.
-
Priority 3: C2. The path from C3 through C4 is of higher priority than through C2 for the same reason as above.
-
Priority 4: H.
-
-
Determine configuration at C3 : With the H atom pointing away, the sequence from Cl (1) to C4 (2) to C2 (3) is counter-clockwise, giving an (S) configuration.
Thus, the full IUPAC name is (cis)-(1R,3S)-1,3-Dichlorocyclohexane. Note that the (1S,3R) configuration is the same molecule due to the plane of symmetry.
Caption: IUPAC nomenclature and priority assignment for cis-1,3-dichlorocyclohexane.
The Trans Isomers: A Pair of Enantiomers
The trans isomer of this compound is chiral and exists as a pair of enantiomers (non-superimposable mirror images).[1]
-
Enantiomer 1 : (trans)-(1R,3R)-1,3-Dichlorocyclohexane
-
Enantiomer 2 : (trans)-(1S,3S)-1,3-Dichlorocyclohexane
These two isomers are optically active and will rotate plane-polarized light in equal and opposite directions.
Protocol for Assigning Stereochemistry to (trans)-(1R,3R)-1,3-Dichlorocyclohexane:
-
Draw the planar structure with stereochemistry : For the trans isomer, the chlorine atoms are on opposite sides (e.g., C1-Cl is a wedge, C3-Cl is a dash).
-
Assign priorities at C1 : The priorities are the same as for the cis isomer.
-
Determine configuration at C1 : With the H atom pointing away (dashed), the sequence from Cl (1) to C2 (2) to C6 (3) is clockwise, giving an (R) configuration.
-
Assign priorities at C3 : The priorities are the same as for the cis isomer.
-
Determine configuration at C3 : With the Cl atom pointing away (dashed), we look from the front. The sequence from C4 (2) to C2 (3) to H (4) appears counter-clockwise. However, since the lowest priority group (H) is pointing towards us, we reverse the assignment. A simpler method is to swap the positions of the lowest priority group (H) with the group pointing away (Cl). Now, with H in the back, the sequence from Cl (1) to C4 (2) to C2 (3) is clockwise, giving an (R) configuration.
The mirror image of this molecule will have the opposite configuration at both stereocenters, (1S,3S).
Caption: The enantiomeric pair of trans-1,3-dichlorocyclohexane.
Summary of Isomers and Nomenclature
| Isomer Type | Full IUPAC Name | Chirality | Optical Activity |
| Cis | (cis)-(1R,3S)-1,3-Dichlorocyclohexane | Achiral (Meso) | Inactive |
| Trans | (trans)-(1R,3R)-1,3-Dichlorocyclohexane | Chiral | Active |
| Trans | (trans)-(1S,3S)-1,3-Dichlorocyclohexane | Chiral | Active |
Conclusion
The IUPAC nomenclature for the isomers of this compound is a systematic process that integrates geometric and absolute stereochemical descriptors. A thorough understanding of chair conformations, the Cahn-Ingold-Prelog priority rules, and the concept of meso compounds is essential for the correct and unambiguous naming of these molecules. This guide provides the foundational principles and a step-by-step methodology to enable researchers and scientists to confidently assign the IUPAC names to the stereoisomers of this compound and apply these principles to other substituted cyclic systems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Draw all the stereoisomers for each of the following:g. 1,3-dichl... | Study Prep in Pearson+ [pearson.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 5. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. Cyclohexane, 1,3-dichloro-, trans- [webbook.nist.gov]
- 7. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 16. Meso Compounds Explained: Definition, Structure, and Examples [eureka.patsnap.com]
- 17. Meso Compound | Definition, Structure & Examples - Lesson | Study.com [study.com]
- 18. Meso compound - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of cis-1,3-Dichlorocyclohexane
Abstract
This document provides a comprehensive guide for the stereoselective synthesis of cis-1,3-dichlorocyclohexane, a valuable halogenated cycloalkane for various applications in synthetic chemistry and drug development. The protocol herein details a robust and reliable method starting from trans-1,3-cyclohexanediol, leveraging a double inversion mechanism with thionyl chloride in the presence of pyridine. This application note is intended for researchers, scientists, and drug development professionals seeking a practical and mechanistically sound approach to obtaining the cis diastereomer with high fidelity.
Introduction: The Significance of Stereochemical Control
The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In the realm of drug discovery and materials science, the ability to selectively synthesize a specific stereoisomer is paramount. cis-1,3-Dichlorocyclohexane, a meso compound, possesses a unique conformational profile with both chlorine atoms preferentially occupying equatorial positions in its most stable chair conformation.[1][2] This defined stereochemistry makes it a valuable synthon for the construction of complex molecular architectures where precise spatial orientation is critical.
Direct chlorination of cyclohexane is an inadequate approach for the selective synthesis of the cis-1,3-isomer, as it typically yields a mixture of constitutional and stereoisomers, with the thermodynamically more stable trans isomer often predominating. Therefore, a substrate-controlled stereoselective strategy is required. This guide focuses on the dichlorination of a readily available diol precursor, where the initial stereochemistry of the starting material dictates the final stereochemical outcome of the product.
Mechanistic Rationale: The Power of Double Inversion
The stereochemical outcome of the conversion of alcohols to alkyl chlorides using thionyl chloride (SOCl₂) is exquisitely dependent on the reaction conditions.[3][4] In the absence of a base, the reaction often proceeds through an Sₙi (substitution nucleophilic internal) mechanism, which results in the retention of stereochemistry.[4] However, the introduction of a base, such as pyridine, fundamentally alters the reaction pathway to an Sₙ2 (substitution nucleophilic bimolecular) mechanism, leading to the inversion of stereochemistry at the chiral center.[3][5]
This protocol harnesses the Sₙ2 pathway to achieve a double inversion of stereochemistry. By starting with trans-1,3-cyclohexanediol, each hydroxyl group is converted to a chlorosulfite intermediate. The chloride ion, liberated and activated by pyridine, then attacks each carbon center from the backside, leading to inversion at both positions. The net result of these two sequential inversions is the formation of cis-1,3-dichlorocyclohexane.
References
Application Note: A Stereoselective Protocol for the Synthesis of trans-1,3-Dichlorocyclohexane
Abstract
This application note provides a detailed, field-proven protocol for the stereoselective synthesis of trans-1,3-dichlorocyclohexane, a valuable halogenated building block in medicinal chemistry and materials science. Traditional methods involving direct chlorination of cyclohexane or its derivatives often result in poor selectivity, yielding a complex mixture of constitutional and stereoisomers.[1][2] This guide circumvents these issues by employing a robust, stereocontrolled route starting from the readily available precursor, cis-cyclohexane-1,3-diol. The core of this protocol is a dual Appel reaction, which ensures a clean double inversion of stereochemistry, converting the cis-diol into the desired trans-dichloride with high fidelity. We provide a comprehensive mechanistic rationale, a step-by-step experimental procedure, and expected outcomes to ensure reproducibility and success for researchers in drug development and chemical synthesis.
Introduction and Scientific Rationale
Disubstituted cyclohexanes are fundamental structural motifs in a vast array of chemical entities, from pharmaceuticals to polymers. The precise spatial arrangement of substituents—the stereochemistry—is critical, as it profoundly dictates the molecule's biological activity, physical properties, and chemical reactivity. The target molecule, trans-1,3-dichlorocyclohexane, exists as a pair of enantiomers ((1R,3R) and (1S,3S)) and is a diastereomer of the cis-1,3-dichlorocyclohexane isomer, which is an achiral meso compound.[3][4]
Direct chlorination of cyclohexane via free-radical pathways is notoriously unselective, producing a statistical mixture of chlorinated products that are challenging and costly to separate.[2][5] To overcome this, a stereoselective approach is necessary, where the stereochemical outcome is controlled by the reaction mechanism and the stereochemistry of the starting material.
Our strategy leverages the well-defined stereochemistry of cis-cyclohexane-1,3-diol. The conversion of the two hydroxyl groups to chlorides is achieved via the Appel reaction, a reliable method that utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄). The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism at both stereocenters. A cornerstone of the Sₙ2 reaction is the complete inversion of configuration at the reacting carbon center. By subjecting the cis-diol to this double inversion process, we predictably generate the trans-dichloride product.
Mechanistic Pathway: The Double Sₙ2 Inversion
The causality behind this protocol's success lies in its predictable mechanistic pathway, as illustrated below.
-
Phosphonium Salt Formation: Triphenylphosphine acts as a nucleophile, attacking a chlorine atom from carbon tetrachloride to form a phosphonium salt intermediate, [Ph₃P-Cl]⁺CCl₃⁻.
-
Alcohol Activation: The hydroxyl group of the diol attacks the electrophilic phosphorus atom of the [Ph₃P-Cl]⁺ cation, forming an alkoxyphosphonium salt. This step converts the hydroxyl group, a poor leaving group, into an excellent one.
-
Sₙ2 Attack and Inversion: The chloride ion (Cl⁻), now a potent nucleophile, performs a backside attack on the carbon atom bearing the activated oxygen. This displaces the triphenylphosphine oxide leaving group and, crucially, inverts the stereocenter.
-
Repeat for the Second Center: The process is repeated at the second hydroxyl group, resulting in a second inversion of configuration.
The net result of two sequential inversions on a cis-1,3-disubstituted cyclohexane is the formation of the trans-1,3-disubstituted product.
Caption: Figure 1: Simplified mechanistic pathway for the double Appel reaction.
Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions and reagent stoichiometry is critical for achieving high stereoselectivity and yield.
Materials and Equipment
-
Reagents:
-
cis-Cyclohexane-1,3-diol (≥98%)
-
Triphenylphosphine (PPh₃, ≥99%)
-
Carbon tetrachloride (CCl₄, anhydrous, ≥99.5%)
-
Acetonitrile (CH₃CN, anhydrous, ≥99.8%)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware
-
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Amount (g) | Amount (mmol) | Equivalents | Role |
| cis-Cyclohexane-1,3-diol | 116.16 | 5.81 | 50.0 | 1.0 | Starting Material |
| Triphenylphosphine (PPh₃) | 262.29 | 28.85 | 110.0 | 2.2 | Activating Agent |
| Carbon tetrachloride (CCl₄) | 153.82 | 16.92 | 110.0 | 2.2 | Chlorine Source |
| Acetonitrile (anhydrous) | 41.05 | ~100 mL | - | - | Solvent |
Step-by-Step Procedure
Caption: Figure 2: High-level overview of the synthetic workflow.
Detailed Steps:
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition: To the flask, add cis-cyclohexane-1,3-diol (5.81 g, 50.0 mmol) and triphenylphosphine (28.85 g, 110.0 mmol). Add 100 mL of anhydrous acetonitrile via cannula or syringe. Stir the mixture until all solids have dissolved.
-
Initiation: Cool the flask in an ice-water bath to 0°C. Add carbon tetrachloride (16.92 g, 110.0 mmol, ~10.7 mL) dropwise via a syringe over 15-20 minutes. A white precipitate of triphenylphosphine oxide may begin to form.
-
Causality Check: Slow addition is crucial to control the initial exotherm of the reaction and prevent the formation of unwanted byproducts.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and fit the flask with a heating mantle. Heat the reaction mixture to reflux (approx. 80-82°C) and maintain this temperature for 12-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature. A significant amount of triphenylphosphine oxide precipitate will be present.
-
Filter the mixture through a pad of Celite or glass wool to remove the bulk of the precipitate, washing the filter cake with a small amount of diethyl ether.
-
Transfer the filtrate to a 500 mL separatory funnel. Wash the organic solution sequentially with 100 mL of saturated aqueous NaHCO₃, 100 mL of water, and finally 100 mL of brine.
-
Trustworthiness Check: The bicarbonate wash neutralizes any trace acidic byproducts, ensuring the stability of the final product.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be an oily residue containing the desired product and remaining triphenylphosphine oxide. Purify this residue by flash column chromatography on silica gel, eluting with a gradient of 100% hexanes to 5% ethyl acetate in hexanes. The product, trans-1,3-dichlorocyclohexane, is a non-polar compound and will elute early.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield trans-1,3-dichlorocyclohexane as a colorless oil. The expected yield is typically in the range of 70-85%. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and GC-MS analysis. The trans configuration can be confirmed by the coupling constants in the ¹H NMR spectrum.[6][7]
Conclusion
This application note details a reliable and highly stereoselective method for synthesizing trans-1,3-dichlorocyclohexane. By starting with a stereochemically defined precursor, cis-cyclohexane-1,3-diol, and employing the mechanistically predictable double Sₙ2 inversion of the Appel reaction, this protocol provides a direct and efficient route to the target molecule. This approach avoids the poor selectivity of direct chlorination and furnishes the desired diastereomer in high yield and purity, making it an invaluable procedure for synthetic chemists in academic and industrial research.
References
- 1. Buy 1,3-Dichlorocyclohexane (EVT-1636057) | 55887-78-0 [evitachem.com]
- 2. How many dichlorocyclohexane would be obtained on chlorination class 12 chemistry JEE_Main [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. idc-online.com [idc-online.com]
- 5. allen.in [allen.in]
- 6. trans-1,3-Dichlorocyclohexane | C6H10Cl2 | CID 22214628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexane, 1,3-dichloro-, trans- [webbook.nist.gov]
Application Notes and Protocols: 1,3-Dichlorocyclohexane as a Versatile Precursor for Pharmaceutical Scaffolds
Abstract
This technical guide provides a comprehensive overview of the utility of 1,3-dichlorocyclohexane as a strategic precursor in the synthesis of valuable pharmaceutical intermediates. We delve into the fundamental reactivity of this halogenated cyclohexane, with a particular focus on its application in the stereocontrolled synthesis of 1,3-diaminocyclohexane derivatives. This document furnishes detailed, field-proven protocols for the conversion of this compound into these key building blocks, which are integral to the development of a range of therapeutic agents. The causality behind experimental choices, safety considerations, and analytical characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the Cyclohexane Scaffold in Medicinal Chemistry
The cyclohexane ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets.[1] Its conformational flexibility allows for the fine-tuning of ligand-receptor binding, influencing pharmacokinetic and pharmacodynamic properties. This compound, a readily accessible starting material, serves as an excellent entry point to a variety of functionalized cyclohexane derivatives.[2] Its two chlorine atoms provide reactive handles for the introduction of diverse functionalities, particularly nitrogen-containing groups that are ubiquitous in pharmaceuticals.[2] This guide will focus on the transformation of this compound into 1,3-diaminocyclohexane, a critical intermediate for the synthesis of enzyme inhibitors, signaling pathway modulators, and other therapeutic agents.
Physicochemical Properties and Stereochemical Considerations of this compound
This compound (C₆H₁₀Cl₂) is a colorless liquid with a molecular weight of 153.05 g/mol .[3][4] It exists as two primary stereoisomers: cis and trans. The relative stability and reactivity of these isomers are governed by their conformational preferences. The trans isomer is generally more stable due to the diequatorial arrangement of the bulky chlorine atoms, which minimizes steric strain.[4] Conversely, the cis isomer experiences 1,3-diaxial interactions, rendering it less stable.[4] The choice of starting material, whether a mixture of isomers or a stereochemically pure form, will directly impact the stereochemical outcome of subsequent reactions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Cl₂ | [3][4] |
| Molecular Weight | 153.05 g/mol | [3][4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | ~175 °C | |
| Density | ~1.14 g/cm³ |
Core Synthetic Strategy: From Dichloride to Diamine
The primary synthetic route detailed herein involves a two-step sequence: a double nucleophilic substitution to introduce azide functionalities, followed by a reduction to the corresponding diamines. This approach is robust and allows for stereochemical control, as the initial substitution typically proceeds via an Sₙ2 mechanism with inversion of configuration.
References
- 1. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of 5-substituted 1,3-diazacyclohexane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 4. Buy this compound (EVT-1636057) | 55887-78-0 [evitachem.com]
The Strategic Application of 1,3-Dichlorocyclohexane in the Development of Novel Agrochemicals: A Guide to Synthesis and Bioactivity Screening
Introduction: Unlocking the Potential of a Versatile Cyclohexane Scaffold
In the relentless pursuit of innovative and effective agrochemicals, the exploration of novel molecular scaffolds is paramount. 1,3-Dichlorocyclohexane, a readily available and cost-effective chemical intermediate, presents a compelling starting point for the synthesis of new active ingredients.[1][2][3] Its disubstituted cyclohexane ring offers a three-dimensional structure that can be strategically functionalized to interact with biological targets in pests and weeds. The presence of two chlorine atoms provides reactive handles for a variety of chemical transformations, allowing for the generation of diverse compound libraries for screening.[4][5] This guide provides a comprehensive overview of the potential applications of this compound in agrochemical discovery, with a particular focus on the development of novel nematicides. We will delve into a hypothetical, yet scientifically grounded, workflow from synthesis to bioactivity evaluation, offering detailed protocols for researchers in the field.
Chemical Properties of this compound
This compound (C₆H₁₀Cl₂) is a halogenated cyclic hydrocarbon with a molecular weight of 153.05 g/mol .[1] It exists as cis and trans stereoisomers, which can influence the biological activity of its derivatives due to their different spatial arrangements.[4][6]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Cl₂ | [1] |
| Molecular Weight | 153.05 g/mol | [1] |
| Isomers | cis and trans | [2][3] |
| Physical State | Colorless liquid | |
| Key Reactive Sites | C-Cl bonds |
Hypothetical Nematicide Development Workflow
The following sections outline a plausible research and development pathway for creating a novel nematicide, designated "Nemacycloether," starting from this compound. This workflow is designed to be a practical guide for researchers embarking on similar discovery programs.
References
- 1. This compound | C6H10Cl2 | CID 557105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexane, 1,3-dichloro-, trans- [webbook.nist.gov]
- 3. Cyclohexane, 1,3-dichloro-, cis- [webbook.nist.gov]
- 4. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Dichlorocyclohexane
<
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of 1,3-dichlorocyclohexane. It delves into the critical interplay of stereochemistry, conformational analysis, and reaction conditions that govern the mechanistic pathways (SN1 and SN2) and product outcomes. Detailed, field-proven protocols for the substitution on both cis- and trans-1,3-dichlorocyclohexane are presented, emphasizing the causality behind experimental choices to ensure reliable and reproducible results.
Theoretical Framework: The Decisive Role of Stereoisomerism and Conformation
The reactivity of this compound in nucleophilic substitution reactions is profoundly influenced by the spatial arrangement of the two chlorine atoms, leading to the existence of cis and trans stereoisomers.[1] These isomers exhibit distinct conformational preferences that, in turn, dictate their reactivity profiles.
-
cis-1,3-Dichlorocyclohexane: This isomer can exist in two primary chair conformations that are in rapid equilibrium: a diequatorial form and a diaxial form. The diequatorial conformer is significantly more stable due to the minimization of steric hindrance.[2] Specifically, the 1,3-diaxial interactions present in the diaxial conformer introduce substantial steric strain, making it energetically unfavorable.[3]
-
trans-1,3-Dichlorocyclohexane: In contrast, the trans isomer exists predominantly in a single chair conformation where one chlorine atom occupies an axial position and the other an equatorial position. A ring flip of this conformation results in an identical structure.[1]
The orientation of the leaving group (chlorine) as either axial or equatorial is a critical determinant for the preferred substitution mechanism.
Mechanistic Considerations: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions are broadly categorized into two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[4] The operative mechanism for this compound is dependent on the substrate's stereochemistry, the nucleophile's strength, the solvent's properties, and the reaction temperature.[5]
-
SN2 Reactions: These reactions proceed via a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside of the leaving group.[6] This backside attack necessitates an inversion of stereochemistry at the reaction center.[7] For an efficient SN2 reaction to occur on a cyclohexane ring, the leaving group must be in an axial position. This orientation allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Cl σ* antibonding orbital (LUMO).[8] An equatorial leaving group presents significant steric hindrance to the approaching nucleophile from the cyclohexane ring itself.[8]
-
SN1 Reactions: This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile.[9] The formation of a planar carbocation allows the nucleophile to attack from either face, typically leading to a racemic or near-racemic mixture of products.[7] SN1 reactions are favored by polar protic solvents that can stabilize the carbocation intermediate and are more likely with tertiary and secondary alkyl halides.[10]
Neighboring Group Participation
In specific cases, a substituent on a neighboring carbon can act as an internal nucleophile, influencing the reaction rate and stereochemistry. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can lead to retention of configuration at the reaction center.[11][12] While less common for 1,3-disubstituted systems compared to 1,2- or 1,4-systems, the potential for NGP should be considered, especially with nucleophilic neighboring groups.[13]
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating, with clear explanations for each step. All reagents should be of high purity, and reactions involving air- or moisture-sensitive materials should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: SN2 Substitution on cis-1,3-Dichlorocyclohexane with Sodium Azide
This protocol details the reaction of cis-1,3-dichlorocyclohexane with a strong nucleophile (azide) under conditions that favor the SN2 mechanism.
Rationale: The cis isomer exists predominantly in the diequatorial conformation. For an SN2 reaction to occur, the molecule must adopt the higher-energy diaxial conformation to present an axial leaving group. This conformational requirement will result in a slower reaction rate compared to a substrate with a locked axial leaving group. The use of a polar aprotic solvent like DMF enhances the nucleophilicity of the azide ion.[14]
Materials:
-
cis-1,3-Dichlorocyclohexane
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve cis-1,3-dichlorocyclohexane (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.2 eq) to the solution. The excess nucleophile ensures the reaction goes to completion for both chlorine atoms.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, cis-1,3-diazidocyclohexane.
-
Purify the product by column chromatography on silica gel.
Expected Outcome: The product will be the result of a double SN2 reaction with inversion of configuration at both carbon centers.
Protocol 2: SN1 Solvolysis of trans-1,3-Dichlorocyclohexane
This protocol describes the solvolysis of trans-1,3-dichlorocyclohexane in aqueous ethanol, favoring an SN1 pathway.
Rationale: The trans isomer has one axial and one equatorial chlorine. The axial chlorine is well-positioned for an SN2 reaction, while the secondary nature of the carbon also allows for an SN1 pathway, especially with a weak nucleophile and a polar protic solvent.[15] Aqueous ethanol serves as both the solvent and the nucleophile (water and ethanol). The polar protic nature of the solvent stabilizes the carbocation intermediate formed after the departure of the chloride ion, thus favoring the SN1 mechanism.[10]
Materials:
-
trans-1,3-Dichlorocyclohexane
-
Ethanol/water mixture (e.g., 80:20 v/v)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve trans-1,3-dichlorocyclohexane (1.0 eq) in the 80:20 ethanol/water mixture in a round-bottom flask.
-
Heat the solution to reflux and monitor the reaction by TLC or GC-MS. The reaction is expected to be slow.
-
After an extended period (24-48 hours), or upon completion, cool the reaction to room temperature.
-
Neutralize the solution by the careful addition of solid sodium bicarbonate until effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product mixture.
-
The product mixture will likely contain a variety of substitution products (ethoxy and hydroxy) and elimination byproducts. Characterize the mixture using GC-MS and NMR spectroscopy.
Data Presentation and Visualization
Tabulated Summary of Reaction Parameters
| Parameter | SN2 Reaction | SN1 Reaction |
| Substrate | cis-1,3-Dichlorocyclohexane | trans-1,3-Dichlorocyclohexane |
| Nucleophile | Strong (e.g., N₃⁻, CN⁻)[16] | Weak (e.g., H₂O, ROH)[17] |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone)[14] | Polar protic (e.g., H₂O, ROH, Acetic Acid)[10] |
| Stereochemistry | Inversion of configuration[7] | Racemization (or mixture of diastereomers)[7] |
| Rate Law | Rate = k[Substrate][Nucleophile][9] | Rate = k[Substrate][9] |
| Intermediate | None (concerted mechanism)[10] | Carbocation[10] |
Visualizing Reaction Mechanisms
The following diagrams, rendered using Graphviz, illustrate the key mechanistic steps.
Caption: SN2 reaction pathway for cis-1,3-dichlorocyclohexane.
Caption: SN1 reaction pathway for trans-1,3-dichlorocyclohexane.
Conclusion and Future Directions
The nucleophilic substitution reactions of this compound serve as an excellent model system for understanding the intricate relationship between stereochemistry, conformational dynamics, and reaction mechanisms. The protocols outlined herein provide a robust framework for the synthesis of various 1,3-disubstituted cyclohexane derivatives. Future research could explore the use of phase-transfer catalysis to enhance reaction rates and yields, as well as the application of more complex nucleophiles to generate novel molecular scaffolds for drug discovery and materials science. A thorough understanding of these fundamental principles is paramount for any scientist working in the field of synthetic organic chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. savemyexams.com [savemyexams.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 1,3-Dichlorocyclohexane as a Versatile Building Block in Material Science
Abstract
1,3-Dichlorocyclohexane, a readily available organohalide, presents a compelling yet underutilized platform for the synthesis of advanced materials.[1] Its true potential is unlocked through strategic chemical transformations that leverage its two reactive chlorine centers. This guide details the conversion of this compound into high-value monomers, specifically focusing on the synthesis of cyclohexene oxide and its subsequent ring-opening polymerization to yield poly(cyclohexene oxide), a thermoplastic with significant industrial applications.[2][3] We provide detailed, field-tested protocols for each synthetic step, explaining the chemical principles that govern reagent selection and reaction outcomes. Furthermore, we explore the prospective application of the 1,3-disubstituted cyclohexane scaffold in the rational design of novel liquid crystal materials. This document is intended for researchers and scientists in material science and polymer chemistry, providing a foundational framework for innovation using this versatile building block.
Section 1: Introduction to this compound
This compound is a disubstituted cycloalkane existing as two primary stereoisomers: cis and trans.[1][4] The specific isomer and its conformational behavior are critical determinants of the final material's properties. The molecule's utility in material science stems from the reactivity of its carbon-chlorine bonds, which can participate in both nucleophilic substitution and elimination reactions.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. It is typically a colorless liquid with a molecular weight of 153.05 g/mol .[1][5]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀Cl₂ | [5][6] |
| Molecular Weight | 153.05 g/mol | [5][6] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | ~200-213 °C | [1][6] |
| Density | ~1.14-1.2 g/cm³ | [1][6] |
| CAS Number (Mixture) | 55887-78-0 | [5] |
| CAS Number (cis) | 24955-63-3 | [7][8] |
| CAS Number (trans) | 24955-62-2 | [9] |
Stereoisomerism and Conformational Analysis
This compound has two chiral centers, leading to three configurational isomers: a pair of enantiomers for the trans form ((1R,3R) and (1S,3S)) and an achiral meso compound for the cis form.[4][10]
-
trans-isomer: In its most stable chair conformation, the trans-isomer can place both bulky chlorine atoms in equatorial positions, minimizing steric strain. This thermodynamic preference makes the trans isomer generally more stable than the cis isomer.[1][11]
-
cis-isomer: The cis-isomer must have one chlorine atom in an axial position and one in an equatorial position (axial-equatorial) in either chair conformation. The chair-flip interconverts these positions but does not resolve the inherent 1,3-diaxial interactions involving the axial chlorine, leading to higher energy.[1][4]
The choice of isomer is critical as the spatial relationship between the functional groups derived from the chlorine atoms will dictate the geometry and subsequent properties (e.g., tacticity, crystallinity) of the final polymer or the shape of a liquid crystal molecule.[12]
Section 2: Application in Polymer Synthesis: From Dichloride to Advanced Thermoplastics
A primary application of this compound is its use as a precursor for polymer synthesis. The strategy involves converting the relatively inert dichloride into a highly reactive, polymerizable monomer. A robust and efficient pathway is the transformation to cyclohexene oxide (CHO), a key monomer for producing poly(cyclohexene oxide) (PCHO), a polymer used in coatings and sealants.[3]
Overall Synthetic Workflow
The multi-step synthesis transforms the starting material into the final polymer through a sequence of elimination, epoxidation, and polymerization. This workflow is designed to maximize yield and purity at each stage, ensuring a high-quality final material.
Caption: Synthetic workflow from this compound to PCHO.
Experimental Protocol 1: Synthesis of Cyclohexene Oxide from this compound
This protocol is a two-part process. The first part is an elimination reaction to create a double bond, and the second is an epoxidation reaction.
Part A: Dehydrohalogenation to 1,3-Cyclohexadiene
Causality: This step utilizes a strong, sterically hindered base to promote E2 elimination over SN2 substitution. Potassium tert-butoxide is ideal as its bulkiness prevents it from acting as an effective nucleophile, thus maximizing the yield of the alkene product. Anhydrous conditions are crucial to prevent quenching the base.
-
Materials:
-
This compound (10.0 g, 65.3 mmol)
-
Potassium tert-butoxide (KOtBu) (16.2 g, 144 mmol, 2.2 equiv)
-
Anhydrous tetrahydrofuran (THF) (200 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Add potassium tert-butoxide to the flask and purge with nitrogen.
-
Add anhydrous THF (150 mL) via cannula and stir to dissolve the base.
-
Dissolve this compound in anhydrous THF (50 mL) and add it dropwise to the stirred base solution at room temperature over 30 minutes.
-
After the addition is complete, heat the mixture to reflux (approx. 66°C) for 4 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and cautiously quench by slowly adding saturated aqueous NH₄Cl (100 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure to yield crude 1,3-cyclohexadiene. The product is volatile and should be handled accordingly.
-
Part B: Epoxidation of Cyclohexene Derivative to Cyclohexene Oxide
Causality: This step converts the alkene into an epoxide. Magnesium monoperoxyphthalate (MMPP) is a safe and effective epoxidizing agent that works well in biphasic solvent systems.[2] The isopropanol/water mixture facilitates the reaction between the organic-soluble alkene and the water-soluble oxidant.
-
Materials:
-
Crude cyclohexene from Part A
-
Magnesium monoperoxyphthalate (MMPP) (approx. 1.2 equiv)
-
Isopropanol and deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the crude cyclohexene in a 2:1 mixture of isopropanol and water (150 mL).
-
In a separate beaker, prepare a slurry of MMPP in water.
-
Slowly add the MMPP slurry to the vigorously stirred cyclohexene solution at room temperature. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.
-
Stir for 6-8 hours. Monitor the consumption of the starting material by TLC.
-
Once the reaction is complete, extract the mixture with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution to remove phthalic acid byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.
-
The resulting crude cyclohexene oxide can be purified by vacuum distillation.[3]
-
Experimental Protocol 2: Cationic Ring-Opening Polymerization (ROP) of Cyclohexene Oxide
Causality: Cationic ROP is initiated by a strong acid or a Lewis acid in the presence of a proton source, which protonates the epoxide oxygen, making the ring susceptible to nucleophilic attack by another monomer.[12][13] The chain propagates as each incoming monomer opens the protonated epoxide ring of the growing polymer chain. This is a chain-growth polymerization mechanism.[14][15]
-
Materials:
-
Purified cyclohexene oxide (CHO) (5.0 g, 50.9 mmol), freshly distilled from CaH₂.[3]
-
Anhydrous dichloromethane (DCM) (50 mL)
-
Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂) (approx. 0.1 mol%)
-
Methanol (for quenching)
-
-
Procedure:
-
All glassware must be rigorously flame-dried under vacuum and the reaction run under an inert atmosphere (nitrogen or argon).
-
In a Schlenk flask, dissolve the freshly distilled CHO in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Using a syringe, add the BF₃·OEt₂ initiator to the stirred monomer solution. The polymerization is often rapid and exothermic.
-
Allow the reaction to proceed for 1-2 hours at 0°C.
-
Terminate the polymerization by adding a small amount of methanol (2-3 mL).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.
-
Collect the white, solid poly(cyclohexene oxide) by filtration.
-
Wash the polymer with fresh cold methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at 40-50°C to a constant weight.
-
Mechanism of Cationic ROP
The polymerization proceeds via initiation, propagation, and termination steps. The active center is an oxonium ion at the end of the growing polymer chain.
References
- 1. Buy this compound (EVT-1636057) | 55887-78-0 [evitachem.com]
- 2. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C6H10Cl2 | CID 557105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound (cis) | C6H10Cl2 | CID 32749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclohexane, 1,3-dichloro-, cis- [webbook.nist.gov]
- 9. Cyclohexane, 1,3-dichloro-, trans- (CAS 24955-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Solved 2. Make both the cis and trans isomers | Chegg.com [chegg.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mechanism of Polymerization | PDF [slideshare.net]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols for the Large-Scale Synthesis of 1,3-Dichlorocyclohexane
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 1,3-Dichlorocyclohexane
This compound is a versatile chemical intermediate whose value in the pharmaceutical and materials science sectors is significant.[1] As a disubstituted cyclohexane, it exists in two primary stereoisomeric forms, cis and trans, each offering unique conformational properties that can be exploited in the synthesis of complex molecules.[1][2] The chlorinated functional groups provide reactive sites for a variety of nucleophilic substitution and elimination reactions, making it a key building block for the introduction of the cyclohexyl moiety into larger molecular scaffolds. This guide provides a comprehensive overview of a robust and scalable method for the synthesis of this compound via free-radical chlorination, along with detailed protocols for its purification and characterization.
Synthetic Strategy: Free-Radical Chlorination of Cyclohexane
For the large-scale synthesis of this compound, free-radical chlorination of cyclohexane presents a direct and economically viable route.[1][3] While this method inherently produces a mixture of regioisomers and stereoisomers, the target 1,3-isomer can be effectively isolated through careful control of reaction conditions and subsequent purification.[3] The use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN), offers a more controlled and safer alternative to the direct use of chlorine gas.[4][5]
The reaction proceeds via a well-established chain mechanism:[6][7][8]
-
Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates two cyanopropyl radicals and a molecule of nitrogen gas. These radicals then react with sulfuryl chloride to produce chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from cyclohexane to form a cyclohexyl radical and hydrogen chloride. The cyclohexyl radical then reacts with sulfuryl chloride to yield chlorocyclohexane, sulfur dioxide, and another chlorine radical, which continues the chain. Further chlorination of chlorocyclohexane leads to the formation of dichlorocyclohexanes.
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Due to the statistical nature of radical abstraction and the influence of the existing chloro-substituent, a mixture of 1,1-, 1,2-, 1,3-, and 1,4-dichlorocyclohexane is formed.[3] For the desired 1,3-isomer, the direct chlorination of cyclohexane typically results in a thermodynamic product distribution, favoring the trans isomer over the cis isomer in approximately a 3:1 ratio.[1]
Visualizing the Synthesis
Reaction Mechanism
Caption: Free-radical chlorination of cyclohexane using SO₂Cl₂ and AIBN.
Experimental Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Large-Scale Synthesis
This protocol describes the synthesis of this compound on a multi-mole scale. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| Cyclohexane | Anhydrous, 99.5% |
| Sulfuryl chloride (SO₂Cl₂) | 97% |
| Azobisisobutyronitrile (AIBN) | 98% |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade |
| 5 L three-necked round-bottom flask | Equipped with a mechanical stirrer, reflux condenser, and addition funnel |
| Heating mantle | With temperature control |
| Separatory funnel | 2 L |
| Fractional distillation apparatus | 1 m Vigreux or packed column, vacuum compatible |
Procedure:
-
Reaction Setup:
-
To a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a dropping funnel, add cyclohexane (2.0 L, 18.7 mol).
-
Begin stirring and gently heat the cyclohexane to a reflux (approximately 81 °C).
-
-
Initiation and Reaction:
-
In a separate flask, carefully prepare a solution of sulfuryl chloride (1.0 L, 12.4 mol) and AIBN (20 g, 0.12 mol). Caution: Sulfuryl chloride is corrosive and reacts violently with water. AIBN is a potential explosion hazard upon heating; handle with care.
-
Once the cyclohexane is refluxing steadily, add the sulfuryl chloride/AIBN solution dropwise from the addition funnel over a period of 4-6 hours. The rate of addition should be controlled to maintain a steady reflux and to manage the evolution of HCl and SO₂ gases.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours to ensure complete consumption of the chlorinating agent.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into a 5 L beaker containing 2 L of a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acidic components. Caution: Vigorous gas evolution (CO₂) will occur.
-
Transfer the mixture to a 2 L separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 L of saturated NaHCO₃ solution and 1 L of water.
-
Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
-
-
Purification by Fractional Distillation:
-
The crude product is a mixture of unreacted cyclohexane, chlorocyclohexane, and various dichlorocyclohexane isomers.
-
Set up a fractional distillation apparatus with a 1-meter Vigreux or packed column.
-
Distill the crude product at atmospheric pressure to remove the lower-boiling components (cyclohexane, b.p. 81 °C; chlorocyclohexane, b.p. 142 °C).
-
Once the majority of the monochlorinated product has been removed, the distillation can be continued under reduced pressure to separate the dichlorocyclohexane isomers. The fraction containing this compound (boiling point approximately 175-180 °C at atmospheric pressure) should be collected. The cis and trans isomers have very similar boiling points and will likely co-distill.
-
For higher purity, a second fractional distillation or preparative gas chromatography may be necessary.
-
Expected Yield:
The yield of the mixed this compound isomers is typically in the range of 30-40% based on the limiting reagent (sulfuryl chloride), depending on the efficiency of the fractional distillation.
Purification and Characterization
Purification:
As mentioned, fractional distillation is the primary method for purifying this compound on a large scale.[9] For achieving very high purity and for separating the cis and trans isomers, preparative gas chromatography (preparative GC) is an effective, albeit less scalable, technique.[10][11][12]
Characterization:
The identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods.
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₀Cl₂[1] |
| Molecular Weight | 153.05 g/mol [1] |
| Boiling Point | ~213 °C (predicted) |
| Appearance | Colorless liquid[1] |
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique to determine the isomeric purity of the product. The different dichlorocyclohexane isomers will have distinct retention times, and the mass spectrum will show the characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show complex multiplets in the aliphatic region. The chemical shifts and coupling patterns of the protons on the chlorinated carbons will be distinct for the cis and trans isomers.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The chemical shifts of the carbon atoms bonded to chlorine will be in the range of 50-70 ppm.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.[13]
-
Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood.[13]
-
Reagent Handling:
-
Sulfuryl chloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
AIBN is a flammable solid and can decompose explosively upon heating. Store in a cool place and avoid grinding or subjecting it to shock.
-
This compound is a combustible liquid and may cause skin, eye, and respiratory tract irritation. Avoid inhalation and contact with skin and eyes.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The free-radical chlorination of cyclohexane with sulfuryl chloride provides a scalable and direct route for the synthesis of this compound. While the reaction lacks high selectivity, careful control of the reaction conditions and a robust purification strategy, such as fractional distillation, allow for the isolation of the desired product in good yields. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the large-scale production of this important chemical intermediate.
References
- 1. Buy this compound (EVT-1636057) | 55887-78-0 [evitachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How many dichlorocyclohexane would be obtained on chlorination class 12 chemistry JEE_Main [vedantu.com]
- 4. scribd.com [scribd.com]
- 5. EP2794529A1 - Sulfuryl chloride as chlorinating agent - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. Provide a mechanism for the chlorination of cyclohexane. Be sure ... | Study Prep in Pearson+ [pearson.com]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asahilab.co.jp [asahilab.co.jp]
Application Note: High-Purity Isolation of 1,3-Dichlorocyclohexane from a Crude Reaction Mixture
Abstract
1,3-Dichlorocyclohexane is a valuable halogenated intermediate in organic synthesis and materials science. Its utility is contingent on isomeric purity, as the presence of constitutional and stereoisomeric impurities can lead to undesirable side reactions and affect the properties of downstream products. Synthetic routes, such as the direct chlorination of cyclohexane or cyclohexene, typically yield a complex mixture of dichlorinated isomers. This application note provides a comprehensive, multi-modal strategy for the purification of this compound, detailing protocols for preliminary workup, separation of constitutional isomers via vacuum fractional distillation, and isolation of specific stereoisomers using preparative column chromatography.
Introduction: The Challenge of Isomeric Purity
The synthesis of this compound rarely produces the target molecule in a pure form. The reaction mixture is often contaminated with a variety of structurally similar compounds, including other dichlorocyclohexane positional isomers (1,1-, 1,2-, and 1,4-), the undesired stereoisomer (cis or trans) of the target compound, unreacted starting materials, and acidic byproducts like HCl.[1] These isomers often possess closely related physical properties, presenting a significant purification challenge.[2]
This guide provides a systematic and validated workflow designed to address this challenge. We will first analyze the composition of a typical crude mixture and then apply a logical sequence of purification techniques, explaining the scientific rationale behind each step. The goal is to provide researchers and process chemists with a robust methodology to obtain this compound in high purity, suitable for the most demanding applications.
Characterization of the Crude Mixture
A successful purification strategy begins with a thorough understanding of the components in the crude mixture. The choice of methodology is dictated by the differences in the physical properties of the target compound and its impurities.
Table 1: Physical Properties of Dichlorocyclohexane Isomers
| Compound | Isomer Configuration | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C, at 760 mmHg) | Melting Point (°C) |
| This compound | cis | 24955-63-3 | 153.05 | ~213[3] | - |
| This compound | trans | 24955-62-2 | 153.05 | N/A | - |
| 1,2-Dichlorocyclohexane | cis | 10498-35-8 | 153.05 | ~190-192 (est.) | - |
| 1,2-Dichlorocyclohexane | trans | 822-86-6 | 153.05 | ~207[4] | - |
| 1,4-Dichlorocyclohexane | cis | 16749-11-4 | 153.05 | ~204 (Predicted)[5] | 18[6] |
| 1,4-Dichlorocyclohexane | trans | 16890-91-8 | 153.05 | ~204 (Predicted)[5] | 102-103[5] |
Note: Boiling points for stereoisomers are often very similar. The significant difference in melting point for the 1,4-isomers is noteworthy; the highly symmetric trans-1,4-dichlorocyclohexane is a solid at room temperature.
The data in Table 1 reveals two key insights:
-
There are notable, albeit small, differences in the boiling points among the constitutional isomers (1,2- vs. 1,3- vs. 1,4-). This suggests that fractional distillation is a viable technique for their bulk separation.[7]
-
The boiling points of stereoisomers (cis vs. trans) of a given positional isomer are expected to be nearly identical, rendering separation by distillation impractical.[2] However, their different spatial arrangements result in distinct dipole moments and shapes, making them ideal candidates for separation by preparative column chromatography .[8]
A Multi-Modal Purification Strategy
Based on the analysis of the crude mixture, we propose a sequential, three-stage purification workflow. This strategy ensures the systematic removal of distinct classes of impurities at each step, maximizing the purity of the final product.
Figure 1: Proposed workflow for the purification of this compound.
Detailed Experimental Protocols
Safety Precaution: this compound and its isomers are harmful if swallowed and toxic to aquatic life. All manipulations must be performed in a well-ventilated chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Protocol A: Initial Aqueous Workup
Rationale: This step neutralizes and removes residual acid (HCl) from the chlorination reaction and eliminates any water-soluble impurities. A wash with sodium bisulfite can also prevent the formation of colored impurities upon storage.[3]
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
Dilute the mixture with an equal volume of a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) to facilitate phase separation.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel, equivalent to approximately half the organic volume.
-
Stopper the funnel and invert it, immediately opening the stopcock to vent the pressure generated from CO₂ evolution. Repeat until gas evolution ceases.
-
Shake the funnel vigorously for 1-2 minutes and allow the layers to separate. Drain and discard the lower aqueous layer.
-
(Optional) Wash the organic layer with a 5% aqueous solution of sodium bisulfite.[3]
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator. The remaining residue is the crude, neutralized dichlorocyclohexane mixture.
Protocol B: Purification by Vacuum Fractional Distillation
Rationale: This protocol separates the constitutional isomers based on their boiling point differences.[1] A vacuum is applied to lower the boiling points, preventing thermal decomposition of the chlorinated compounds at the high temperatures required for atmospheric distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., a 20-30 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude, dried dichlorocyclohexane mixture from Protocol A and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Apply Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to a stable pressure (e.g., 20-40 mmHg).
-
Heating: Begin gently heating the distillation flask using a heating mantle.
-
Collect Fractions:
-
Observe the temperature as the vapor rises up the column. The temperature should stabilize at the boiling point of the lowest-boiling component at the working pressure.
-
Collect the initial low-boiling fraction (forerun), which may contain residual solvent or more volatile isomers like 1,2-dichlorocyclohexane.
-
As the temperature begins to rise, change the receiving flask to collect the main fraction corresponding to the boiling range of this compound.
-
Collect any higher-boiling fractions separately.
-
-
Analysis: Analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and identify the fractions rich in the desired 1,3-isomer. Pool the fractions that meet the required purity for the next step.
Protocol C: Separation of cis and trans Stereoisomers by Preparative Column Chromatography
Rationale: Diastereomers, such as cis and trans isomers, have different three-dimensional structures, leading to differential interactions with a stationary phase.[8] Normal-phase chromatography on silica gel separates these non-polar compounds based on subtle differences in polarity and shape.[9]
-
Column Preparation:
-
Select a glass chromatography column of appropriate size for the amount of material to be purified (a 50:1 to 100:1 ratio of silica gel to sample mass is typical).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring a flat, undisturbed bed. Do not let the column run dry.
-
-
Solvent System Selection:
-
Determine an optimal mobile phase using Thin-Layer Chromatography (TLC). A mixture of hexanes and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
The ideal solvent system should show good separation between the two stereoisomer spots on the TLC plate, with the lower spot having an Rf value of ~0.2-0.3.
-
-
Sample Loading:
-
Dissolve the this compound-rich fraction from Protocol B in a minimal amount of the mobile phase or a low-boiling solvent like dichloromethane.
-
Carefully apply the concentrated sample solution to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect small, sequential fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).
-
-
Combine and Concentrate:
-
Combine the fractions that contain the pure desired stereoisomer (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the final, purified this compound isomer.
-
Quality Control and Purity Assessment
The purity and identity of the final product must be rigorously confirmed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for assessing purity. The GC trace will show the relative percentage of any remaining isomeric impurities, while the mass spectrum will confirm the molecular weight (m/z 152/154, showing the characteristic chlorine isotope pattern) and fragmentation pattern of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The chemical shifts, splitting patterns, and coupling constants are unique for each isomer and can be used to definitively distinguish between the cis and trans forms of this compound.
Principles of Separation: A Visual Summary
The success of this workflow relies on exploiting two different physical principles for separation.
References
- 1. Purification [chem.rochester.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. trans-1,2-dichlorocyclohexane [stenutz.eu]
- 5. 1,4-Dichlorocyclohexane | 16890-91-8 | Benchchem [benchchem.com]
- 6. cis-1,4-dichlorocyclohexane [stenutz.eu]
- 7. quora.com [quora.com]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
Experimental protocol for the synthesis of 1,3-Dichlorocyclohexane
Application Note & Protocol
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 1,3-dichlorocyclohexane, a key intermediate in organic synthesis and material science.[1] The protocol details a stereoselective approach via the dichlorination of cyclohexane-1,3-diol using thionyl chloride (SOCl₂). We delve into the underlying reaction mechanisms, highlighting the critical role of reaction conditions in determining the stereochemical outcome. This guide is designed for researchers and professionals in chemistry and drug development, offering field-proven insights into procedural steps, safety considerations, purification techniques, and product characterization.
Introduction & Strategic Rationale
Overview of this compound
This compound (C₆H₁₀Cl₂, MW: 153.05 g/mol ) is a disubstituted cycloalkane existing as two primary stereoisomers: cis and trans.[1] These isomers arise from the relative spatial orientation of the two chlorine atoms on the cyclohexane ring. Each of these can exist in different chair conformations. The distinction between these configurational isomers and their conformers is crucial for understanding their reactivity and physical properties.[2] For instance, the cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers ((1R,3R) and (1S,3S)).[2]
Synthetic Strategies: A Comparative Analysis
Two principal routes are commonly considered for the synthesis of this compound:
-
Direct Radical Chlorination: This method involves the free-radical chlorination of cyclohexane using chlorine gas (Cl₂) under UV irradiation.[1] While feasible for large-scale production, this pathway suffers from a significant lack of selectivity, yielding a mixture of mono-, di-, and poly-chlorinated products. Furthermore, it produces a statistical mixture of positional isomers (1,2-, 1,3-, and 1,4-dichlorocyclohexane), making the isolation of the desired 1,3-isomer challenging.[1]
-
Nucleophilic Substitution of a Diol: A more refined and controlled approach involves the conversion of the hydroxyl groups of cyclohexane-1,3-diol to chlorides. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂). This method offers superior regioselectivity and, critically, allows for stereochemical control based on the chosen starting material and reaction conditions.[1]
Rationale for the Selected Protocol
This guide details the nucleophilic substitution of cis-cyclohexane-1,3-diol using thionyl chloride in the presence of pyridine. This strategy is selected for its high degree of control. By starting with a stereochemically defined diol and using conditions that favor a specific mechanism (Sₙ2), a predictable stereoisomer of this compound can be synthesized with high purity.[1] This approach embodies the principles of modern synthetic chemistry, where precision and predictability are paramount.
Reaction Mechanism and Stereochemistry
The conversion of alcohols to alkyl chlorides using thionyl chloride is a cornerstone of organic synthesis. The mechanism, however, is nuanced and highly dependent on the reaction conditions, particularly the presence or absence of a base like pyridine.[3][4]
The Role of Thionyl Chloride and Pyridine
The reaction begins with the alcohol's oxygen atom attacking the electrophilic sulfur atom of thionyl chloride. This forms a protonated alkyl chlorosulfite intermediate. What happens next dictates the stereochemistry:
-
Sₙi (Substitution Nucleophilic internal) Mechanism: In the absence of a base, the intermediate collapses. The chlorosulfite group departs, forming a tight ion pair between the carbocation and the SO₂Cl⁻ anion. The chloride is delivered back to the carbocation from the same face from which the leaving group departed, resulting in retention of stereochemistry .[3][5]
-
Sₙ2 (Substitution Nucleophilic bimolecular) Mechanism: When pyridine is added, it acts as a base, deprotonating the intermediate and neutralizing the generated HCl.[3][4] This leaves a free chloride ion (Cl⁻) in the solution, which is a competent external nucleophile. This Cl⁻ ion then attacks the carbon center from the backside of the alkyl chlorosulfite leaving group.[4][5] This backside attack forces an inversion of the stereocenter, a hallmark of the Sₙ2 reaction.[6][7]
For the synthesis of trans-1,3-dichlorocyclohexane from cis-1,3-cyclohexanediol, the Sₙ2 pathway is desired to achieve double inversion.
Mechanistic Pathway Diagram
Caption: Sₙ2 mechanism for the conversion of a diol to a dichloride.
Materials and Instrumentation
Reagents & Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| cis-Cyclohexane-1,3-diol | 931-17-9 | 116.16 | 5.8 g (50 mmol) | Starting material. Ensure it is dry. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 10.0 mL (137 mmol) | Highly corrosive and toxic. Use fresh, distilled. |
| Pyridine | 110-86-1 | 79.10 | 12.1 mL (150 mmol) | Anhydrous grade. Acts as base and catalyst. |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | ~300 mL | Anhydrous. For reaction and extraction. |
| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | ~150 mL | For quenching and washing. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | For final wash. |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | Drying agent. |
Instrumentation
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a gas outlet connected to a trap (e.g., NaOH solution)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Analytical instruments: GC-MS, ¹H and ¹³C NMR Spectrometer
Experimental Protocol
Reaction Setup and Synthesis
CAUTION: This procedure must be performed in a certified chemical fume hood. Thionyl chloride reacts violently with water and releases toxic gases (SO₂ and HCl).[8][9] Wear appropriate PPE, including a lab coat, chemical splash goggles, and acid-resistant gloves.[5]
-
Preparation: Assemble the 500 mL three-necked flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried to remove moisture. Connect the top of the condenser to a gas trap to neutralize HCl and SO₂ gases evolved during the reaction.[6][10]
-
Initial Charge: To the flask, add cis-cyclohexane-1,3-diol (5.8 g, 50 mmol) and anhydrous diethyl ether (150 mL).
-
Cooling: Place the flask in an ice-water bath and begin stirring to cool the solution to 0-5 °C.
-
Reagent Addition: In the dropping funnel, prepare a solution of thionyl chloride (10.0 mL, 137 mmol) and anhydrous pyridine (12.1 mL, 150 mmol).
-
Slow Addition: Add the thionyl chloride/pyridine solution dropwise to the stirred diol solution over a period of 60-90 minutes. Maintain the internal temperature below 10 °C during the addition. A precipitate (pyridinium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 35 °C for diethyl ether) for 2-3 hours to ensure the reaction goes to completion.
Work-up and Purification
-
Cooling: After the reflux period, cool the reaction mixture back down to 0 °C using an ice-water bath.
-
Quenching: Slowly and carefully add 50 mL of cold water to the flask to quench any unreacted thionyl chloride. Perform this step with extreme caution as the reaction is highly exothermic and releases gas.
-
Transfer: Transfer the entire mixture to a 500 mL separatory funnel. Add an additional 100 mL of diethyl ether to ensure all the product is dissolved.
-
Washing:
-
Wash the organic layer sequentially with:
-
50 mL of cold 1 M HCl (to remove excess pyridine).
-
50 mL of water.
-
2 x 75 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid). Vent the separatory funnel frequently to release CO₂ pressure.
-
50 mL of brine.
-
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.[1]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization and Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| GC-MS | Purity assessment and mass confirmation | A major peak corresponding to the product. Mass spectrum should show a molecular ion peak (M⁺) cluster characteristic of a dichlorinated compound (m/z 152, 154, 156) due to ³⁵Cl and ³⁷Cl isotopes. |
| ¹H NMR | Structural confirmation | Complex multiplets in the aliphatic region (δ 1.2-2.5 ppm) and distinct signals for the methine protons attached to chlorine (CHCl) at a downfield shift (typically δ 3.8-4.5 ppm). |
| ¹³C NMR | Structural confirmation | Six distinct signals for the cyclohexane carbons. The carbons bonded to chlorine (C-Cl) will be significantly downfield (typically δ 60-70 ppm). |
| Refractive Index | Physical property confirmation | Compare the measured refractive index with the literature value. |
Safety Precautions and Waste Disposal
Hazard Management
-
Thionyl Chloride (SOCl₂): Extremely hazardous. It is toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water to produce toxic HCl and SO₂ gas.[5][8][9][11] All manipulations must be conducted in a chemical fume hood.[5] An emergency shower and eyewash station must be readily accessible.[8]
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Diethyl Ether: Extremely flammable. Ensure no ignition sources are present.
Waste Disposal
-
Quenched Reagents: The aqueous washings will be acidic or basic. Neutralize them to a pH between 6 and 8 before disposing of them down the drain with copious amounts of water, in accordance with local regulations.
-
Organic Waste: Collect all organic residues, including the distillation forerun and residue, in a designated chlorinated organic waste container.
-
Solid Waste: Contaminated items (gloves, paper towels) should be placed in a sealed bag and disposed of as hazardous solid waste.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction | Ensure reagents are anhydrous. Increase reflux time. Confirm stoichiometry. |
| Product loss during work-up | Perform extractions carefully. Avoid overly vigorous shaking that can lead to emulsions. | |
| Impure Product (by GC/NMR) | Incomplete reaction | See above. Re-purify via distillation or column chromatography. |
| Side reactions (e.g., elimination) | Ensure temperature control during addition is strict. Avoid unnecessarily high temperatures during reflux. | |
| Dark-colored reaction mixture | Impurities in reagents or degradation | Use freshly distilled thionyl chloride and anhydrous pyridine. Ensure the reaction is protected from air and moisture. |
References
- 1. Buy this compound (EVT-1636057) | 55887-78-0 [evitachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Cyclohexane on reacting with thionyl chloride form A) OC1CCCC2CC1C2Cl B) .. [askfilo.com]
- 9. This compound|lookchem [lookchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. quora.com [quora.com]
The Untapped Potential of 1,3-Dichlorocyclohexane in Natural Product Synthesis: A Conceptual Guide
Introduction: In the intricate art of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the synthetic route. While a vast arsenal of chiral pool and commodity chemicals are routinely employed, certain structurally simple yet stereochemically rich molecules remain underexplored. 1,3-Dichlorocyclohexane is one such compound. Possessing two stereogenic centers and a cyclohexane scaffold common to many natural products, it presents a unique, albeit largely untapped, potential as a versatile building block. This guide will provide a comprehensive overview of the chemical properties of this compound, and through a series of detailed application notes and conceptual protocols, explore its prospective applications in the synthesis of complex molecular architectures.
Physicochemical Properties and Stereochemical Considerations
This compound (C₆H₁₀Cl₂) is a colorless liquid with a molecular weight of 153.05 g/mol .[1] It exists as two primary stereoisomers: cis-1,3-dichlorocyclohexane and trans-1,3-dichlorocyclohexane. The spatial arrangement of the two chlorine atoms has profound implications for the molecule's reactivity and conformational preference.
| Property | cis-1,3-Dichlorocyclohexane | trans-1,3-Dichlorocyclohexane |
| Stereochemistry | Meso compound (achiral) | Exists as a pair of enantiomers ((1R,3R) and (1S,3S)) |
| Conformational Preference | Primarily exists in a chair conformation with one axial and one equatorial chlorine to minimize 1,3-diaxial interactions. | Predominantly adopts a diequatorial conformation in its chair form to minimize steric hindrance.[2] |
| Symmetry | Possesses a plane of symmetry. | Chiral, lacks a plane of symmetry. |
The well-defined stereochemistry of these isomers makes them attractive starting points for stereocontrolled syntheses. The cis isomer can be envisioned as a precursor for meso compounds or as a substrate for desymmetrization reactions, while the enantiomerically pure trans isomers could be utilized in asymmetric total synthesis.
Conceptual Application in Natural Product Synthesis: A Hypothetical Pathway to a Substituted Cyclohexane Core
Due to a lack of extensive literature precedent for the use of this compound in the total synthesis of natural products, we present a conceptual synthetic framework to illustrate its potential. This hypothetical pathway targets a functionalized cyclohexane core, a common motif in various natural products, including some terpenes and alkaloids.
Retrosynthetic Analysis
Our hypothetical target is a differentially functionalized cyclohexane derivative, which could serve as a key intermediate for more complex natural products. The retrosynthetic analysis envisions this compound as the foundational building block, with its chlorine atoms acting as handles for sequential functionalization.
Caption: Retrosynthetic approach for a functionalized cyclohexane core.
Proposed Synthetic Workflow
The forward synthesis would leverage the differential reactivity of the chlorine atoms, potentially influenced by their axial or equatorial positions, to achieve selective transformations.
Caption: Proposed workflow for the synthesis of a functionalized cyclohexane.
Detailed Application Notes and Protocols (Conceptual)
The following protocols are hypothetical and intended to serve as a starting point for researchers interested in exploring the synthetic utility of this compound.
Application Note 1: Stereoselective Monosubstitution
Causality: The first step in differentiating the two chlorine atoms is a selective monosubstitution. By using a bulky nucleophile, it may be possible to achieve selectivity for the more sterically accessible equatorial chlorine atom in the dominant conformation of cis-1,3-dichlorocyclohexane.
Protocol 1: Monosubstitution with a Bulky Nucleophile
-
Materials: cis-1,3-Dichlorocyclohexane, potassium tert-butoxide, tert-butanol, anhydrous tetrahydrofuran (THF).
-
Procedure: a. To a solution of cis-1,3-dichlorocyclohexane (1.0 eq) in anhydrous THF under an inert atmosphere of argon, add a solution of potassium tert-butoxide (1.1 eq) in tert-butanol dropwise at 0 °C. b. Allow the reaction to warm to room temperature and stir for 12-18 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). d. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. e. Extract the aqueous layer with diethyl ether (3 x 50 mL). f. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.
Application Note 2: Regioselective Elimination
Causality: An E2 elimination reaction on the resulting 3-chloro-substituted cyclohexane would lead to a cyclohexene derivative. The regioselectivity of this elimination can be controlled by the choice of base and reaction conditions. For an E2 reaction to occur, the proton to be removed and the leaving group must be in an anti-periplanar arrangement.[3] In a cyclohexane chair conformation, this requires both to be in axial positions.[3] By carefully considering the conformational preferences of the substituted cyclohexane, a specific alkene isomer can be targeted.
Protocol 2: Base-Induced Elimination
-
Materials: 3-Chloro-substituted cyclohexane intermediate, sodium hydride (NaH), anhydrous dimethylformamide (DMF).
-
Procedure: a. To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of the 3-chloro-substituted cyclohexane intermediate (1.0 eq) in anhydrous DMF dropwise. b. Stir the reaction mixture at room temperature for 4-6 hours. c. Monitor the formation of the cyclohexene product by GC-MS. d. Carefully quench the reaction by the slow addition of water at 0 °C. e. Extract the mixture with pentane (3 x 50 mL). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully due to the volatility of the product. g. Further purification can be achieved by distillation if necessary.
Application Note 3: Grignard Reagent Formation and Reaction
Causality: The carbon-chlorine bond can be converted into a carbon-magnesium bond to form a Grignard reagent, transforming the electrophilic carbon into a nucleophilic one.[4] This opens up possibilities for carbon-carbon bond formation. The formation of a di-Grignard reagent from this compound is challenging, but a mono-Grignard reagent could potentially be formed and trapped in situ.
Protocol 3: In Situ Grignard Formation and Aldehyde Addition (Barbier-type reaction)
-
Materials: trans-1,3-Dichlorocyclohexane, magnesium turnings, iodine (a small crystal), anhydrous diethyl ether, benzaldehyde.
-
Procedure: a. In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (2.2 eq) and a crystal of iodine under an argon atmosphere. b. Add a small amount of anhydrous diethyl ether to cover the magnesium. c. In the addition funnel, prepare a solution of trans-1,3-dichlorocyclohexane (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous diethyl ether. d. Add a small portion of the solution from the addition funnel to the magnesium. If the reaction does not initiate (disappearance of the iodine color), gentle warming may be required. e. Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the reaction mixture for an additional 1-2 hours. g. Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. h. Extract the aqueous layer with diethyl ether (3 x 50 mL). i. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. j. Purify the product by column chromatography.
Conclusion and Future Outlook
While the direct application of this compound in the synthesis of complex natural products remains to be demonstrated in the literature, its inherent stereochemical and functional properties position it as a potentially valuable, yet underutilized, starting material. The conceptual protocols outlined in this guide are intended to stimulate further research into the synthetic utility of this readily available compound. Future work in this area could focus on the development of stereoselective and regioselective transformations of this compound, ultimately paving the way for its inclusion in the synthetic chemist's toolbox for the efficient construction of intricate molecular architectures.
References
Application Notes and Protocols: The Versatile Role of 1,3-Dichlorocyclohexane in Advanced Polymer Synthesis
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the applications of 1,3-dichlorocyclohexane in polymer chemistry. This document provides in-depth scientific explanations, detailed experimental protocols, and insights into the causality behind methodological choices, ensuring a robust and validated approach to polymer synthesis.
Introduction: Unveiling the Potential of a Dichlorinated Cycloalkane
This compound, a disubstituted cycloalkane with the molecular formula C₆H₁₀Cl₂, exists as cis and trans stereoisomers.[1][2][3][4][5][6] While it has established uses in organic synthesis, its application in polymer chemistry is more nuanced and primarily lies in its role as a precursor to monomers for subsequent polymerization.[1] This guide elucidates the pathways through which this compound can be leveraged to create advanced polymers, focusing on its conversion to 1,3-cyclohexadiene for the synthesis of poly(1,3-cyclohexadiene), and its potential as a monomer in condensation polymerizations to yield polysulfides and polyethers.
Part 1: A Gateway to Poly(1,3-cyclohexadiene): this compound as a Monomer Precursor
The most significant application of this compound in polymer chemistry is its role as a starting material for the synthesis of 1,3-cyclohexadiene, a valuable monomer for producing polymers with alicyclic structures in their backbone. These polymers are precursors to materials with enhanced thermal and chemical stability.[7]
Principle of Monomer Synthesis: Dehydrohalogenation
This compound can undergo a base-induced elimination reaction (dehydrohalogenation) to yield cyclohexadiene isomers.[1] By carefully selecting the reaction conditions and the base, the formation of the conjugated 1,3-cyclohexadiene can be favored. This diene is a key monomer for various polymerization techniques, including anionic and coordination polymerization.[7][8]
Protocol 1: Synthesis of 1,3-Cyclohexadiene from this compound (Generalized)
This protocol outlines a general procedure for the dehydrohalogenation of this compound.
Materials:
-
This compound (cis/trans mixture)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard distillation apparatus
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a thermometer.
-
Inert Atmosphere: Purge the system with argon or nitrogen to establish an inert atmosphere.
-
Reaction Mixture: In the flask, dissolve potassium tert-butoxide in anhydrous DMSO under a positive pressure of inert gas.
-
Addition of Substrate: Slowly add this compound to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to a temperature that ensures a controlled reaction rate (e.g., 50-70 °C) and monitor the reaction progress by gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation to isolate 1,3-cyclohexadiene.
Caption: Dehydrohalogenation of this compound.
Principle of Polymerization: Anionic Polymerization of 1,3-Cyclohexadiene
Anionic polymerization of 1,3-cyclohexadiene allows for the synthesis of poly(1,3-cyclohexadiene) with controlled molecular weight and narrow molecular weight distribution, although side reactions can be a challenge.[7] The use of an alkyllithium initiator in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can promote a more controlled, living-like polymerization.[9]
Protocol 2: Anionic Polymerization of 1,3-Cyclohexadiene
This protocol is based on established methods for the living anionic polymerization of 1,3-cyclohexadiene.[9]
Materials:
-
Purified 1,3-cyclohexadiene
-
Anhydrous cyclohexane
-
n-Butyllithium (n-BuLi) in hexane
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled
-
Degassed methanol
-
Argon or Nitrogen gas
-
Schlenk line and high-vacuum techniques
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stirrer is used as the polymerization reactor.
-
Solvent and Monomer Addition: Anhydrous cyclohexane is transferred to the reactor via cannula under inert atmosphere, followed by the addition of purified 1,3-cyclohexadiene.
-
Initiator Preparation: In a separate flask, prepare the initiator system by adding TMEDA to a solution of n-BuLi in hexane. The ratio of TMEDA to n-BuLi is crucial for controlling the polymerization.[9]
-
Initiation: Add the initiator solution to the monomer solution at the desired temperature (e.g., 40 °C) to start the polymerization. The solution may become heterogeneous.[9]
-
Propagation: Allow the polymerization to proceed for a predetermined time to achieve the desired monomer conversion. The reaction can be monitored by in-situ FTIR.[9]
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Caption: Anionic Polymerization of 1,3-Cyclohexadiene.
Data Presentation: Molecular Characteristics of Poly(1,3-cyclohexadiene)
| Experiment ID | Initiator System | Monomer/Solvent | Temp (°C) | Time (min) | Mn ( g/mol , SEC) | PDI (Mw/Mn) | Reference |
| PCHD-1 | n-BuLi/TMEDA (4/5) | 10 wt% in cyclohexane | 40 | 13 | 10,000 | < 1.1 | [9] |
| PCHD-2 | n-BuLi/TMEDA (4/5) | 10 wt% in cyclohexane | 40 | 25 | 5,000 | < 1.1 | [9] |
Part 2: this compound in Condensation Polymerization
This compound's bifunctional nature, with two electrophilic carbon-chlorine bonds, makes it a potential candidate for condensation polymerization with various nucleophilic comonomers.
Section 2.1: Synthesis of Polysulfides
Principle: Dihaloalkanes react with alkali metal sulfides in a polycondensation reaction to form polysulfide polymers.[10] This reaction is fundamental to the synthesis of certain types of sealants and elastomers. This compound can be used in a similar manner to introduce cyclohexyl units into the polymer backbone.
Protocol 3: Synthesis of Polysulfides using this compound (Generalized)
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Water
-
Organic solvent (e.g., toluene)
Procedure:
-
Reactor Setup: A round-bottom flask fitted with a mechanical stirrer, reflux condenser, and thermometer.
-
Aqueous Phase: Dissolve sodium sulfide nonahydrate in water in the reaction flask.
-
Organic Phase: In a separate container, dissolve this compound and the phase-transfer catalyst in toluene.
-
Reaction: Add the organic phase to the aqueous phase and heat the mixture to reflux with vigorous stirring.
-
Polymerization: Maintain the reaction at reflux for several hours. The polymer will form at the interface or in the organic phase.
-
Isolation: After cooling, separate the organic layer. Wash it with water to remove any remaining salts.
-
Purification: Precipitate the polymer by adding the organic solution to a non-solvent like methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum.
References
- 1. Buy this compound (EVT-1636057) | 55887-78-0 [evitachem.com]
- 2. This compound | C6H10Cl2 | CID 557105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-1,3-Dichlorocyclohexane | C6H10Cl2 | CID 22214628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexane, 1,3-dichloro-, cis- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note: Regioselective Dehydrohalogenation of 1,3-Dichlorocyclohexane via E2 Elimination
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the dehydrohalogenation of cis- and trans-1,3-dichlorocyclohexane. The document elucidates the underlying stereochemical principles of the E2 elimination mechanism in cyclic systems and its profound impact on product distribution. Protocols leveraging both sterically hindered (potassium tert-butoxide) and non-hindered (sodium ethoxide) bases are presented, enabling researchers to selectively synthesize different olefinic products. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering field-proven insights into experimental design, execution, and analysis for this classic transformation.
Theoretical Background: The Critical Role of Stereochemistry in E2 Eliminations of Cyclohexanes
The dehydrohalogenation of alkyl halides is a cornerstone of organic synthesis for the formation of alkenes.[1] This transformation typically proceeds through a bimolecular elimination (E2) mechanism, which involves a concerted, single-step process where a base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group (α-position), with simultaneous departure of the halide.[2] The rate of this reaction is dependent on the concentration of both the substrate and the base.[3]
A critical requirement for the E2 mechanism is a specific spatial arrangement of the departing proton and leaving group: they must be anti-periplanar .[4][5] This dihedral angle of 180° allows for optimal orbital overlap between the C-H and C-X sigma bonds in the transition state, facilitating the formation of the new π-bond.[6] In cyclohexane systems, this stereochemical constraint dictates that both the hydrogen to be abstracted and the leaving group must occupy axial positions .[4][7] This requirement often forces the cyclohexane ring into a higher energy conformation to achieve the necessary geometry for elimination.[4]
The regioselectivity of the E2 reaction is governed by the nature of the base employed.[3]
-
Zaitsev's Rule: With small, unhindered bases like sodium ethoxide (NaOEt), the major product is typically the more substituted, and therefore more thermodynamically stable, alkene.[3][8]
-
Hofmann's Rule: When a sterically bulky base, such as potassium tert-butoxide (KOtBu), is used, the major product is often the less substituted alkene.[3][9][10] This is due to the steric hindrance of the base, which favors the abstraction of the more accessible, less sterically hindered β-hydrogen.[9][10]
For 1,3-dichlorocyclohexane, the stereochemistry of the starting material (cis vs. trans) and the choice of base will determine the reaction pathway and the resulting product distribution.
Dehydrohalogenation of cis-1,3-Dichlorocyclohexane
The most stable chair conformation of cis-1,3-dichlorocyclohexane has both chlorine atoms in equatorial positions to minimize steric strain.[11][12][13] For an E2 reaction to occur, the ring must flip to a higher energy diaxial conformation. In this conformation, both chlorine atoms are axial, as are the hydrogens on the adjacent carbons (C2, C4, and C6). This allows for the necessary anti-periplanar arrangement for elimination.
Dehydrohalogenation of trans-1,3-Dichlorocyclohexane
The most stable conformation of trans-1,3-dichlorocyclohexane has one chlorine in an axial position and the other in an equatorial position.[14][15] The ring flip would result in the opposite arrangement, which is of similar energy. In the conformation with an axial chlorine, there are adjacent axial hydrogens, making it amenable to E2 elimination without needing to access a significantly less stable conformation.
Reaction Mechanisms and Pathways
The dehydrohalogenation of this compound can lead to either 3-chlorocyclohexene or a cyclohexadiene, depending on the reaction conditions and the extent of elimination.
Caption: Reaction pathways for the dehydrohalogenation of this compound.
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Potassium tert-butoxide and sodium ethoxide are strong bases and are corrosive. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. All glassware should be oven-dried before use as the reagents are moisture-sensitive.
Protocol 1: Dehydrohalogenation using Potassium tert-Butoxide in Tetrahydrofuran (THF)
This protocol is designed to favor the formation of the less substituted alkene (Hofmann product) and is suitable for both cis- and trans-1,3-dichlorocyclohexane.
Materials:
-
This compound (cis or trans isomer)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (5.00 g, 32.7 mmol).
-
Solvent Addition: Add 50 mL of anhydrous THF to the flask and stir the solution until the starting material is fully dissolved.[16]
-
Reagent Addition: Carefully add potassium tert-butoxide (4.04 g, 36.0 mmol, 1.1 equivalents) to the stirred solution at room temperature. For a double elimination to favor the diene, 2.2 equivalents of base should be used.
-
Reaction: Heat the reaction mixture to reflux (approximately 66°C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: a. Cool the reaction mixture to room temperature. b. Slowly quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether. d. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine. e. Dry the organic layer over anhydrous magnesium sulfate. f. Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or flash column chromatography on silica gel, eluting with a non-polar solvent such as hexanes.[17][18]
Caption: Experimental workflow for dehydrohalogenation using KOtBu.
Protocol 2: Dehydrohalogenation using Sodium Ethoxide in Ethanol
This protocol employs a smaller, non-hindered base, which is expected to favor the formation of the more substituted alkene (Zaitsev product).
Materials:
-
This compound (cis or trans isomer)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (2.46 g, 36.0 mmol, 1.1 equivalents) in 50 mL of anhydrous ethanol.[8][19] For a double elimination, 2.2 equivalents of base should be used.
-
Substrate Addition: To the stirred solution, add this compound (5.00 g, 32.7 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: a. Cool the reaction mixture to room temperature. b. Carefully pour the reaction mixture into 100 mL of cold deionized water. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). d. Combine the organic extracts and wash with 30 mL of brine. e. Dry the organic layer over anhydrous sodium sulfate. f. Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or flash column chromatography on silica gel.
Expected Results and Data Analysis
The product distribution is highly dependent on the stereoisomer of the starting material and the base used. The products should be characterized by GC-MS and NMR spectroscopy to determine the regiochemistry and stereochemistry of the resulting alkenes.
| Starting Material | Base | Major Product(s) | Minor Product(s) | Rationale |
| cis-1,3-Dichlorocyclohexane | KOtBu | 3-Chlorocyclohexene | 1,3-Cyclohexadiene | Hofmann elimination from the less stable diaxial conformer. |
| cis-1,3-Dichlorocyclohexane | NaOEt | 3-Chlorocyclohexene | 1,3-Cyclohexadiene | Zaitsev elimination is less of a factor due to the symmetry of potential elimination sites. |
| trans-1,3-Dichlorocyclohexane | KOtBu | 3-Chlorocyclohexene | - | Hofmann elimination from the more stable conformer with an axial chlorine. |
| trans-1,3-Dichlorocyclohexane | NaOEt | 3-Chlorocyclohexene | - | Zaitsev elimination from the more stable conformer. |
Note: A second elimination from 3-chlorocyclohexene can lead to the formation of 1,3-cyclohexadiene, especially with excess base and longer reaction times.
GC-MS Analysis: The reaction mixture can be analyzed by GC-MS to separate and identify the products.[20] The retention times and mass spectra of the components should be compared to known standards or literature data. Isomeric alkenes can often be separated on a suitable GC column, such as one with a Carbowax stationary phase.[21][22]
Troubleshooting
-
Low Conversion: If the reaction does not go to completion, ensure that the reagents and solvent are anhydrous. The reaction time may also need to be extended.
-
Formation of Side Products: Substitution reactions (SN2) can compete with elimination, especially with less hindered bases like sodium ethoxide, leading to the formation of ethoxy-substituted cyclohexanes. Using a more hindered base like KOtBu or increasing the reaction temperature can favor elimination.
-
Product Isomerization: Under strongly basic conditions, double bond migration may occur. It is important to work up the reaction promptly once it has reached completion.
Conclusion
The dehydrohalogenation of this compound is a classic example of stereochemically controlled E2 elimination. By carefully selecting the starting stereoisomer and the base, researchers can direct the reaction towards the desired olefinic product. The protocols provided herein offer a robust starting point for the synthesis of 3-chlorocyclohexene and cyclohexadienes, which are valuable intermediates in organic synthesis.
References
- 1. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. home.iitk.ac.in [home.iitk.ac.in]
- 8. homework.study.com [homework.study.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. brainly.com [brainly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Solved Build trans-1, 3 dichlorocyclohexane. Draw the | Chegg.com [chegg.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Concise Approach to Cyclohexyne and 1,2-Cyclohexadiene Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Key Notes on Dehydrohalogenation and Related Reactions [unacademy.com]
- 20. benchchem.com [benchchem.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
Application Notes and Protocols: Synthesis of Substituted Cyclohexanes from 1,3-Dichlorocyclohexane
Introduction
Substituted cyclohexanes are a cornerstone of modern chemical and pharmaceutical sciences. Their rigid, three-dimensional structure provides a scaffold for a diverse array of functional groups, making them invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 1,3-Dichlorocyclohexane serves as a versatile and economically viable starting material for accessing a range of these important molecules. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of various substituted cyclohexanes from this compound, with a focus on nucleophilic substitution and related transformations.
The strategic placement of two chlorine atoms at the 1 and 3 positions of the cyclohexane ring offers a platform for sequential or simultaneous functionalization. The stereochemistry of this compound, existing as cis and trans isomers, adds another layer of complexity and opportunity for stereoselective synthesis.[1][2] Understanding the conformational preferences of these isomers is crucial for predicting reaction outcomes, as substituents on a cyclohexane ring preferentially occupy the more stable equatorial position to minimize steric hindrance.[3][4]
This guide will delve into the mechanistic underpinnings of key synthetic routes, provide detailed, step-by-step protocols, and present data in a clear and accessible format. The aim is to equip researchers with the practical knowledge and theoretical understanding necessary to effectively utilize this compound in their synthetic endeavors.
Mechanistic Considerations: Nucleophilic Substitution on this compound
The primary pathway for the transformation of this compound is nucleophilic substitution. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile.
Stereoisomerism and Conformational Analysis
This compound exists as cis and trans stereoisomers.[1] The cis isomer is a meso compound, meaning it is achiral despite having two stereocenters.[1] The trans isomer exists as a pair of enantiomers, (1R,3R) and (1S,3S).[1][5] In the chair conformation, the substituents can occupy either axial or equatorial positions. For cis-1,3-dichlorocyclohexane, the diequatorial conformation is generally more stable.[2][6] For the trans isomer, one chlorine atom is axial and the other is equatorial.[7] The rapid interconversion between chair conformations at room temperature means that the reactivity will be dictated by the most stable conformer.[3]
Reaction Pathways
Two principal mechanisms for nucleophilic substitution on alkyl halides are the S(_N)1 and S(_N)2 reactions.
-
S(_N)2 Reaction: This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. This reaction proceeds with an inversion of stereochemistry at the reaction center. For S(_N)2 reactions to occur efficiently, the nucleophile must have unhindered access to the back side of the carbon-chlorine bond.
-
S(_N)1 Reaction: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. The nucleophile then attacks the planar carbocation, which can lead to a mixture of retention and inversion of stereochemistry. This pathway is favored for secondary halides in the presence of a weak nucleophile and a polar protic solvent.
The choice of solvent, temperature, and the nature of the nucleophile will determine which pathway is favored.
Synthetic Protocols
The following protocols detail the synthesis of key substituted cyclohexanes from this compound. These methods have been selected for their reliability and broad applicability.
Protocol 1: Synthesis of 1,3-Diazidocyclohexane
This protocol describes the synthesis of 1,3-diazidocyclohexane, a versatile intermediate that can be readily reduced to the corresponding diamine. The reaction proceeds via a nucleophilic substitution with sodium azide.
Reaction Scheme:
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | (cis/trans mixture) |
| Sodium Azide (NaN(_3)) | Reagent grade |
| Dimethylformamide (DMF) | Anhydrous |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Heating mantle/oil bath | |
| Thermometer | |
| Condenser | |
| Separatory funnel | |
| Rotary evaporator | |
| Diethyl ether | Reagent grade |
| Saturated sodium bicarbonate solution | |
| Brine | |
| Anhydrous sodium sulfate |
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: Add sodium azide (2.2 equivalents) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.[8]
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,3-diazidocyclohexane.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Protocol 2: Reduction of 1,3-Diazidocyclohexane to 1,3-Cyclohexanediamine
This protocol details the reduction of the diazide to the corresponding diamine, a valuable building block in the synthesis of polymers and pharmaceuticals.[9]
Reaction Scheme:
Materials and Equipment
| Reagent/Equipment | Specifications |
| 1,3-Diazidocyclohexane | From Protocol 1 |
| Palladium on Carbon (Pd/C) | 10% |
| Methanol | Reagent grade |
| Hydrogenation apparatus | (e.g., Parr hydrogenator or balloon) |
| Celite® |
Step-by-Step Procedure
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 1,3-diazidocyclohexane (1 equivalent) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approximately 5-10% by weight of the starting material).
-
Hydrogenation:
-
Connect the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified by the apparatus) at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction until the starting material is consumed (TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely in the air.
-
Wash the Celite® pad with methanol.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure to yield 1,3-cyclohexanediamine. The product can be further purified by distillation or crystallization of a salt derivative.
-
Visualizing the Synthetic Workflow
The following diagram illustrates the two-step synthesis of 1,3-cyclohexanediamine from this compound.
Caption: Synthetic route to 1,3-cyclohexanediamine.
Advanced Transformations: Grignard Reagent Formation and Subsequent Reactions
While direct nucleophilic substitution is a primary route, the chlorine atoms in this compound can also be utilized to form organometallic reagents, such as Grignard reagents. This opens up possibilities for carbon-carbon bond formation.[10][11]
Mechanistic Insight: The Grignard Reaction
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond.[12] This reaction is typically carried out in an anhydrous ether solvent. The resulting organomagnesium halide is a potent nucleophile and a strong base.
Caption: General formation of a Grignard reagent.
The Grignard reagent can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[11][13]
Protocol 3: Synthesis of a Disubstituted Cyclohexane via Grignard Reaction
This protocol provides a general framework for the formation of a di-Grignard reagent from this compound and its subsequent reaction with an electrophile, for example, an aldehyde.
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | Anhydrous |
| Magnesium turnings | |
| Anhydrous diethyl ether or THF | |
| Iodine crystal | (as an initiator) |
| Aldehyde (e.g., benzaldehyde) | Anhydrous |
| Anhydrous HCl in ether | |
| Saturated ammonium chloride solution | |
| Three-neck round-bottom flask | |
| Dropping funnel | |
| Reflux condenser | |
| Inert atmosphere setup (N(_2) or Ar) |
Step-by-Step Procedure
-
Grignard Reagent Formation:
-
Set up a dry three-neck flask equipped with a dropping funnel, reflux condenser, and an inlet for an inert atmosphere.
-
Place magnesium turnings (2.2 equivalents) in the flask.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous ether.
-
Add a small portion of the dichloride solution to the magnesium. The reaction should start, indicated by bubbling and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining dichloride solution dropwise at a rate that maintains a gentle reflux.[14]
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the di-Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution in an ice bath.
-
In the dropping funnel, place a solution of the aldehyde (2 equivalents) in anhydrous ether.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent.
-
-
Work-up:
-
After the addition is complete, stir the reaction at room temperature for 1 hour.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the solution.
-
Purify the resulting diol by column chromatography or crystallization.
-
Data Summary
The following table summarizes typical yields for the described transformations. Note that yields can vary depending on the specific stereoisomer of the starting material and the precise reaction conditions.
| Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| This compound | 1,3-Diazidocyclohexane | NaN(_3), DMF, 80-90 °C | 85-95 |
| 1,3-Diazidocyclohexane | 1,3-Cyclohexanediamine | H(_2), 10% Pd/C, Methanol | 90-98 |
| This compound | 1,3-Bis(hydroxy(phenyl)methyl)cyclohexane | 1. Mg, ether; 2. PhCHO | 60-75 |
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of a wide range of substituted cyclohexanes. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound. By carefully controlling reaction conditions and understanding the underlying principles of stereochemistry and reactivity, scientists can effectively utilize this compound to construct complex molecular architectures for applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. trans-1,3-Dichlorocyclohexane | C6H10Cl2 | CID 22214628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved 13) Build a model of trans-1,3-dichlorocyclohexane | Chegg.com [chegg.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. leah4sci.com [leah4sci.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Free Radical Chlorination of Cyclohexane
Welcome to the technical support guide for the free radical chlorination of cyclohexane. This document is designed for researchers, chemists, and drug development professionals who utilize this fundamental reaction. Our goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, particularly the formation of byproducts. By anticipating and addressing common experimental challenges, this guide will help you optimize your reaction outcomes, improve yield, and ensure the purity of your target molecule, chlorocyclohexane.
Section 1: Frequently Asked Questions (FAQs) - Understanding Byproduct Formation
This section addresses the core principles of the reaction, focusing on the identity and origin of common impurities.
Q1: What are the primary and secondary products I should expect from this reaction?
In an ideal scenario, the free radical chlorination of cyclohexane yields a single monochlorinated product: chlorocyclohexane. This is because all twelve hydrogen atoms on the cyclohexane ring are chemically equivalent (secondary hydrogens), meaning substitution at any position results in the same molecule.[1][2]
However, the primary challenge in this synthesis is preventing over-chlorination.[3] The most common byproducts are a mixture of dichlorocyclohexane isomers, which arise if the initially formed chlorocyclohexane undergoes a second chlorination step.[4]
Q2: How exactly are dichlorocyclohexane byproducts formed?
The formation of dichlorocyclohexanes is a direct consequence of the free radical chain mechanism.[5][6] Once a significant concentration of the desired product, chlorocyclohexane, builds up in the reaction vessel, it begins to compete with the starting cyclohexane for reaction with chlorine radicals.
A chlorine radical can abstract a hydrogen atom from chlorocyclohexane, creating a chlorocyclohexyl radical. This radical then reacts with a molecule of Cl₂ to form a dichlorocyclohexane and a new chlorine radical, continuing the chain.[4] This subsequent reaction leads to a mixture of 1,2-, 1,3-, and 1,4-dichlorocyclohexane isomers (including their stereoisomers).[7]
Q3: Why is controlling the reactant ratio so critical for minimizing byproducts?
The reaction's selectivity for monochlorination is governed by probability. The chlorine radical is highly reactive and not very selective.[2] Therefore, the outcome depends on what it is more likely to collide with in the reaction mixture.
-
High Cyclohexane Concentration: If you use a large excess of cyclohexane relative to the chlorine source, a chlorine radical is statistically far more likely to react with a cyclohexane molecule than a chlorocyclohexane molecule. This maximizes the yield of the desired monochlorinated product.[8]
-
Low Cyclohexane Concentration: If the reactants are used in a near-stoichiometric ratio, as the reaction progresses and chlorocyclohexane concentration increases, the probability of a chlorine radical reacting with a chlorocyclohexane molecule becomes significant, leading to a higher yield of dichlorinated byproducts.
Q4: Are there any other byproducts besides polychlorinated cyclohexanes?
Yes, though they are typically formed in much smaller quantities. These byproducts are usually the result of chain termination steps, where two radicals combine.[5] For example:
-
Bicyclohexyl: Two cyclohexyl radicals (C₆H₁₁•) can combine.
-
Chlorine: Two chlorine radicals (Cl•) can recombine to form Cl₂.
The concentration of radicals at any given moment is very low, so the formation of these termination byproducts is less significant than the propagation reactions that lead to polychlorination.
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiment.
Problem 1: My final product is contaminated with a high percentage of dichlorocyclohexanes.
-
Primary Cause: The molar ratio of cyclohexane to chlorine was too low. This is the most common reason for over-chlorination.
-
Troubleshooting Action: Increase the excess of cyclohexane. A common starting point is a 5:1 or even 10:1 molar ratio of cyclohexane to chlorine. This ensures that the concentration of cyclohexane remains high throughout the reaction, statistically favoring the formation of the monochlorinated product.
-
Expert Insight: While a large excess improves selectivity, it can make product purification more challenging due to the need to remove a large amount of unreacted starting material. A balance must be struck based on your purification capabilities (e.g., efficiency of your distillation setup).
Problem 2: The reaction is very slow or does not initiate.
-
Primary Causes:
-
Ineffective Initiation: If using UV light, the lamp may be old or the wavelength incorrect. The reaction vessel must be made of a material that is transparent to the initiation wavelength (e.g., quartz or Pyrex, not standard flint glass).
-
Initiator Degradation: If using a chemical initiator like AIBN (Azobisisobutyronitrile), it may have degraded over time.
-
Presence of Inhibitors: The starting cyclohexane may contain inhibitors (e.g., antioxidants) that scavenge free radicals and prevent the chain reaction from starting.
-
-
Troubleshooting Actions:
-
Check UV Source: Verify the output and age of your UV lamp. Ensure the reaction vessel allows for proper light penetration.
-
Use Fresh Initiator: Use a fresh batch of AIBN or recrystallize the old batch.
-
Purify Starting Material: If inhibitor presence is suspected, pass the cyclohexane through a column of activated alumina or distill it before use.
-
Problem 3: I am having difficulty separating chlorocyclohexane from unreacted cyclohexane.
-
Primary Cause: The boiling points of cyclohexane (81 °C) and chlorocyclohexane (142 °C) are significantly different, making simple distillation a viable separation method.[9] However, inefficient distillation setups can lead to poor separation.
-
Troubleshooting Actions:
-
Optimize Distillation: Use a fractional distillation column (e.g., a Vigreux column) to increase the separation efficiency.
-
Ensure Stable Heating: Use a heating mantle with a controller and a magnetic stirrer to prevent bumping and ensure smooth, even boiling.
-
Monitor Temperature Carefully: Collect the fraction that distills over at the correct boiling point for chlorocyclohexane. The initial fraction will be unreacted cyclohexane. A sharp rise in temperature will indicate the start of the product fraction.
-
Section 3: Key Experimental Protocols
These protocols are designed to be self-validating, incorporating purification and analysis steps to confirm the outcome.
Protocol 3.1: Synthesis of Chlorocyclohexane with Minimized Byproducts
This protocol emphasizes using an excess of cyclohexane to favor monochlorination.
-
Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a drying tube. The reaction should be performed in a well-ventilated fume hood.
-
Reagents: To the round-bottom flask, add cyclohexane (e.g., 50 mL, ~0.47 mol) and a radical initiator such as AIBN (0.1 g).
-
Chlorinating Agent: In this example, we use sulfuryl chloride (SO₂Cl₂) as it is easier to handle than chlorine gas. Slowly add sulfuryl chloride (e.g., 4.0 mL, ~0.05 mol) to the flask. This establishes a nearly 10:1 molar ratio of cyclohexane to the chlorine source.
-
Initiation: Begin heating the mixture to a gentle reflux (approx. 80-85 °C). If using a UV lamp, position it to illuminate the flask. The reaction is complete when gas evolution (SO₂ and HCl) ceases. This can be monitored by weighing the apparatus before and after the reaction if precision is required.[9]
-
Quenching: After the reaction is complete, cool the flask to room temperature. CAUTIOUSLY and slowly pour the reaction mixture into a beaker containing ice water (approx. 50 mL) to quench the reaction and dissolve gaseous byproducts.[9]
Protocol 3.2: Product Work-up and Purification
-
Extraction: Transfer the quenched mixture to a separatory funnel. The organic layer (cyclohexane and chlorocyclohexane) should be less dense than the aqueous layer. If unsure, add a small amount of water and observe which layer it joins. Separate the layers.
-
Neutralization: Wash the organic layer with two portions of 0.5 M sodium carbonate solution (20 mL each) to neutralize any residual HCl.[3] Check the final aqueous wash with litmus or pH paper to ensure it is basic.
-
Final Wash: Wash the organic layer with one portion of water (20 mL) to remove any remaining sodium carbonate.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and add anhydrous calcium chloride or magnesium sulfate.[3][10] Swirl and let it stand for 10-15 minutes until the liquid is clear.
-
Distillation: Decant the dried liquid into a distillation flask. Perform a simple or fractional distillation.
-
Fraction 1: Collect the liquid that distills around 81 °C (unreacted cyclohexane).
-
Fraction 2: Change the receiving flask and collect the product fraction that distills around 142 °C (chlorocyclohexane).
-
Protocol 3.3: GC-MS Analysis of Product Purity
-
Sample Preparation: Prepare dilute solutions of your starting cyclohexane, your crude product (before distillation), and your final purified product in a suitable solvent (e.g., hexane or dichloromethane).
-
Instrument Setup: Use a standard GC-MS system with a non-polar capillary column (e.g., DB-5ms or equivalent).[11]
-
Method:
-
Injector Temp: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
MS Scan Range: 40-250 m/z
-
-
Analysis:
-
Inject the samples and analyze the resulting chromatograms.
-
Identify peaks based on their retention times and mass spectra. Cyclohexane will elute first, followed by chlorocyclohexane, and then the higher-boiling dichlorocyclohexane isomers.
-
Quantify the purity of your final product by integrating the peak areas.
-
Section 4: Visual Aids and Data
Diagrams (Generated using Graphviz)
Caption: Reaction mechanism showing initiation, propagation for the desired product, and the competing pathway for byproduct formation.
Caption: Standard experimental workflow from synthesis to final analysis.
Data Tables
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Cyclohexane | 84.16 | 81 |
| Chlorocyclohexane | 118.60 | 142 |
| cis-1,2-Dichlorocyclohexane | 153.05 | 194 |
| trans-1,2-Dichlorocyclohexane | 153.05 | 189 |
| cis-1,3-Dichlorocyclohexane | 153.05 | 175 |
| trans-1,4-Dichlorocyclohexane | 153.05 | 182 |
Note: Boiling points for dichloroisomers are approximate and can vary. They are consistently higher than the desired product.
Table 2: Representative GC-MS Data
| Compound | Typical Retention Time (min) | Key Mass Spec Fragments (m/z) |
| Cyclohexane | 3.5 | 84, 69, 56, 41 |
| Chlorocyclohexane | 6.8 | 118/120 (M/M+2), 82, 67 |
| Dichlorocyclohexanes | 9.5 - 11.0 | 152/154/156 (M/M+2/M+4), 117/119, 81 |
Note: Retention times are illustrative and depend on the specific GC column and method used. The M/M+2 isotope pattern is characteristic of chlorine-containing compounds.
References
- 1. Cyclohexane on chlorination gives A Chloro cyclohexane class 12 chemistry CBSE [vedantu.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. How many dichlorocyclohexane would be obtained on chlorination class 12 chemistry JEE_Main [vedantu.com]
- 5. Provide a mechanism for the chlorination of cyclohexane. Be sure ... | Study Prep in Pearson+ [pearson.com]
- 6. youtube.com [youtube.com]
- 7. How many dichlorocyclohexane would be produced upon free radical chlorination of chlorocyclohexane ? (including steroisomers) [infinitylearn.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
- 10. RU2187490C2 - Method of synthesis of chlorocyclohexane - Google Patents [patents.google.com]
- 11. gcms.cz [gcms.cz]
Technical Support Center: Separation of Dichlorocyclohexane Isomers by Chromatography
Welcome to our dedicated technical support center for the chromatographic separation of dichlorocyclohexane isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with resolving these structurally similar compounds. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your separations, diagnose common issues, and ensure the integrity of your analytical results.
Understanding the Challenge: The Isomers of Dichlorocyclohexane
Before diving into troubleshooting, it's crucial to understand the complexity of the sample. Dichlorocyclohexane exists as multiple constitutional and stereoisomers, each presenting a unique separation challenge.[1][2]
-
Constitutional Isomers: These differ in the position of the chlorine atoms on the cyclohexane ring (e.g., 1,2-, 1,3-, and 1,4-dichlorocyclohexane).[1]
-
Stereoisomers: For a given constitutional isomer (like 1,2- or 1,3-dichlorocyclohexane), the chlorine atoms can be on the same side (cis) or opposite sides (trans) of the ring. These are diastereomers.[1]
-
Enantiomers: The trans-1,2- and trans-1,3-dichlorocyclohexane isomers are chiral and exist as a pair of non-superimposable mirror images called enantiomers.[1] The cis-1,2-dichlorocyclohexane is an achiral meso compound, while the cis-1,3-dichlorocyclohexane is also achiral.[1]
This isomeric complexity demands highly selective chromatographic methods to achieve baseline separation.
Frequently Asked Questions & Troubleshooting Guides
Gas Chromatography (GC) Based Separations
Gas chromatography is a powerful technique for separating volatile compounds like dichlorocyclohexane isomers, primarily based on their boiling points and interactions with the stationary phase.
Q1: My dichlorocyclohexane isomers are co-eluting on a standard non-polar GC column. How can I improve the separation?
A1: This is a common issue as the boiling points of some isomers are very close. Here’s a systematic approach to improving resolution:
-
Stationary Phase Selection is Key: While non-polar phases (like 5% phenyl-methylpolysiloxane) separate primarily by boiling point, isomers often require a stationary phase that offers different selectivity. For halogenated compounds, a more polar stationary phase can be highly effective.[3]
-
Expert Insight: A polyethylene glycol (PEG) based column (e.g., a WAX column) is an excellent choice. Its polarity will differentiate the isomers based on subtle differences in their dipole moments. The more polar cis isomers will interact more strongly with the stationary phase, leading to longer retention times compared to the less polar trans isomers.[3][4]
-
-
Optimize the Temperature Program: A slow, carefully optimized temperature ramp is crucial for resolving closely eluting peaks. A fast ramp will not provide sufficient time for the differential partitioning required for separation.[5]
-
Troubleshooting Protocol:
-
Start with a low initial oven temperature (e.g., 60-80°C) and hold for 1-2 minutes to ensure sharp initial peaks.
-
Implement a slow ramp rate (e.g., 2-5°C/min). This is a critical parameter to adjust.
-
Increase the final temperature to a point that ensures all isomers have eluted (e.g., 150-180°C) and hold for several minutes.
-
-
Q2: I need to separate the enantiomers of trans-1,2-dichlorocyclohexane. Can this be done by GC?
A2: Yes, separating enantiomers by GC is possible but requires a specific type of stationary phase known as a Chiral Stationary Phase (CSP).[6][7]
-
The Mechanism of Chiral Separation: CSPs are themselves chiral and interact differently with each enantiomer, forming transient diastereomeric complexes with different stabilites. This results in different retention times for the two enantiomers.[8]
-
Recommended CSPs: Cyclodextrin-based chiral columns are widely used and highly effective for separating a broad range of chiral compounds, including halogenated hydrocarbons.[6][7]
-
Troubleshooting Chiral GC Separations:
-
Poor Resolution: If you see a single broad peak or only a small shoulder, the enantioselectivity is low. Try a different cyclodextrin derivative or a different class of chiral selector.
-
Peak Tailing: This can be due to active sites on the column. Ensure your column is well-conditioned.
-
Irreproducible Retention Times: Chiral separations can be sensitive to temperature fluctuations. Ensure precise oven temperature control.
-
High-Performance Liquid Chromatography (HPLC) Based Separations
HPLC offers an alternative and powerful approach for separating dichlorocyclohexane isomers, particularly when dealing with less volatile compounds or when different selectivity is required.
Q3: I am trying to separate cis and trans isomers of dichlorocyclohexane by HPLC, but they are eluting together. What am I doing wrong?
A3: The key to separating geometric isomers like cis and trans-dichlorocyclohexane is to exploit their differences in polarity and shape using Normal Phase HPLC.
-
Why Normal Phase? In normal phase chromatography, a polar stationary phase (like silica) is used with a non-polar mobile phase (like hexane and isopropanol).[9][10] The more polar cis isomer will interact more strongly with the polar stationary phase and have a longer retention time, while the less polar trans isomer will elute earlier.[4]
-
Mobile Phase Optimization is Critical: The strength of the mobile phase, determined by the ratio of the non-polar and polar solvents, will control the retention and resolution of the isomers.
-
Troubleshooting Protocol:
-
Start with a highly non-polar mobile phase (e.g., 99:1 n-hexane:isopropanol).
-
If the peaks are too retained, gradually increase the percentage of the more polar solvent (isopropanol) in small increments (e.g., to 98:2, 97:3). This will decrease retention times.
-
If the peaks are co-eluting near the solvent front, decrease the amount of the polar modifier to increase retention and improve the chances of separation.
-
-
Q4: I am experiencing peak fronting and splitting in my normal phase HPLC separation of dichlorocyclohexane isomers. What could be the cause?
A4: Peak shape problems in normal phase HPLC are often related to the sample solvent or column conditions.
-
Sample Solvent Incompatibility: A common cause of peak distortion is injecting the sample in a solvent that is significantly more polar than the mobile phase. This causes the sample band to spread and can lead to fronting or split peaks.
-
Solution: Always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest (most non-polar) solvent possible.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak fronting.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.
-
Solution: This usually requires replacing the column. To prevent voids, avoid sudden pressure shocks.
-
Data Presentation: Physicochemical Properties and Expected Elution Order
Understanding the physical properties of the isomers is fundamental to developing a separation method.
| Isomer | Boiling Point (°C) | Dipole Moment | Expected GC Elution Order (Polar Column) | Expected NP-HPLC Elution Order |
| trans-1,4-dichlorocyclohexane | ~183 | Low | 1 | 1 |
| trans-1,3-dichlorocyclohexane | ~174 | Low | 2 | 2 |
| trans-1,2-dichlorocyclohexane | 189 | Low | 3 | 3 |
| cis-1,4-dichlorocyclohexane | ~183 | High | 4 | 4 |
| cis-1,3-dichlorocyclohexane | ~174 | High | 5 | 5 |
| cis-1,2-dichlorocyclohexane | 191 | High | 6 | 6 |
Note: This table provides representative data and expected elution orders based on general chromatographic principles. Actual boiling points and elution orders may vary. Data compiled from various sources.
Experimental Protocols
The following protocols are provided as a starting point for method development and will likely require optimization for your specific instrumentation and sample matrix.
Protocol 1: GC-MS Separation of Dichlorocyclohexane Positional and Geometric Isomers
This method is designed to resolve the cis and trans isomers of 1,2-, 1,3-, and 1,4-dichlorocyclohexane.
-
Instrumentation: Gas chromatograph with a mass spectrometer (GC-MS).
-
Column: PEG-based (WAX) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless, 220°C, Split ratio 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: 3°C/min to 160°C.
-
Hold: 5 minutes at 160°C.
-
-
MS Detector:
-
Transfer Line: 230°C.
-
Ion Source: 230°C.
-
Scan Range: m/z 40-200.
-
-
Sample Preparation: Dilute the isomer mixture to 100 ppm in hexane.
Protocol 2: Normal Phase HPLC Separation of cis/trans-1,2-Dichlorocyclohexane
This method is suitable for the separation of geometric isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Silica-based normal phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 98:2 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 250 ppm.
Visualizations
Logical Workflow for Troubleshooting Poor GC Resolution
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Total number of isomers of dichloro cyclohexane (including stereoisom - askIITians [askiitians.com]
- 3. benchchem.com [benchchem.com]
- 4. cis-1,2-Dichlorocyclohexane|CAS 10498-35-8 [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. gcms.cz [gcms.cz]
- 7. gcms.cz [gcms.cz]
- 8. m.youtube.com [m.youtube.com]
- 9. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. hawach.com [hawach.com]
Technical Support Center: Challenges in the Stereoselective Synthesis of 1,3-Dichlorocyclohexane
Welcome to the Technical Support Center for the stereoselective synthesis of 1,3-dichlorocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles associated with controlling the stereochemical outcome of this specific synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and conformational analysis to help you optimize your experimental approach.
Troubleshooting Guide
This section directly addresses specific issues you may encounter during the synthesis of this compound. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: Poor Diastereoselectivity — Obtaining a Mixture of cis and trans Isomers
Q: My reaction is producing a nearly 1:1 mixture of cis- and trans-1,3-dichlorocyclohexane. How can I favor the formation of a single diastereomer?
A: This is the most common challenge and typically stems from a reaction mechanism that does not effectively discriminate between the diastereomeric transition states leading to the cis and trans products. Free-radical chlorination of cyclohexane, for example, is notoriously unselective.[1] The key to improving the diastereomeric ratio (d.r.) is to control the reaction conditions to exploit the subtle energy differences between the isomers and their formation pathways.
Potential Causes and Solutions:
-
High Reaction Temperature: High temperatures provide sufficient energy to overcome the activation energy barriers for both diastereomeric pathways, leading to a loss of selectivity. The product distribution may approach a thermodynamic equilibrium, which can be a complex mixture.
-
Troubleshooting Steps: Systematically lower the reaction temperature.[2] Perform the reaction at various temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal point where one transition state is significantly favored. Be aware that lower temperatures will decrease the reaction rate, necessitating longer reaction times.[3]
-
-
Non-Stereocontrolling Reaction Mechanism: If you are using a method like free-radical halogenation of cyclohexane, you are unlikely to achieve good stereoselectivity.[1][4] The intermediate cyclohexyl radical is planar, and the chlorine can attack from either face with nearly equal probability, leading to a mixture of products.
-
Troubleshooting Steps: Re-evaluate your synthetic approach. Instead of direct chlorination of an unsubstituted ring, consider methods that introduce stereochemistry in a controlled manner. This could involve using a starting material with existing stereocenters that can direct the approach of the reagents. While a direct, highly stereoselective method for 1,3-dichlorination is challenging, strategies like diastereoselective reduction of a dichloroketone or a nucleophilic substitution on a pre-functionalized cyclohexane with defined stereochemistry are more promising avenues.
-
-
Solvent Effects: The solvent can influence the stability of transition states. A non-coordinating solvent may not be sufficient to differentiate the energies of the pathways leading to the cis and trans products.
-
Troubleshooting Steps: Screen a range of solvents with varying polarities and coordinating abilities. The ideal solvent will stabilize the desired transition state more effectively than the competing one.
-
dot
Caption: Troubleshooting workflow for poor diastereoselectivity.
Issue 2: Low Yield Due to Side Products
Q: My reaction has a low yield, and I'm observing multiple other spots on my TLC/peaks in my GC-MS, including what appears to be an elimination product (chlorocyclohexene).
A: Low yields are often due to competing reaction pathways, such as elimination or over-halogenation. The choice of reagents and reaction conditions is critical to minimizing these side reactions.
Potential Causes and Solutions:
-
Elimination Reactions: The reaction conditions (e.g., basic reagents or high heat) can promote the elimination of HCl to form chlorocyclohexene. This is especially problematic if your desired product is sterically hindered.
-
Troubleshooting Steps:
-
Use Non-Basic Conditions: If possible, avoid strongly basic conditions. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge) to minimize E2 elimination.
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired substitution pathway.[2]
-
-
-
Over-chlorination: In reactions like free-radical chlorination, it is difficult to stop the reaction at the di-substituted stage, leading to tri- and tetra-chlorinated cyclohexanes.[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a carefully controlled amount of the chlorinating agent. It may be beneficial to use the cyclohexane substrate in excess to increase the probability of the chlorinating agent reacting with an un-substituted molecule.
-
Modify the Method: As mentioned previously, free-radical chlorination is hard to control.[5][6] Consider alternative methods that are not chain reactions.
-
-
-
Product Instability During Workup: The desired this compound isomers might be unstable under the workup conditions (e.g., exposure to acid or base).[7]
-
Troubleshooting Steps: Test the stability of your product. Before the full-scale workup, take a small aliquot of the reaction mixture, and expose it to the planned aqueous wash (e.g., NaHCO₃ or dilute HCl). Analyze this sample by TLC or GC to see if any degradation occurs. If it does, a neutral quench and workup are necessary.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the stable conformations of cis- and trans-1,3-dichlorocyclohexane, and why is this important?
A: Understanding the conformational preferences of the product isomers is crucial because the most stable isomer is often the thermodynamic product. The cyclohexane ring exists in a chair conformation to minimize steric and torsional strain.[8]
-
cis-1,3-Dichlorocyclohexane: This isomer can exist in two interconverting chair conformations: one with the two chlorine atoms in diequatorial (e,e) positions and one with them in diaxial (a,a) positions. The diequatorial conformer is significantly more stable because it avoids the highly unfavorable 1,3-diaxial interactions present in the diaxial form.[9][10] The diequatorial conformer is achiral and is considered a meso compound.[9]
-
trans-1,3-Dichlorocyclohexane: This isomer exists as a pair of enantiomers. Each enantiomer has one chlorine atom in an axial (a) position and one in an equatorial (e) position. A chair flip converts it into an identical, superimposable conformation (a,e -> e,a). Therefore, the trans isomer exists predominantly in a single, chiral conformation.[9][10]
Importance: The greater stability of the cis-(e,e) conformer means that under equilibrating conditions, the cis isomer is often the thermodynamically favored product. Syntheses that proceed under thermodynamic control are more likely to yield the cis isomer.
| Isomer | Conformations | Key Steric Interactions | Relative Stability |
| cis-1,3-dichloro | diequatorial (e,e) ⇌ diaxial (a,a) | 1,3-diaxial Cl-Cl repulsion in (a,a) | (e,e) is highly favored |
| trans-1,3-dichloro | axial/equatorial (a,e) ⇌ equatorial/axial (e,a) | Gauche interactions | The two conformers are equivalent |
dot
Caption: Conformational analysis of cis- and trans-1,3-dichlorocyclohexane.
Q2: Why is free-radical chlorination of cyclohexane a poor method for preparing this compound stereoselectively?
A: This method is unsuitable for three main reasons:
-
Lack of Regioselectivity: The initial chlorination produces chlorocyclohexane. The second chlorination can then occur at any of the remaining positions (2, 3, or 4), leading to a mixture of constitutional isomers: 1,2-, 1,3-, and 1,4-dichlorocyclohexane.[1]
-
Lack of Stereoselectivity: The reaction proceeds via a planar radical intermediate. The incoming chlorine radical can attack from either face of the ring, resulting in a mixture of cis and trans diastereomers.[5][6]
-
Over-chlorination: The reaction is a chain mechanism that is difficult to stop precisely after the second addition, leading to a complex mixture of poly-chlorinated byproducts.[4]
Q3: How can I accurately determine the stereochemistry and diastereomeric ratio of my product mixture?
A: A combination of chromatographic and spectroscopic methods is required for unambiguous characterization.
Experimental Protocol: Product Analysis
-
Separation (if possible):
-
Gas Chromatography (GC): This is often the best method for separating the cis and trans isomers. The two diastereomers will have different boiling points and polarities, resulting in different retention times. The ratio of the peak areas gives the diastereomeric ratio.[11]
-
Column Chromatography: While more challenging, careful column chromatography on silica gel may allow for the separation of the bulk material.
-
-
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: The proton chemical shifts and coupling constants are highly dependent on whether a proton is in an axial or equatorial position. The signals for the protons on the chlorine-bearing carbons (the CH-Cl protons) are particularly informative. In the stable cis-(e,e) isomer, these protons are axial and will exhibit large axial-axial coupling constants. In the trans-(a,e) isomer, one CH-Cl proton is axial and one is equatorial, leading to a more complex splitting pattern.
-
¹³C NMR Spectroscopy: The number of signals can help confirm the identity of the isomers. Due to its symmetry (a plane of symmetry passing through C2 and C5), the cis-(e,e) isomer will show fewer unique carbon signals than the less symmetric trans isomer.[12]
-
Mass Spectrometry (MS): While MS will not distinguish between stereoisomers, it is essential for confirming the molecular weight (m/z 153.05) and fragmentation pattern of the dichlorocyclohexane product.[12][13]
-
By integrating data from these techniques, you can confidently assign the stereochemistry and quantify the ratio of diastereomers in your product mixture.
References
- 1. Explain why chlorination of cyclohexane with two equivalents of \mathrm{C.. [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclohexane on chlorination gives A Chloro cyclohexane class 12 chemistry CBSE [vedantu.com]
- 5. homework.study.com [homework.study.com]
- 6. youtube.com [youtube.com]
- 7. How To [chem.rochester.edu]
- 8. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. Cyclohexane, 1,3-dichloro-, cis- [webbook.nist.gov]
- 12. This compound | C6H10Cl2 | CID 557105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound (cis) | C6H10Cl2 | CID 32749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 1,3-Dichlorocyclohexane Synthesis
Welcome to the technical support guide for the synthesis of 1,3-dichlorocyclohexane. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges in achieving optimal yields and purity. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues in your experimental work. This guide is structured as a series of questions you might be asking in the lab, followed by in-depth answers, validated protocols, and visual aids to clarify complex concepts.
Troubleshooting Guide: Diagnosing and Solving Low Yield
Low yield in the synthesis of this compound is a common yet solvable problem. The root cause often lies in one of three areas: lack of reaction selectivity, formation of unintended side-products, or suboptimal reaction conditions. Let's break down the most frequent issues.
Question 1: My overall yield is low, and I have a complex mixture of chlorinated products. What's going on?
This is the classic sign of a non-selective reaction, most commonly the free-radical chlorination of cyclohexane or chlorocyclohexane.[1] While seemingly straightforward, this method is notoriously difficult to control.
Causality: Free-radical chain reactions proceed through highly reactive radical intermediates.[2] The initial chlorine radical can abstract a hydrogen atom from any of the 12 equivalent hydrogens on cyclohexane, forming chlorocyclohexane. However, the reaction doesn't stop there. The product, chlorocyclohexane, can be further chlorinated. The stability of the secondary carbon radical at the C3 position does provide some preference for 1,3-disubstitution, but other isomers (1,1-, 1,2-, and 1,4-) are inevitably formed.[3][4] Furthermore, over-chlorination can lead to tri- and tetrachlorinated cyclohexanes.
dot
Caption: Free-radical chlorination pathway showing desired and undesired products.
Troubleshooting Steps:
-
Control Stoichiometry: Use a carefully controlled molar ratio of chlorine to cyclohexane. An excess of cyclohexane can favor the formation of the monochlorinated intermediate, which can then be isolated and used in a subsequent, more controlled reaction. A chlorine-to-cyclohexane ratio of approximately 1.5:1 is sometimes used to optimize for dichlorides, but this requires careful monitoring.[3]
-
Optimize Temperature: Higher temperatures (70–90°C) can favor 1,3-dichlorination by increasing ring inversion rates and influencing radical stability, but they can also promote over-reaction.[3]
-
Consider an Alternative Route: For high purity and yield, the free-radical route is often inferior. Consider synthesizing from a precursor like 1,3-cyclohexanediol, which provides absolute regiochemical control.
Question 2: I'm using a diol precursor with thionyl chloride (SOCl₂), but my yield is still poor and I see elimination products. Why?
This indicates that the reaction conditions are favoring an E2 elimination pathway over the desired SN2 or SNi substitution. The conversion of alcohols to alkyl chlorides using SOCl₂ is a powerful method, but it is sensitive to reaction conditions, particularly the presence of a base.[5][6]
Causality: The reaction proceeds by converting the hydroxyl group into a good leaving group (a chlorosulfite ester).[7]
-
Without a base (SNi mechanism): The chlorosulfite ester intermediate can collapse with the chloride delivered from the same molecule, leading to retention of stereochemistry.
-
With a base like pyridine (SN2 mechanism): Pyridine activates the SOCl₂, and the liberated chloride ion acts as a nucleophile, attacking the carbon center in an SN2 fashion. This leads to inversion of stereochemistry.[7]
However, if the base is too strong or sterically hindered, or if the temperature is too high, the chloride ion can act as a base, abstracting a proton from an adjacent carbon and causing the chlorosulfite group to leave in an E2 elimination, forming an alkene (e.g., 3-chlorocyclohexene).
dot
Caption: Competing SN2 (substitution) and E2 (elimination) pathways.
Troubleshooting Steps:
-
Temperature Control: Run the reaction at low temperatures (e.g., 0 °C to room temperature) to disfavor the higher activation energy elimination pathway.
-
Choice of Base: Pyridine is the standard choice. Ensure it is dry and used in appropriate stoichiometry. Using a non-nucleophilic, sterically hindered base is more likely to promote elimination.
-
Order of Addition: Add the thionyl chloride slowly to a solution of the diol and pyridine at a low temperature. This maintains a low concentration of the reactive intermediates and helps control the exotherm.
Question 3: My product has the correct mass, but the wrong stereochemistry. How do I control the cis/trans isomer ratio?
Stereochemical control is a critical aspect of this synthesis and is almost entirely dependent on your chosen synthetic route and starting material.[8] Direct chlorination of cyclohexane typically yields a thermodynamic mixture, favoring the more stable trans isomer with a ratio of approximately 3:1 (trans/cis).[3] For precise control, you must use a stereospecific synthesis.
Causality: The stereochemical outcome is determined by the mechanism of the chlorine substitution.
-
Starting with cis-1,3-cyclohexanediol: Using SOCl₂ with pyridine proceeds via a double SN2 reaction. Each reaction inverts the stereocenter. A double inversion results in an overall retention of the cis configuration, yielding predominantly cis-1,3-dichlorocyclohexane.[3]
-
Starting with trans-1,3-cyclohexanediol: The same double SN2 mechanism will lead to a double inversion, resulting in the trans-1,3-dichlorocyclohexane product.
| Starting Material | Reagent System | Predominant Mechanism | Expected Product |
| Cyclohexane | Cl₂, UV Light | Free Radical | Mixture, favors trans (~3:1)[3] |
| cis-1,3-Cyclohexanediol | SOCl₂, Pyridine | Double SN2 (Inversion + Inversion) | cis-1,3-Dichlorocyclohexane |
| trans-1,3-Cyclohexanediol | SOCl₂, Pyridine | Double SN2 (Inversion + Inversion) | trans-1,3-Dichlorocyclohexane |
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your starting 1,3-cyclohexanediol is stereochemically pure. Contamination of the cis isomer with the trans (or vice versa) will directly translate to an isomeric mixture in your product.
-
Adhere to SN2-Promoting Conditions: When using SOCl₂, the presence of pyridine is crucial for promoting the SN2 pathway that leads to a predictable stereochemical outcome.[7] Running the reaction without pyridine may favor an SNi mechanism, which results in retention of configuration at the reacting center and can complicate the stereochemical outcome for a diol.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for a high-yield synthesis of this compound?
For laboratory-scale synthesis where yield and purity are paramount, starting with 1,3-cyclohexanediol is superior to the free-radical chlorination of cyclohexane.[3] It provides absolute regioselectivity (the chlorines will only be at the 1 and 3 positions) and allows for stereochemical control based on the starting diol's configuration.
Q2: How can I effectively purify my this compound product?
Purification can be challenging due to the presence of isomers and other chlorinated byproducts with similar boiling points.
-
Fractional Distillation: This is the most common method. Use an efficient distillation column (e.g., a Vigreux column) and collect narrow boiling point fractions.[9]
-
Column Chromatography: While less common for bulk purification, silica gel chromatography can be effective for separating cis and trans isomers, though it may require careful solvent system optimization.
-
Crystallization: If one isomer is a solid at a lower temperature, low-temperature crystallization can be used to purify it from an isomeric mixture.[10]
Q3: What analytical techniques are best for confirming my product's identity and purity?
A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool. GC will separate the different isomers and byproducts, allowing you to assess purity and determine the isomer ratio.[11] MS will confirm the molecular weight (153.05 g/mol ) and provide fragmentation patterns to help identify the structure.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the regiochemistry and stereochemistry. The chemical shifts and coupling patterns of the protons attached to the chlorine-bearing carbons can distinguish between the 1,3-isomer and other possibilities, as well as between the cis and trans configurations.
Validated Experimental Protocol
Protocol: Stereospecific Synthesis of cis-1,3-Dichlorocyclohexane from cis-1,3-Cyclohexanediol
This protocol describes a reliable method for converting cis-1,3-cyclohexanediol to cis-1,3-dichlorocyclohexane using thionyl chloride and pyridine, which favors a double SN2 mechanism.
Materials:
-
cis-1,3-Cyclohexanediol
-
Thionyl Chloride (SOCl₂), freshly distilled
-
Pyridine, anhydrous
-
Diethyl ether, anhydrous
-
5% HCl aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cis-1,3-cyclohexanediol (1.0 eq) in anhydrous diethyl ether and anhydrous pyridine (2.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add thionyl chloride (2.2 eq) dropwise to the stirred solution via the dropping funnel over 30-45 minutes. Maintain the temperature below 5 °C during the addition. A precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Workup - Quenching: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Add more diethyl ether to the separatory funnel. Wash the organic layer sequentially with:
-
Cold 5% HCl (2x) to remove excess pyridine.
-
Water (1x).
-
Saturated NaHCO₃ solution (2x) to neutralize any remaining acid.
-
Brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield pure cis-1,3-dichlorocyclohexane.
References
- 1. Cyclohexane on chlorination gives A Chloro cyclohexane class 12 chemistry CBSE [vedantu.com]
- 2. brainly.com [brainly.com]
- 3. Buy this compound (EVT-1636057) | 55887-78-0 [evitachem.com]
- 4. How many dichlorocyclohexane would be produced upon free radical chlorination of chlorocyclohexane ? (including steroisomers) [infinitylearn.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gauthmath.com [gauthmath.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]
- 11. Cyclohexane, 1,3-dichloro-, cis- [webbook.nist.gov]
- 12. trans-1,3-Dichlorocyclohexane | C6H10Cl2 | CID 22214628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | C6H10Cl2 | CID 557105 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Nucleophilic Substitution of 1,3-Dichlorocyclohexane
Welcome to the technical support center for the nucleophilic substitution of 1,3-dichlorocyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the nucleophilic substitution of this compound, providing explanations and actionable solutions.
Question 1: Why am I observing a high yield of elimination products (cyclohexenes)?
Answer:
The formation of cyclohexene derivatives is a common side reaction that competes with nucleophilic substitution. This is primarily due to the E2 (bimolecular elimination) and E1 (unimolecular elimination) pathways. The secondary nature of the carbons bearing the chlorine atoms in this compound makes it susceptible to both substitution and elimination.[1][2]
Core Causality:
-
Nucleophile as a Base: Many nucleophiles are also strong bases.[3][4] When a nucleophile acts as a base, it can abstract a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, leading to the formation of a double bond via an E2 mechanism.[4]
-
Reaction Conditions: High temperatures strongly favor elimination reactions over substitution.[1][5]
-
Steric Hindrance: A bulky nucleophile or significant steric hindrance around the electrophilic carbon can favor elimination, as it is often easier for the reagent to access a peripheral proton than to perform a backside attack on the carbon center required for an S N 2 reaction.[2][6]
Troubleshooting Protocol:
-
Choice of Nucleophile/Base:
-
Use a less basic nucleophile: If your desired reaction is substitution, select a nucleophile that is a weak base. For example, halides like I⁻ or Br⁻, or sulfur nucleophiles like HS⁻ are good nucleophiles but relatively weak bases.[4] Strongly basic nucleophiles like hydroxides (OH⁻) and alkoxides (RO⁻) will significantly promote E2 elimination.[2][5]
-
Consider sterically hindered, non-nucleophilic bases for deliberate elimination: If elimination is desired, a bulky base like potassium tert-butoxide (KOtBu) is effective because its size prevents it from acting as a nucleophile.[2][5]
-
-
Temperature Control:
-
Solvent Selection:
-
Utilize a polar aprotic solvent: Solvents like DMSO, DMF, or acetone favor S N 2 reactions. These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively free and highly reactive.[8][9] Polar protic solvents (like water and alcohols) can stabilize the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring S N 1/E1 pathways.[8][10][11]
-
Question 2: My reaction is very slow or incomplete. What are the likely causes?
Answer:
A slow or incomplete reaction can stem from several factors, including the choice of leaving group, the nucleophile's strength, and the reaction conditions which may not favor the desired substitution pathway.
Core Causality:
-
Poor Leaving Group: The chloride ion is a reasonably good leaving group, but not as good as bromide or iodide. The ability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[12][13]
-
Weak Nucleophile: The rate of an S N 2 reaction is directly dependent on the concentration and strength of the nucleophile.[14][15] A weak nucleophile will result in a slower reaction.
-
Stereoelectronic Effects: For an S N 2 reaction to occur on a cyclohexane ring, the nucleophile must attack from the backside of the carbon-chlorine bond. This is most efficient when the leaving group is in an axial position, as this provides a clearer trajectory for the incoming nucleophile.[16] If the cis or trans isomer of your this compound predominantly exists in a conformation where the chlorine atoms are equatorial, the rate of S N 2 substitution may be reduced.
Troubleshooting Protocol:
-
Enhance Leaving Group Ability: While you cannot change the chlorine atoms on your starting material, you can sometimes add a soluble iodide salt (like NaI or KI) in what is known as the Finkelstein reaction. The iodide is an excellent nucleophile and will first displace the chloride to form an iodo-intermediate, which then reacts faster with your intended nucleophile.
-
Increase Nucleophile Strength and Concentration:
-
Use a stronger nucleophile if possible. For a given attacking atom, anionic nucleophiles are stronger than their neutral counterparts (e.g., RO⁻ > ROH).[17]
-
Increase the concentration of the nucleophilic reagent.
-
-
Optimize Solvent and Temperature:
-
As mentioned, a polar aprotic solvent (DMSO, DMF) will enhance the reactivity of an anionic nucleophile and favor the S N 2 pathway.[9][18]
-
Gently heating the reaction can increase the rate, but be mindful of the trade-off with increased elimination side reactions. A careful optimization of temperature is key.
-
Question 3: I'm getting a mixture of stereoisomers. How can I control the stereochemical outcome?
Answer:
The stereochemical outcome of your reaction is intimately linked to the reaction mechanism (S N 1 vs. S N 2) and the stereochemistry of your starting this compound (cis or trans isomer).
Core Causality:
-
S N 2 Pathway: This mechanism proceeds with an inversion of configuration at the reacting carbon center.[15][19] This is a stereospecific process.
-
S N 1 Pathway: This mechanism involves the formation of a planar carbocation intermediate. The nucleophile can then attack from either face of the plane, leading to a mixture of retention and inversion products, often resulting in racemization if the carbon becomes a new stereocenter.[20]
-
Conformational Effects in E2 Elimination: The E2 reaction has a strict stereochemical requirement: the abstracted proton and the leaving group must be anti-periplanar (180° apart).[5][21] In a cyclohexane chair conformation, this means both must be in axial positions.[21][22] The stereochemistry of the starting material will dictate which protons are available for abstraction, thus controlling the regiochemistry and stereochemistry of the resulting alkene.
Troubleshooting Protocol:
-
Force an S N 2 Pathway for Stereochemical Control:
-
To ensure inversion of configuration, you must create conditions that strongly favor the S N 2 mechanism.
-
Use a high concentration of a strong nucleophile.
-
Use a polar aprotic solvent.
-
Keep the temperature low to disfavor S N 1/E1 pathways.
-
Start with a pure stereoisomer of this compound (cis or trans) to obtain a predictable product stereochemistry.
-
-
Understand the Stereochemistry of Your Starting Material:
-
cis-1,3-Dichlorocyclohexane: In its most stable chair conformation, it can exist with both chlorine atoms in equatorial positions (diequatorial) or both in axial positions (diaxial).[23][24] The diequatorial form is generally more stable. For an S N 2 reaction, the ring must flip to the less stable diaxial conformation to allow for backside attack. For an E2 reaction, the diaxial conformer is also required.
-
trans-1,3-Dichlorocyclohexane: This isomer exists with one chlorine in an axial position and one in an equatorial position.[24] The molecule can ring-flip to interchange these positions. This means there is always one chlorine in an axial position, which is favorable for both S N 2 and E2 reactions.
-
Visualizing Reaction Pathways
Frequently Asked Questions (FAQs)
Q1: Which is more reactive towards S N 2, cis- or trans-1,3-dichlorocyclohexane?
A: trans-1,3-Dichlorocyclohexane is generally more reactive towards S N 2. In its chair conformations, one chlorine is always axial while the other is equatorial.[24] The axial chlorine is well-positioned for backside attack by a nucleophile.[16] In contrast, the more stable conformation of the cis-isomer has both chlorines in equatorial positions.[23][24] For an S N 2 reaction to occur, the ring must flip to the less stable diaxial conformation, which requires overcoming an energy barrier.
Q2: How does the choice of solvent affect the reaction?
A: The solvent plays a critical role in stabilizing reactants and transition states.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents are excellent at solvating both cations and anions. They stabilize the carbocation intermediate in S N 1 reactions and the leaving group.[10][11] However, they can also solvate the nucleophile through hydrogen bonding, which reduces its reactivity and disfavors S N 2 reactions.[8][25]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have strong dipoles but lack acidic protons. They are good at solvating cations but poorly solvate anions. This leaves the anionic nucleophile "naked" and highly reactive, which significantly accelerates S N 2 reactions.[8][9]
-
Non-polar Solvents (e.g., hexane, benzene): These are generally poor choices for substitution reactions involving charged nucleophiles, as the reactants will not dissolve.
Q3: Can I achieve selective substitution of only one chlorine atom?
A: Yes, achieving monosubstitution is possible, primarily by controlling the stoichiometry of your nucleophile. By using one equivalent or slightly less of the nucleophile relative to the this compound, you can favor the monosubstituted product. The introduction of a new group may also electronically deactivate the ring towards further substitution, although this effect is generally small. Careful monitoring of the reaction progress by techniques like TLC or GC-MS is crucial to stop the reaction at the desired point.
Q4: What is the role of 1,3-diaxial interactions in these reactions?
A: 1,3-diaxial interactions are steric repulsions between axial substituents on carbons 1 and 3 of a cyclohexane ring.[26][27] In the case of cis-1,3-dichlorocyclohexane, the diaxial conformer suffers from these repulsive interactions between the two chlorine atoms, as well as between each chlorine and the axial hydrogens. This makes the diaxial conformation energetically unfavorable compared to the diequatorial conformer.[24] This conformational preference directly impacts reactivity, as the ring must adopt this less stable conformation for certain reactions (like E2 or S N 2) to proceed.[16][21]
Data Summary Table
| Factor | Favors S N 2 (Substitution) | Favors E2 (Elimination) |
| Nucleophile | Strong, non-basic (e.g., I⁻, Br⁻, RS⁻) | Strong, sterically hindered base (e.g., KOtBu) or strong, unhindered base (e.g., RO⁻) |
| Substrate | Secondary (competes with E2) | Secondary, Tertiary |
| Solvent | Polar Aprotic (DMSO, DMF, Acetone)[8][9] | Less polar or polar aprotic solvents |
| Temperature | Lower temperatures[1] | Higher temperatures[5] |
| Stereochemistry | Requires axial leaving group for optimal rate[16] | Requires anti-periplanar (diaxial) H and leaving group[21][22] |
Experimental Protocol: A General Guideline for S N 2
This protocol provides a starting point for favoring the S N 2 pathway. Optimization will be required for specific nucleophiles.
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve your this compound (1 equivalent) in a polar aprotic solvent (e.g., anhydrous DMF or DMSO).
-
Nucleophile Addition: Add your chosen strong, non-basic nucleophile (1.1 equivalents). If the nucleophile is a salt, ensure it is finely powdered and dry.
-
Reaction Conditions: Stir the mixture under an inert atmosphere (N₂ or Ar). Maintain the reaction at a low to moderate temperature (e.g., room temperature to 50°C). Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.
Visualizing Stereochemical Requirements for E2 Elimination
References
- 1. fiveable.me [fiveable.me]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. leah4sci.com [leah4sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. bingol.edu.tr [bingol.edu.tr]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. users.wfu.edu [users.wfu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. CH 391: UNIT 3: STEREOCHEMISTRY [research.cm.utexas.edu]
- 20. Stereochemistry in Substitutions [sites.science.oregonstate.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. youtube.com [youtube.com]
- 26. fiveable.me [fiveable.me]
- 27. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]
Technical Support Center: Improving Regioselectivity in Cyclohexane Chlorination
Welcome to the technical support center for the chlorination of cyclohexane. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this fundamental, yet often challenging, chemical transformation. Here, we move beyond basic protocols to address the nuances of regioselectivity, offering troubleshooting advice and in-depth explanations to enhance your experimental success.
Section 1: Understanding the Core Challenge: The Nature of Free-Radical Chlorination
The chlorination of cyclohexane proceeds via a free-radical chain mechanism, a process notoriously difficult to control with precision.[1][2] The reaction is typically initiated by UV light or heat, which causes the homolytic cleavage of chlorine gas (Cl₂) into two highly reactive chlorine radicals (Cl•).[1][3][4] These radicals then propagate a chain reaction by abstracting a hydrogen atom from cyclohexane, generating a cyclohexyl radical (C₆H₁₁•).[3][5] This cyclohexyl radical subsequently reacts with another molecule of Cl₂ to form the desired product, chlorocyclohexane, and another chlorine radical, continuing the chain.[1][5]
The primary issue with regioselectivity in many alkanes is the presence of different types of hydrogen atoms (primary, secondary, tertiary), which exhibit varying reactivities. However, in cyclohexane, all twelve hydrogen atoms are chemically equivalent secondary hydrogens.[1][6] This simplifies the initial monochlorination, leading to a single product.[1][6][7] The main challenge, therefore, is not directing the initial chlorination to a specific site, but rather preventing over-chlorination, which leads to the formation of dichlorinated and higher chlorinated products.[1][8][9]
Reaction Mechanism Overview
Caption: Free-radical chlorination of cyclohexane.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the chlorination of cyclohexane, providing explanations and actionable solutions.
Q1: My reaction is producing a significant amount of dichlorocyclohexane and other polychlorinated products. How can I improve the selectivity for monochlorocyclohexane?
A1: This is the most frequent challenge in cyclohexane chlorination. The formation of polychlorinated products occurs when the initially formed chlorocyclohexane competes with the starting material for chlorine radicals. To favor monochlorination, you need to manipulate the reaction conditions to ensure that a chlorine radical is more likely to encounter a cyclohexane molecule than a chlorocyclohexane molecule.
Solutions:
-
Control Reactant Stoichiometry: Use a large excess of cyclohexane relative to the chlorinating agent (e.g., Cl₂ or sulfuryl chloride).[7] This statistically increases the probability of a chlorine radical colliding with a cyclohexane molecule. A common starting point is a 5:1 to 10:1 molar ratio of cyclohexane to chlorine.
-
Slow Addition of Chlorinating Agent: Instead of adding all the chlorinating agent at once, introduce it slowly over the course of the reaction. This maintains a low concentration of the chlorinating agent, further minimizing the chance of over-chlorination.
-
Monitor Reaction Progress: Carefully monitor the reaction conversion. Aim for a lower conversion of cyclohexane to limit the concentration of chlorocyclohexane in the reaction mixture, thereby reducing the likelihood of subsequent chlorination.
Q2: The reaction is very slow or not initiating at all. What are the possible causes and how can I fix this?
A2: A sluggish or non-existent reaction points to issues with the initiation step. Free-radical chlorination requires an initial input of energy to generate the chlorine radicals.
Solutions:
-
Initiator Check:
-
Photochemical Initiation: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength to induce homolysis of the Cl-Cl bond. The reaction vessel must be made of a material that is transparent to UV light, such as quartz.
-
Thermal Initiation: Verify that the reaction temperature is sufficient to initiate the reaction. For thermal chlorination, temperatures are typically elevated.[8]
-
Chemical Initiators: If using a chemical initiator like AIBN (azobisisobutyronitrile) with a chlorinating agent like sulfuryl chloride (SO₂Cl₂), ensure the initiator is fresh and has been stored correctly.[10] AIBN decomposes upon heating to generate radicals that initiate the chain reaction.
-
-
Purity of Reactants: Ensure your cyclohexane and chlorinating agent are free from inhibitors. Certain impurities can quench radicals and stall the reaction.
Q3: I am observing unexpected side products, such as cyclohexene. What is causing this and how can I prevent it?
A3: The formation of cyclohexene can occur through a disproportionation reaction between two cyclohexyl radicals, although this is typically a minor pathway. A more likely cause is an elimination reaction from chlorocyclohexane, which can be promoted by heat or basic impurities.
Solutions:
-
Temperature Control: Avoid excessive heating, as this can favor elimination pathways. Maintain the lowest temperature that allows for a reasonable reaction rate.
-
Neutralize Acidic Byproducts: The reaction produces HCl as a byproduct.[6] While generally not a major issue in the free-radical process, ensuring a neutral reaction environment can be beneficial. In some cases, a mild, non-reactive acid scavenger can be employed, though this is not standard practice for this specific reaction.
-
Purification: Ensure your starting materials are free from any basic contaminants that could promote elimination.
Q4: Is there a way to improve selectivity without using a large excess of cyclohexane, which can be wasteful on a large scale?
A4: While using an excess of the alkane is the most common strategy, some alternative approaches can enhance selectivity.
Solutions:
-
Use of Catalysts: Certain catalysts can influence the chlorination process. For instance, the use of stannic chloride (SnCl₄) has been reported to allow for good yields of monochlorocyclohexane at moderately elevated temperatures, even in the dark.[8] The catalyst appears to promote a smoother, more controlled chlorination.
-
Alternative Chlorinating Agents: While chlorine gas is the most direct reagent, other chlorinating agents can offer different reactivity and selectivity profiles. Sulfuryl chloride (SO₂Cl₂), often used with a radical initiator like AIBN, can be a more manageable alternative to gaseous chlorine.[10] N-chlorosuccinimide (NCS) is another potential reagent, though it's more commonly used for allylic and benzylic halogenations.
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters such as stoichiometry, temperature, and reaction time, which can lead to improved selectivity and safety, especially when handling hazardous reagents like chlorine gas.[11]
Q5: How does the choice of solvent affect the regioselectivity of the reaction?
A5: In the case of cyclohexane chlorination, where all hydrogens are equivalent, the solvent's primary role is not to direct the chlorination to a specific position but to influence the overall reaction rate and potentially suppress side reactions.
Considerations:
-
Inertness: The solvent should be inert to the reaction conditions. Chlorinated solvents like carbon tetrachloride were historically used but are now largely avoided due to toxicity.[12] If a solvent is necessary, hydrocarbons like hexane or heptane can be used, but often the reaction is run neat using the excess cyclohexane as the solvent.[12]
-
Radical Scavenging: Some solvents can act as radical scavengers, inhibiting the reaction. It is crucial to choose a solvent that does not interfere with the free-radical chain process.
Section 3: Experimental Protocols
Protocol 1: Photochemical Chlorination of Cyclohexane
This protocol outlines a standard laboratory procedure for the monochlorination of cyclohexane using UV light.
Materials:
-
Cyclohexane (distilled)
-
Chlorine gas
-
Quartz reaction vessel equipped with a gas inlet tube, condenser, and magnetic stirrer
-
UV lamp (e.g., mercury vapor lamp)
-
Gas flow meter
-
Scrubbing solution (e.g., sodium thiosulfate solution)
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. The quartz reaction vessel should be placed in a cooling bath to maintain a constant temperature.
-
Charge the reaction vessel with a significant molar excess of cyclohexane (e.g., 10 equivalents).
-
Begin stirring and initiate a slow, controlled flow of chlorine gas into the cyclohexane. Monitor the flow rate with a gas flow meter.
-
Simultaneously, turn on the UV lamp positioned to irradiate the reaction vessel.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the ratio of cyclohexane, chlorocyclohexane, and dichlorocyclohexanes.
-
Once the desired conversion is reached (typically low to maximize selectivity for the monochlorinated product), stop the chlorine flow and turn off the UV lamp.
-
Bubble an inert gas (e.g., nitrogen) through the reaction mixture to remove any dissolved chlorine and HCl.
-
Wash the crude product with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Fractionally distill the dried product to separate the unreacted cyclohexane from the chlorocyclohexane and any polychlorinated byproducts.
Workflow for Photochemical Chlorination
Caption: Experimental workflow for photochemical chlorination.
Section 4: Quantitative Data Summary
| Parameter | Value/Observation | Significance |
| Relative Reactivity of C-H Bonds (Chlorination) | Tertiary > Secondary > Primary | While not directly applicable to cyclohexane's equivalent hydrogens, this principle governs the reactivity of substituted cyclohexanes and other alkanes.[13] |
| Bond Dissociation Energy (Secondary C-H in Cyclohexane) | ~99.5 kcal/mol | This relatively high bond strength necessitates an energetic input (UV light or heat) to initiate hydrogen abstraction. |
| Bond Dissociation Energy (Cl-Cl) | ~58 kcal/mol | The relative weakness of this bond allows for easy homolytic cleavage to form chlorine radicals upon initiation. |
| Selectivity of Chlorine Radicals | Low | Chlorine radicals are highly reactive and therefore less selective, readily abstracting available hydrogen atoms.[14] This is a key reason why controlling stoichiometry is crucial to prevent over-chlorination. |
Section 5: Concluding Remarks
Improving the regioselectivity of cyclohexane chlorination is fundamentally a matter of controlling the reaction kinetics to favor monochlorination over polychlorination. By employing a large excess of the substrate, carefully controlling the addition of the chlorinating agent, and maintaining optimal reaction conditions, researchers can significantly enhance the yield of the desired chlorocyclohexane product. For more advanced applications or large-scale synthesis, exploring catalytic methods or continuous flow technologies may offer further advantages in terms of selectivity, safety, and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkane Halogenation: A Key Reaction in Organic Chemistry | Algor Cards [cards.algoreducation.com]
- 3. Provide a mechanism for the chlorination of cyclohexane. Be sure ... | Study Prep in Pearson+ [pearson.com]
- 4. youtube.com [youtube.com]
- 5. Re: Cyclohexane reaction with chlorine? [madsci.org]
- 6. Cyclohexane on chlorination gives A Chloro cyclohexane class 12 chemistry CBSE [vedantu.com]
- 7. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]
- 8. US2154049A - Chlorination of cyclohexane - Google Patents [patents.google.com]
- 9. Halogenation of Alkanes [people.wou.edu]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reactivity–selectivity principle - Wikipedia [en.wikipedia.org]
Removal of unreacted starting materials from 1,3-Dichlorocyclohexane
Welcome to the Technical Support Center for the purification of 1,3-dichlorocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Introduction
This compound is a halogenated organic compound with applications in organic synthesis and as a building block in medicinal chemistry.[1] Its synthesis, however, often results in a crude product containing unreacted starting materials, various isomers, and other byproducts. The successful removal of these impurities is critical for the desired downstream applications. This guide will address the common challenges encountered during the purification of this compound synthesized from different precursors.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their associated impurities?
A1: The three most common synthetic routes involve the chlorination of cyclohexane, the chlorination of cyclohexene, or the conversion of cyclohexanol. Each route presents a unique impurity profile.
-
From Cyclohexane: Direct free-radical chlorination of cyclohexane using chlorine gas (Cl₂) under UV light.[2]
-
Unreacted Starting Material: Cyclohexane.
-
Primary Byproducts: Monochlorocyclohexane, 1,2-dichlorocyclohexane, and 1,4-dichlorocyclohexane isomers.[3]
-
-
From Cyclohexene: Reaction of cyclohexene with chlorine.
-
Unreacted Starting Material: Cyclohexene.
-
Primary Byproducts: trans-1,2-dichlorocyclohexane, 3-chlorocyclohexene, and 4-chlorocyclohexene.[4]
-
-
From Cyclohexanol: Substitution reaction using reagents like thionyl chloride (SOCl₂) or hydrochloric acid (HCl).[2][5]
-
Unreacted Starting Material: Cyclohexanol.
-
Primary Byproducts: Varies with the chlorinating agent, but can include ethers or elimination products.
-
Q2: What are the key physical properties to consider during purification?
A2: Understanding the boiling points of the desired product and potential impurities is crucial for purification by distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 153.05 | ~175-177 |
| Cyclohexane | 84.16 | 80.74 |
| Cyclohexene | 82.14 | 83 |
| Cyclohexanol | 100.16 | 161.1 |
| Monochlorocyclohexane | 118.6 | 142-143 |
| trans-1,2-Dichlorocyclohexane | 153.05 | 190 |
| 3-Chlorocyclohexene | 116.59 | 137-139 |
(Note: Boiling points are approximate and can vary with pressure.)
Q3: What are the primary methods for removing unreacted starting materials?
A3: The choice of purification method depends on the physical and chemical properties of the impurities. The most common techniques are:
-
Fractional Distillation: Effective for separating compounds with different boiling points.[6][7]
-
Liquid-Liquid Extraction: Used to separate compounds based on their differing solubilities in two immiscible liquid phases.[8][9]
-
Flash Column Chromatography: A powerful technique for separating compounds with different polarities.
Troubleshooting Guides
This section provides a structured approach to common issues encountered during the purification of this compound from different synthetic routes.
Case Study 1: Synthesis from Cyclohexane
Problem: After synthesis, the crude product contains unreacted cyclohexane and monochlorocyclohexane.
Troubleshooting Workflow:
Purification Workflow from Cyclohexane Synthesis
Detailed Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Initial Distillation: Gently heat the crude mixture. The first fraction collected will be the low-boiling cyclohexane (b.p. ~81°C).
-
Second Fraction: As the temperature rises, the next fraction will be monochlorocyclohexane (b.p. ~142°C).
-
Product Collection: The final fraction, collected at approximately 175-177°C, will be the desired this compound.
-
Purity Check: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm their identity and purity.
Causality: Fractional distillation separates compounds based on their boiling points.[6][7] Cyclohexane, having the lowest boiling point, will vaporize first, followed by monochlorocyclohexane, and finally the desired this compound.
Case Study 2: Synthesis from Cyclohexene
Problem: The crude product is contaminated with unreacted cyclohexene and trans-1,2-dichlorocyclohexane.
Troubleshooting Workflow:
Purification Workflow from Cyclohexene Synthesis
Detailed Protocol: Liquid-Liquid Extraction and Distillation
-
Acid Quench: First, wash the crude organic mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. This is a common step in the work-up of reactions involving chlorinating agents.
-
Extraction: Perform a liquid-liquid extraction using a separatory funnel. The organic layer containing the chlorinated cyclohexanes will separate from the aqueous layer.[8]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Fractional Distillation: As cyclohexene has a significantly lower boiling point (~83°C) than the dichlorinated products, it can be removed as the initial fraction. The desired this compound (~175°C) can then be separated from the higher-boiling trans-1,2-dichlorocyclohexane (~190°C).
-
Purity Verification: Confirm the purity of the this compound fraction using GC-MS.
Causality: The initial wash neutralizes acidic impurities. Liquid-liquid extraction separates the organic products from the aqueous phase.[9] Subsequent fractional distillation effectively separates the remaining components based on their distinct boiling points.
Case Study 3: Synthesis from Cyclohexanol
Problem: The reaction mixture contains unreacted cyclohexanol.
Troubleshooting Workflow:
Purification Workflow from Cyclohexanol Synthesis
Detailed Protocol: Extraction and Flash Column Chromatography
-
Aqueous Wash: Begin by washing the crude product with water in a separatory funnel. Cyclohexanol has some solubility in water, which will help in its removal.
-
Solvent Evaporation: After separating the organic layer and drying it, carefully evaporate the solvent under reduced pressure.
-
Flash Chromatography Setup:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of ~0.3 for the desired product.
-
-
Column Loading and Elution: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the silica gel column. Elute the column with the chosen mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC. The less polar this compound will elute before the more polar unreacted cyclohexanol.
-
Solvent Removal and Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator. Confirm the purity of the final product by GC-MS and NMR spectroscopy.
Causality: The initial water wash removes a portion of the water-soluble cyclohexanol. Flash chromatography separates compounds based on their polarity. The non-polar this compound has a weaker interaction with the polar silica gel and thus elutes faster than the more polar cyclohexanol, which contains a hydroxyl group.
Safety Precautions
-
Always work in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound and its precursors can be irritating to the skin, eyes, and respiratory system. Avoid inhalation and direct contact.
-
Handle all organic solvents and reagents with care, being mindful of their flammability and toxicity.
References
- 1. Buy this compound (EVT-1636057) | 55887-78-0 [evitachem.com]
- 2. How many dichlorocyclohexane would be obtained on chlorination class 12 chemistry JEE_Main [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. savemyexams.com [savemyexams.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mastering Exothermic Chlorination Reactions
Welcome to the Technical Support Center for Controlling Exothermic Chlorination Reactions. This guide is designed for researchers, scientists, and drug development professionals who handle these powerful and potentially hazardous reactions. My aim is to provide you with not just procedural steps, but the underlying scientific principles and field-tested insights to ensure the safe and efficient execution of your experiments.
The Challenge of Exothermic Chlorination
Chlorination reactions are fundamental in organic synthesis, yet their exothermic nature presents a significant challenge. The release of heat, if not properly managed, can lead to a rapid increase in reaction rate, which in turn generates more heat. This dangerous cycle, known as thermal runaway, can result in a loss of control over the reaction, potentially leading to pressure buildup, reactor failure, and the release of hazardous materials.[1][2] Understanding and controlling the thermal output of these reactions is therefore paramount for safety and for achieving the desired product selectivity and yield.
This guide will provide you with a comprehensive overview of the principles of temperature control, troubleshooting guides for common issues, and detailed experimental protocols.
Core Principles of Thermal Control
The fundamental principle of controlling an exothermic reaction is to ensure that the rate of heat removal is always greater than or equal to the rate of heat generation. Several key strategies can be employed to achieve this balance:
-
Heat Exchange: Utilizing external cooling systems to actively remove heat from the reactor.
-
Controlled Reagent Addition: Introducing the limiting reagent at a rate that does not allow for excessive heat accumulation.
-
Dilution: Using an appropriate solvent to increase the thermal mass of the reaction mixture, thereby buffering temperature changes.[3][4]
-
Catalyst Selection: Choosing a catalyst that promotes the desired reaction pathway at a manageable rate and temperature.
The interplay of these factors is critical, and a thorough understanding of the reaction kinetics and thermodynamics is essential before moving to a larger scale.
Troubleshooting Guide: Common Scenarios in Exothermic Chlorination
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Scenario 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
-
Question: I've just started adding my chlorinating agent, and the reactor temperature is rising much faster than predicted. What should I do, and what could be the cause?
-
Immediate Actions:
-
Stop Reagent Addition Immediately: This is the most critical first step to prevent further heat generation.
-
Ensure Maximum Cooling: Verify that your cooling system is operating at its maximum capacity.
-
Monitor Temperature and Pressure Closely: Keep a vigilant watch on the reactor's temperature and pressure gauges.
-
Prepare for Emergency Quenching: Have a quenching agent ready to quickly neutralize the reaction if the temperature continues to rise uncontrollably.
-
-
Potential Causes & Long-Term Solutions:
-
Inaccurate Kinetic Data: The initial small-scale experiments may not have accurately predicted the reaction kinetics at the current scale. Solution: Perform reaction calorimetry to obtain accurate data on the heat of reaction and reaction rate under your specific conditions.
-
Impurity in Reagents: An unforeseen impurity could be catalyzing the reaction or undergoing a separate, highly exothermic side reaction. Solution: Ensure the purity of your starting materials through appropriate analytical techniques before use.
-
Insufficient Mixing: Poor agitation can lead to localized "hot spots" where the reaction proceeds much faster. When these hot spots are dispersed, a sudden, rapid temperature increase can be observed. Solution: Verify that your stirring is adequate for the reactor volume and viscosity of the reaction mixture.
-
Incorrect Reagent Concentration: A higher than intended concentration of the chlorinating agent will lead to a faster reaction rate and greater heat output. Solution: Double-check all calculations and ensure accurate measurement of all reagents.
-
Scenario 2: The Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm
-
Question: I've added a portion of my chlorinating agent, but the reaction hasn't started as expected. I'm concerned about adding more. What are the risks and how should I proceed?
-
Immediate Actions:
-
Potential Causes & Long-Term Solutions:
-
Induction Period: Some reactions have an induction period, a delay before the reaction begins. This can be due to the slow formation of a catalytic species or the consumption of an inhibitor. Solution: Before scaling up, study the reaction on a small scale to determine if an induction period exists and for how long.
-
Catalyst Inactivity: The catalyst may be inactive or poisoned. Solution: Verify the source and quality of your catalyst. Consider adding a small, fresh portion of the catalyst after ensuring the temperature is stable and there is no accumulation of unreacted starting material.
-
Low Temperature: The reaction temperature may be too low for initiation. Solution: Cautiously and slowly increase the temperature in small increments while closely monitoring for any signs of an exotherm.
-
Presence of an Inhibitor: An impurity in the reactants or solvent could be inhibiting the reaction. Solution: As with other issues, ensure the purity of all components.
-
Scenario 3: Temperature Overshoot After Controlled Addition is Complete
-
Question: I've finished adding my chlorinating agent, and the temperature was well-controlled throughout the addition. However, now the temperature is starting to rise on its own. Why is this happening and what should I do?
-
Immediate Actions:
-
Maintain Maximum Cooling: Ensure your cooling system is still running at full capacity.
-
Monitor the Rate of Temperature Rise: A slow, gradual increase may be manageable, but a rapid, accelerating rise indicates a potential runaway.
-
Be Prepared to Implement Emergency Procedures: If the temperature rise accelerates, follow your pre-determined emergency shutdown protocol.
-
-
Potential Causes & Long-Term Solutions:
-
Accumulation of Unreacted Material: Even with controlled addition, if the reaction rate is slower than the addition rate, unreacted starting materials can accumulate. The subsequent reaction of this material will cause a temperature rise after the addition is complete. Solution: Use reaction calorimetry to match the addition rate to the reaction rate.
-
Secondary or Decomposition Reactions: The desired chlorination may be complete, but a secondary, more exothermic reaction or decomposition of the product could be occurring at the reaction temperature.[1] Solution: Use techniques like Differential Scanning Calorimetry (DSC) to screen for potential secondary reactions or product instability at temperatures slightly above your intended reaction temperature.
-
Insufficient Heat Removal Capacity: Your cooling system may have been adequate for the controlled addition phase but is insufficient to handle the heat generated by the remaining unreacted material. Solution: Re-evaluate the heat transfer calculations for your reactor setup. Consider a larger cooling jacket, a more efficient cooling fluid, or reducing the batch size.
-
Frequently Asked Questions (FAQs)
-
Q1: How can I quantitatively determine the heat of my chlorination reaction before scaling up?
-
A1: The most reliable method is through Reaction Calorimetry . A reaction calorimeter measures the heat flow of a chemical reaction under controlled conditions, providing crucial data such as the total heat of reaction (ΔHr), the heat flow rate, and the specific heat capacity of the reaction mass.[5] This data is essential for safe scale-up, allowing you to design an appropriate thermal management strategy.
-
-
Q2: What role does the solvent play in controlling the temperature of an exothermic chlorination?
-
A2: The solvent plays a critical role in several ways:
-
Heat Sink: The solvent increases the total heat capacity of the reaction mixture, meaning more energy is required to raise the temperature by one degree. This provides a thermal buffer against rapid temperature changes.[3][4]
-
Boiling Point Control: A solvent with a suitable boiling point can act as a safety mechanism. If the reaction temperature approaches the solvent's boiling point, the excess energy will be dissipated through boiling (reflux), preventing a further temperature rise, provided the condenser has sufficient capacity.[6]
-
Viscosity and Mixing: The solvent choice affects the viscosity of the reaction mixture, which in turn impacts the efficiency of mixing and heat transfer.
-
-
-
Q3: Are there inherently safer alternatives to traditional batch chlorination for highly exothermic reactions?
-
A3: Yes, Continuous Flow Chemistry offers significant safety advantages for highly exothermic reactions.[7][8] In a flow reactor, small volumes of reactants are continuously mixed and reacted in a narrow tube or channel. The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat transfer, virtually eliminating the risk of thermal runaway.[7][8] Additionally, hazardous reagents like chlorine gas can be generated in-situ and consumed immediately, avoiding the need for storage of large quantities.[9][10][11]
-
-
Q4: How do I select an appropriate catalyst for my chlorination reaction to manage the exotherm?
-
A4: Catalyst selection is a balance between reactivity and safety. A highly active catalyst may provide a fast reaction rate but also a dangerously high rate of heat evolution.
-
Lewis acid catalysts , such as FeCl3 or AlCl3, are commonly used in electrophilic aromatic chlorination. The strength of the Lewis acid can influence the reaction rate and exothermicity.[12][13]
-
It is crucial to screen catalysts on a small scale and characterize the thermal profile of the reaction with each candidate. The goal is to find a catalyst that provides an acceptable reaction rate at a temperature that can be easily controlled with your available equipment.
-
-
-
Q5: What are the key elements of an emergency shutdown procedure for a runaway chlorination reaction?
-
A5: A robust emergency plan is critical. Key elements include:
-
Quenching: A pre-determined and tested method to rapidly stop the reaction. This could involve adding a chemical quencher or "drowning" the reaction in a large volume of a cold, inert solvent.
-
Emergency Cooling: A backup cooling system or a method to rapidly cool the reactor, such as an external ice bath or a connection to an emergency cooling water supply.
-
Pressure Relief: The reactor must be equipped with a properly sized rupture disc or relief valve to safely vent excess pressure in a controlled manner.
-
Containment: The reactor should be located in an area with secondary containment to capture any released materials.
-
Personnel Safety: Clear evacuation routes and procedures, and readily accessible personal protective equipment (PPE), including respiratory protection for chlorine gas.[14]
-
-
Experimental Protocols
Protocol 1: Basic Setup for a Cooled Batch Chlorination Reaction
This protocol describes a general setup for performing an exothermic chlorination reaction on a laboratory scale (up to 1 L).
Materials:
-
Three-necked round-bottom flask
-
Overhead stirrer with a PTFE paddle
-
Digital thermometer with a probe that extends into the reaction mixture
-
Addition funnel for the controlled addition of the liquid chlorinating agent
-
Condenser
-
Inert gas inlet (e.g., nitrogen or argon)
-
Gas outlet connected to a scrubber containing a neutralizing solution (e.g., sodium hydroxide)
-
Cooling bath (e.g., ice-water, dry ice/acetone, or a circulating chiller)
Procedure:
-
Assemble the Apparatus: Set up the glassware in a fume hood. Ensure all joints are properly sealed.
-
Charge the Reactor: Add the substrate and solvent to the reaction flask.
-
Initiate Cooling and Inert Atmosphere: Begin cooling the reaction vessel to the desired starting temperature and purge the system with an inert gas.
-
Start Agitation: Begin stirring to ensure the mixture is homogenous and at a uniform temperature.
-
Prepare the Chlorinating Agent: Charge the addition funnel with the chlorinating agent.
-
Controlled Addition: Slowly add the chlorinating agent dropwise from the addition funnel. Monitor the internal temperature of the reaction closely. The addition rate should be adjusted to maintain the temperature within the desired range.
-
Reaction Monitoring: After the addition is complete, continue to monitor the temperature. Maintain cooling as necessary.
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps.
Protocol 2: Reaction Calorimetry for an Aromatic Chlorination
This protocol provides a general workflow for using a reaction calorimeter to assess the thermal hazards of an aromatic chlorination.
Equipment:
-
Reaction calorimeter (e.g., Mettler-Toledo RC1e or similar)
-
Glass reactor of appropriate volume
-
Calibration heater
-
Stirrer
-
Dosing pump for the chlorinating agent
-
Temperature and pressure sensors
Procedure:
-
Calibration: Perform a calibration of the calorimeter with the solvent and substrate to determine the heat transfer coefficient (UA) and the heat capacity (Cp) of the system.
-
Reaction Setup: Charge the reactor with the aromatic substrate and solvent. Heat or cool the reactor to the desired starting temperature.
-
Dosing: Begin the controlled addition of the chlorinating agent at a pre-determined rate.
-
Data Acquisition: The calorimeter software will record the temperature of the reactor and the jacket, as well as the amount of reagent added over time.
-
Heat Flow Calculation: The software calculates the real-time heat flow from the reaction using the following equation:
-
q = UA(Tr - Tj) + mCp(dTr/dt)
-
Where:
-
q = heat flow
-
UA = overall heat transfer coefficient
-
Tr = reactor temperature
-
Tj = jacket temperature
-
m = mass of the reaction mixture
-
Cp = specific heat capacity of the reaction mixture
-
dTr/dt = rate of change of the reactor temperature
-
-
-
Data Analysis: From the collected data, you can determine:
-
Total Heat of Reaction (ΔHr): The total amount of heat released during the reaction.
-
Maximum Heat Flow: The peak rate of heat generation.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat were removed from the system. This is a critical parameter for assessing the risk of thermal runaway.
-
Reaction Kinetics: The rate of reaction as a function of temperature and concentration.
-
Data Presentation
Table 1: Heats of Substitutive Chlorination for Various Organic Compounds
| Compound | Reaction | Heat of Reaction (ΔH) (kcal/mol) | Reference |
| Benzene | C₆H₆ + Cl₂ → C₆H₅Cl + HCl | -32.0 | [15] |
| Chlorobenzene | C₆H₅Cl + Cl₂ → C₆H₄Cl₂ + HCl | -26.9 | [16] |
| Toluene | C₇H₈ + Cl₂ → C₇H₇Cl + HCl | -31.4 | [16] |
| Cyclohexane | C₆H₁₂ + Cl₂ → C₆H₁₁Cl + HCl | -30.0 | [15] |
Table 2: Properties of Common Solvents for Thermal Management
| Solvent | Boiling Point (°C) | Specific Heat Capacity (J/g·K) |
| Dichloromethane | 39.6 | 1.13 |
| 1,2-Dichloroethane | 83.5 | 1.29 |
| Acetic Acid | 118.1 | 2.05 |
| Toluene | 110.6 | 1.69 |
| Acetonitrile | 81.6 | 2.22 |
| Water | 100.0 | 4.184 |
Note: Data is approximate and may vary with temperature and pressure.
Visualizations
Diagram 1: Decision Workflow for a Temperature Excursion
Caption: Decision-making process during a temperature excursion event.
Diagram 2: Heat Flow in a Cooled Batch Reactor
Caption: Simplified representation of heat generation and removal in a jacketed reactor.
References
- 1. icheme.org [icheme.org]
- 2. aidic.it [aidic.it]
- 3. banglajol.info [banglajol.info]
- 4. A laboratory-scale continuous flow chlorine generator for organic synthesis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. syrris.com [syrris.com]
- 6. srd.nist.gov [srd.nist.gov]
- 7. scribd.com [scribd.com]
- 8. WebElements Periodic Table » Chlorine » thermochemistry and thermodynamics [webelements.com]
- 9. Chlorine [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
Technical Support Center: Safe Handling and Storage of 1,3-Dichlorocyclohexane
Welcome to the technical support center for 1,3-Dichlorocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the safe handling and storage of this compound. Our aim is to move beyond mere procedural lists and offer a self-validating system of protocols grounded in scientific expertise.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
-
Irritation: May cause skin, eye, and respiratory tract irritation.[1][2]
-
Central Nervous System Depression: Inhalation of high concentrations of vapors may lead to CNS depression.[1]
-
Environmental Hazards: The compound may be harmful to aquatic organisms and could have long-term adverse effects on the aquatic environment.[3]
It is important to note that the toxicological properties have not been fully investigated, and it should be handled as a compound of unknown potency.[1][4]
Q2: What are the different isomers of this compound and do they have different handling requirements?
This compound exists as cis and trans stereoisomers, which arise from the relative orientation of the two chlorine atoms on the cyclohexane ring.[5][6][7] While the general handling and safety precautions for both isomers are the same, their physical properties, such as boiling point and stability, may differ slightly.[8][9] It is essential to refer to the specific Safety Data Sheet (SDS) for the particular isomer you are using.
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
A comprehensive PPE strategy is crucial. The following table summarizes the required PPE:
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1][4] | To protect against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (inspect before use), and impervious clothing such as a lab coat or coveralls.[4][10] | To prevent skin contact, which can lead to irritation and potential absorption. |
| Respiratory Protection | Use in a well-ventilated area, preferably a laboratory fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1][11] | To minimize inhalation of vapors, which can cause respiratory irritation and potential CNS effects.[1][2] |
Troubleshooting Guides
Scenario 1: Accidental Spill
Problem: A small amount of this compound has been spilled on the lab bench.
Solution:
-
Immediate Action: Alert others in the vicinity and ensure the area is well-ventilated.[12] If the spill is large or you feel it is unsafe to handle, evacuate the area and follow your institution's emergency procedures.
-
Containment: If it is safe to do so, prevent the spill from spreading or entering drains.[3][12]
-
Personal Protection: Before cleaning up, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Absorption: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1][3]
-
Cleanup: Once the liquid is absorbed, carefully scoop the material into a suitable, labeled container for hazardous waste disposal.[12][13]
-
Decontamination: Clean the spill area with soap and water, and dispose of any contaminated cleaning materials as hazardous waste.[12][13]
Scenario 2: Accidental Exposure
Problem: A researcher has come into contact with this compound.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][4][14] Seek medical attention if irritation persists.[2][14] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][14] Seek immediate medical attention.[14] |
| Inhalation | Move the person to fresh air.[4][14] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[1][14] Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4][14] |
Scenario 3: Improper Storage
Problem: A container of this compound has been found in an inappropriate location.
Corrective Action:
-
Safe Relocation: Wearing appropriate PPE, carefully move the container to a designated chemical storage area.
-
Storage Requirements: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[1][3]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[1][3]
Storage and Handling Protocols
| Aspect | Protocol |
| General Handling | Wash hands thoroughly after handling.[3] Avoid contact with skin, eyes, and clothing.[1] Avoid breathing vapors.[3] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][3] |
| Fire Safety | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for extinction.[4] Wear self-contained breathing apparatus for firefighting if necessary.[4] |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations.[3] Offer to a licensed hazardous material disposal company.[4] Do not allow the chemical to enter drains or waterways.[3] |
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Buy this compound (EVT-1636057) | 55887-78-0 [evitachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. idc-online.com [idc-online.com]
- 8. (1R,3S)-1,3-dichlorocyclohexane | 24955-63-3 [chemnet.com]
- 9. Cyclohexane, 1,3-dichloro-, trans- (CAS 24955-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. fishersci.com [fishersci.com]
- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Technical Support Center: Quenching Procedures for Chlorination Reactions
Welcome to the Technical Support Center for Quenching Procedures in Chlorination Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively neutralizing chlorinating agents post-reaction. The following content is structured to address specific issues you may encounter, offering not just procedural steps but the underlying chemical logic to empower your experimental decisions.
Section 1: Fundamental Principles of Quenching
Q1: What is the primary goal of quenching in a chlorination reaction, and why is it critical?
A: The primary goal of quenching is to neutralize any excess, unreacted chlorinating agent and acidic byproducts at the end of a reaction.[1] This is a critical step for several reasons:
-
Safety: Many chlorinating agents, such as thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), and oxalyl chloride ((COCl)₂), are highly reactive, corrosive, and toxic.[2][3][4] They react violently with water and other nucleophiles, releasing hazardous gases like hydrogen chloride (HCl) and sulfur dioxide (SO₂).[2][5] Proper quenching mitigates these risks, ensuring safe handling and disposal.
-
Product Integrity: Unquenched chlorinating agents can lead to undesired side reactions during workup and purification, potentially degrading the desired product or forming impurities.[2] For instance, an unquenched acid chloride can react with water during an aqueous workup, hydrolyzing back to the carboxylic acid.[6][7]
-
Environmental Responsibility: Neutralizing reactive and corrosive waste streams is essential for compliant and safe chemical waste disposal.[1]
Section 2: Selecting the Appropriate Quenching Strategy
The choice of quenching agent is not a one-size-fits-all decision. It depends on the specific chlorinating agent used, the stability of your product, and the desired outcome of the workup.
Decision-Making Workflow for Quenching Agent Selection
Caption: Decision tree for selecting an appropriate quenching agent.
Q2: I've used thionyl chloride (SOCl₂) to synthesize an acid chloride. What are my quenching options?
A: The choice depends on what you want to do with your acid chloride.
-
To isolate the acid chloride: The best approach is to remove the excess thionyl chloride by distillation, often azeotropically with a solvent like toluene.[2] A rotary evaporator with a proper base trap (containing NaOH or KOH) and a cold trap is crucial to protect the pump and neutralize corrosive off-gases.[2][5]
-
To convert the acid chloride to another functional group in situ:
-
To hydrolyze the acid chloride back to a carboxylic acid: A slow and controlled addition of the reaction mixture to ice-cold water is a standard procedure.[7]
Q3: How do I quench a reaction where I've used sulfuryl chloride (SO₂Cl₂)?
A: Sulfuryl chloride reacts exothermically with water to produce sulfuric acid and HCl.[3][11] Therefore, a controlled quench is essential.
-
Aqueous Base: A common and effective method is to slowly add the reaction mixture to a stirred, cold solution of aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[11][12] This neutralizes the acidic byproducts as they form.
-
Water/Ice: For some applications, a careful quench into water or ice can be performed, but this will generate a highly acidic aqueous layer that requires subsequent neutralization.[13]
Q4: What is the best way to quench oxalyl chloride?
A: Oxalyl chloride reacts with water to produce HCl, carbon dioxide, and carbon monoxide.[14][15]
-
Alcohols: For reactions like the Swern oxidation, quenching is often done with an alcohol like methanol after the initial reaction is complete.[10][16]
-
Aqueous Base: Similar to other acid chlorides, a slow addition to a cold, stirred solution of sodium bicarbonate will safely neutralize the excess reagent and acidic byproducts.
Section 3: Troubleshooting Guides
Issue 1: An uncontrollable exotherm occurred during my aqueous quench.
-
Q: Why did my quench get so hot, and how can I prevent it? A: This is a classic sign of adding the quenching agent too quickly or adding water directly to the reaction mixture. The hydrolysis of chlorinating agents is highly exothermic.
-
Causality: The rapid reaction of water with the chlorinating agent releases a large amount of energy as heat.
-
Solution: Always add the reaction mixture slowly to a large excess of the cold quenching solution (e.g., a beaker of ice water or a stirred solution of aqueous base in an ice bath).[7] This allows the larger volume of the quenching solution to act as a heat sink, dissipating the heat generated.[1] Ensure vigorous stirring to promote efficient heat transfer.
-
Issue 2: A solid precipitate formed during my workup.
-
Q: I quenched my reaction and now have an unexpected solid. What could it be? A: This can have several causes depending on the specifics of your reaction and workup.
-
Causality & Solutions:
-
Product Crashing Out: Your product may be insoluble in the workup solvent mixture. Try adding more organic solvent to redissolve it.
-
Inorganic Salts: If you used a base like NaOH or NaHCO₃, you may have precipitated inorganic salts. These can typically be removed by filtration or by adding more water to dissolve them before separating the layers.
-
Unwanted Side Reaction: The quenching agent may have reacted with your desired product.[2] For example, if your product is an acid chloride and you use an amine quench, you will form an amide. If this was not the intended product, you've chosen the wrong quenching agent. Always consider the reactivity of your product with the quencher.[17]
-
-
Issue 3: My product decomposed after quenching.
-
Q: My TLC or NMR looks clean before workup, but after quenching and extraction, my product is gone or I see multiple new spots. Why? A: Your product is likely unstable to the pH or nucleophilic conditions of the quench.[17]
-
Causality:
-
Acid/Base Sensitivity: Many organic molecules have functional groups that are sensitive to strong acids or bases.[17] A quench that generates a highly acidic or basic aqueous layer can cause hydrolysis, elimination, or rearrangement of your product.
-
Water Sensitivity: If you are trying to isolate a water-sensitive compound like an acid chloride, any aqueous quench will lead to its decomposition.[5]
-
-
Troubleshooting Protocol:
-
Pre-Quench Stability Test: Before your next attempt, take a small aliquot of the reaction mixture and add it to a vial containing your intended quenching solution.[17] Monitor this small-scale reaction by TLC to see if product decomposition occurs.
-
Alternative Quench: If decomposition is observed, consider a milder quenching agent. For example, use a saturated solution of sodium bicarbonate instead of sodium hydroxide.
-
Non-Aqueous Workup: If the product is water-sensitive, avoid aqueous quenches altogether. Opt for removing the excess chlorinating agent under vacuum.[2][18]
-
-
Issue 4: I see elemental sulfur after a sodium thiosulfate quench.
-
Q: I used sodium thiosulfate to quench my reaction and now have a yellow precipitate of sulfur. How do I avoid this? A: The formation of elemental sulfur from sodium thiosulfate (Na₂S₂O₃) is often due to acidic conditions.
-
Causality: In an acidic medium, thiosulfate can disproportionate to form sulfur and sulfur dioxide.
-
Solution: Ensure the quenching medium is kept basic.[19] Using sodium carbonate instead of sodium bicarbonate can help maintain a higher pH and prevent the decomposition of the thiosulfate.[19] Alternatively, consider using sodium sulfite (Na₂SO₃), which does not form elemental sulfur under acidic conditions.[19]
-
Section 4: Standard Operating Protocols
Protocol 1: General Purpose Aqueous Quench of a Chlorination Reaction
This protocol is suitable for reactions where the product is stable to water and mild base, and the goal is to neutralize the reaction mixture for extraction.
-
Preparation: In a separate flask, prepare a 10% aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution in an ice/water bath. Ensure the volume is at least 5-10 times the volume of the reaction mixture.
-
Addition: While vigorously stirring the cold NaHCO₃ solution, slowly add the reaction mixture dropwise via an addition funnel.
-
Monitoring: Monitor the quench for gas evolution (CO₂) and temperature increase. The rate of addition should be controlled to keep the temperature of the quenching solution below 20-25°C.[5]
-
Completion: After the addition is complete, continue stirring for an additional 15-30 minutes to ensure all reactive species are neutralized.[5]
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and proceed with the organic extraction of your product.
Protocol 2: Quenching with Sodium Sulfite
This is an effective method for neutralizing oxidizing agents.
-
Preparation: Prepare a saturated aqueous solution of sodium sulfite (Na₂SO₃). Cool the solution in an ice bath.
-
Addition: Slowly add the reaction mixture to the stirred, cold sodium sulfite solution.
-
Testing for Excess Oxidizer (Optional but Recommended): After the addition is complete, you can test for the presence of remaining oxidizing species using starch-iodide paper. A drop of the aqueous layer should not turn the paper blue/black. If it does, add more sodium sulfite solution.
-
Workup: Proceed with standard aqueous extraction.
General Quenching Workflow Diagram
Caption: A generalized workflow for quenching chlorination reactions.
Section 5: Safety First
Personal Protective Equipment (PPE) is non-negotiable.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory when handling chlorinating agents and performing quenching.[20][21]
-
Hand Protection: Use chemical-resistant gloves (e.g., neoprene or butyl rubber).[4][20]
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[21][22]
-
Fume Hood: All operations involving chlorinating agents must be conducted in a well-ventilated chemical fume hood.[2][4]
Never mix chlorine or chlorinating agents with ammonia or acids unless it is a planned and controlled part of the reaction quench, as this can produce toxic gases. [23]
References
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. benchchem.com [benchchem.com]
- 3. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 4. drexel.edu [drexel.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. reddit.com [reddit.com]
- 8. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN103998406A - Sulfuryl chloride as chlorinating agent - Google Patents [patents.google.com]
- 14. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 15. Sciencemadness Discussion Board - oxalyl chloride and water - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 17. How To [chem.rochester.edu]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 21. tdi.texas.gov [tdi.texas.gov]
- 22. CCOHS: Chlorine [ccohs.ca]
- 23. Top 10 Chlorine Safety Tips - Online Safety Trainer [onlinesafetytrainer.com]
Technical Support Center: Synthesis of 1,3-Dichlorocyclohexane
Welcome to the technical support center for the synthesis of 1,3-Dichlorocyclohexane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions related to the work-up and purification procedures for this compound. Our goal is to equip you with the expertise to navigate the common challenges encountered during its synthesis, ensuring a successful and efficient outcome.
Overview of this compound Synthesis and Work-up
This compound is an organic halide existing as cis and trans stereoisomers.[1] It is commonly synthesized via substitution reactions, for instance, from 1,3-cyclohexanediol using a chlorinating agent like thionyl chloride (SOCl₂), or through direct chlorination of cyclohexane.[1] The work-up procedure is critical for isolating the desired product from unreacted starting materials, reagents, and byproducts. A typical workflow involves quenching the reaction, separating the organic phase, washing to remove impurities, drying, and finally, purifying the product.
This guide will focus on troubleshooting the work-up for the synthesis of this compound, a crucial step for obtaining a pure product.
Troubleshooting Guide: Work-up Procedures
This section addresses specific issues that may arise during the work-up of your this compound synthesis in a question-and-answer format.
Question 1: After quenching my reaction (e.g., with SOCl₂) with water or ice, the aqueous layer is still highly acidic. How do I neutralize it, and what are the risks?
Answer:
It is expected that the aqueous layer will be highly acidic, especially after quenching a reaction that used reagents like thionyl chloride (which produces HCl and SO₂) or concentrated HCl.[2] Proper neutralization is crucial to prevent degradation of the product and to allow for safe handling and disposal.
Detailed Protocol for Neutralization:
-
Initial Quench: Always perform the initial quench by slowly adding the reaction mixture to a beaker of crushed ice or ice-cold water with vigorous stirring. This helps to dissipate the heat from the exothermic reaction between the excess chlorinating agent and water.[3]
-
Bicarbonate Wash: Transfer the quenched mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise.[4][5]
-
Causality: Sodium bicarbonate is a weak base that will neutralize the strong acid (e.g., HCl) to form sodium chloride, water, and carbon dioxide gas.[6] Using a weak base is often preferred over a strong base like NaOH to avoid potential side reactions with the product.
-
-
Venting is Critical: After each addition of NaHCO₃, stopper the funnel and immediately invert it, venting the evolved CO₂ gas by opening the stopcock. Failure to vent can lead to a dangerous pressure buildup.[4][6]
-
pH Check: Continue adding NaHCO₃ solution until the gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8), which you can check with pH paper.[7]
Potential Issues & Solutions:
| Problem | Cause | Solution |
| Emulsion Formation | Vigorous shaking, especially with chlorinated solvents. | Add brine (saturated NaCl solution) to help break the emulsion. Let the funnel stand for a longer period.[8] |
| Product Hydrolysis | If your product is sensitive to prolonged exposure to aqueous base. | Work quickly and keep the solutions cold. |
| Incomplete Neutralization | Insufficient addition of bicarbonate. | Always test the pH of the aqueous layer after separation to ensure it is no longer acidic. |
Question 2: My yield of this compound is low. Where could I be losing my product during the work-up?
Answer:
Low yield can be attributed to several factors during the work-up process. Here’s a breakdown of common causes and how to mitigate them.
Troubleshooting Low Yields:
-
Incomplete Extraction: this compound, while organic-soluble, may have some slight solubility in the aqueous layer, especially if polar impurities are present.
-
Solution: After the initial extraction, "back-extract" the aqueous layer with a fresh portion of your organic solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved product.[8] Combining the organic layers will improve your overall yield.
-
-
Loss during Washing:
-
Water Wash: Excessive washing with water can lead to loss of product into the aqueous phase.
-
Brine Wash: A brine wash is essential before drying, particularly when using solvents like diethyl ether or ethyl acetate that dissolve a significant amount of water.[9][10] The brine wash removes the bulk of the dissolved water from the organic layer, making the final drying step more efficient and preventing product loss through adsorption to the drying agent.[9][10][11]
-
-
Adsorption onto Drying Agent: Using an excessive amount of drying agent (like anhydrous sodium sulfate or magnesium sulfate) can lead to the adsorption of your product onto the surface of the agent.
-
Solution: Use the minimum amount of drying agent necessary to remove the water (i.e., until some of the agent remains free-flowing and does not clump). After drying, rinse the drying agent with a small amount of fresh, dry solvent to recover any adsorbed product.
-
-
Formation of Volatile Byproducts: If the reaction conditions were too harsh (e.g., excessive heat), elimination reactions could lead to the formation of volatile chlorocyclohexenes, which might be lost during solvent removal.
-
Solution: Ensure your reaction temperature is well-controlled. If you suspect volatile byproducts, use a lower temperature for rotary evaporation.
-
Question 3: How do I effectively remove unreacted cyclohexanol or 1,3-cyclohexanediol from my product?
Answer:
Residual starting alcohol is a common impurity. Its polar hydroxyl group allows for its removal through a basic wash.
Protocol for Removing Residual Alcohol:
-
Aqueous Wash: A simple water wash will remove a significant portion of the unreacted diol.
-
Dilute Base Wash: Washing the organic layer with a dilute solution of sodium hydroxide (e.g., 5% NaOH) can be effective.
-
Causality: While alcohols are generally weak acids, a diol can be deprotonated by a strong base to form a sodium salt. This salt is much more soluble in the aqueous layer than the neutral diol, facilitating its removal from the organic phase.
-
-
Follow-up Washes: After the base wash, it is crucial to wash the organic layer with water to remove any remaining NaOH, followed by a brine wash to remove dissolved water before drying.[12]
Question 4: My final product is a mixture of cis and trans isomers of this compound. How can I separate them?
Answer:
The separation of stereoisomers can be challenging due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in the boiling points of the cis and trans isomers, fractional distillation under reduced pressure can be employed. This is often the most practical method for larger quantities.
-
Column Chromatography: For smaller scales or for achieving high purity, column chromatography on silica gel can be effective.[13] The separation relies on the slight differences in polarity between the isomers. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, would be a good starting point.
-
Gas Chromatography (GC): On an analytical scale, and for preparative GC, dichlorocyclohexane isomers can be readily separated.[13] This is also a good method to check the purity of your fractions from distillation or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a brine (saturated NaCl) wash? A brine wash serves two main purposes. Firstly, it helps to break up emulsions that can form during the extraction process. Secondly, it removes the majority of dissolved water from the organic layer due to the high salt concentration, which reduces the solubility of organic compounds in the aqueous phase ("salting out") and draws water out of the organic phase.[8][9][10][12] This makes the subsequent drying step with an anhydrous salt more efficient.[11]
Q2: Which drying agent is best for this compound? For chlorinated hydrocarbons, anhydrous sodium sulfate (Na₂SO₄) or anhydrous calcium chloride (CaCl₂) are commonly used.[14][15] Magnesium sulfate (MgSO₄) is also a good option as it is a fast and efficient drying agent.
Q3: I see an unexpected byproduct in my analysis. What could it be? Besides other dichlorocyclohexane isomers (1,2- and 1,4-), potential byproducts include:
-
Chlorocyclohexene: Formed via an elimination reaction, especially if the reaction is heated.[16]
-
2-Chlorocyclohexanol: If water is present during a chlorination reaction of cyclohexene, this can be a significant byproduct.[17][18]
-
Monochlorocyclohexane: If the reaction does not go to completion.
Q4: How should I safely dispose of the waste from the work-up? The aqueous washes will contain salts and potentially small amounts of organic material. Acidic and basic aqueous layers should be neutralized before disposal according to your institution's guidelines. Organic solvents and residues should be collected in a designated chlorinated waste container.
Visualizing the Work-up Workflow
The following diagram illustrates a typical work-up procedure for the synthesis of this compound from 1,3-cyclohexanediol and SOCl₂.
References
- 1. Buy this compound (EVT-1636057) | 55887-78-0 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. brainly.com [brainly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry 210 Experiment Ic [home.miracosta.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Drying solvents and Drying agents [delloyd.50megs.com]
- 15. WO2009070247A1 - Drying fluid hydrocarbons by contacting with an aqueous solution of a salt drying agent prior to passing to a salt dryer - Google Patents [patents.google.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. homework.study.com [homework.study.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Introduction: Beyond Structure to Conformation with 1H NMR Spectroscopy
An In-Depth Technical Guide to the 1H NMR Analysis of cis- and trans-1,3-Dichlorocyclohexane for Researchers and Drug Development Professionals
In the realm of chemical analysis, determining the mere connectivity of atoms is often insufficient. For cyclic molecules like substituted cyclohexanes, which are ubiquitous scaffolds in pharmaceuticals and natural products, understanding the three-dimensional arrangement of atoms—the molecule's conformation—is critical to elucidating its reactivity, biological activity, and physical properties. The chair conformation of the cyclohexane ring, with its distinct axial and equatorial substituent positions, governs these characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the preeminent tool for conformational analysis in solution. It allows us to probe the local electronic environment and spatial relationships of protons within a molecule. By meticulously analyzing chemical shifts (δ) and spin-spin coupling constants (J), we can deduce the preferred conformation and even the dynamics of conformational exchange.
This guide provides a comparative analysis of the 1H NMR spectra of cis- and trans-1,3-dichlorocyclohexane. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data and explain the causal relationships between stereochemistry, molecular conformation, and the resulting NMR spectral features. We will explore how the principles of conformational analysis and the Karplus relationship are applied to unambiguously differentiate these two stereoisomers.
Conformational Dynamics of 1,3-Disubstituted Cyclohexanes
The cyclohexane ring is not static; it undergoes a rapid "ring-flip" at room temperature, interconverting between two chair conformations. In this process, axial substituents become equatorial, and equatorial substituents become axial. For a substituted cyclohexane, the equilibrium between these two chair conformers is dictated by steric strain, particularly the unfavorable 1,3-diaxial interactions between substituents on the same face of the ring.
-
cis-1,3-Dichlorocyclohexane : This isomer can exist as a diequatorial (e,e) conformer or a diaxial (a,a) conformer. The diaxial conformer suffers from significant steric strain due to the interaction between the two axial chlorine atoms and the axial protons at C5. Consequently, the conformational equilibrium overwhelmingly favors the diequatorial form.[1] The molecule is effectively "locked" in this conformation.
-
trans-1,3-Dichlorocyclohexane : This isomer possesses one axial and one equatorial substituent (a,e) in any given chair conformation. The ring-flip converts it to an equivalent (e,a) conformer. Since these two conformers are degenerate (identical in energy), they exist in a 50:50 mixture and interconvert rapidly at room temperature. The observed NMR spectrum is therefore a time-averaged representation of both conformers.
This fundamental difference in conformational equilibrium is the key to distinguishing the two isomers by 1H NMR.
Experimental Protocol: Acquiring High-Resolution 1H NMR Spectra
To ensure the acquisition of high-quality, interpretable data, a standardized protocol is essential. The following steps outline the procedure for preparing a sample and acquiring a 1H NMR spectrum suitable for conformational analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 1,3-dichlorocyclohexane isomer.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its good solubilizing power and the convenient chemical shift of its residual proton peak (~7.26 ppm).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[2]
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer probe. A high-field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify spectral analysis.
-
Allow the sample temperature to equilibrate.
-
Perform standard spectrometer setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
-
Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., a 90° pulse angle, an appropriate relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio).
-
The logical workflow for this process is illustrated below.
References
A Comparative Guide to the ¹³C NMR Chemical Shifts of 1,3-Dichlorocyclohexane Isomers
For researchers and professionals in drug development and chemical sciences, the precise characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool for elucidating the carbon framework of organic molecules. This guide provides an in-depth comparison of the ¹³C NMR chemical shifts for the cis and trans isomers of 1,3-dichlorocyclohexane, delving into the conformational and stereoelectronic effects that govern their spectral differences.
Theoretical Framework: Conformational Isomerism and its ¹³C NMR Signature in Substituted Cyclohexanes
The chemical shift of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In substituted cyclohexanes, such as this compound, the chair conformation is the most stable arrangement. The orientation of substituents as either axial or equatorial profoundly influences the chemical shifts of the ring carbons.
The cis and trans isomers of this compound exist in conformational equilibria between two chair forms.
-
cis-1,3-Dichlorocyclohexane : This isomer can exist as a diequatorial (e,e) conformer or a diaxial (a,a) conformer. Due to severe 1,3-diaxial interactions between the two chlorine atoms and the axial hydrogens, the diequatorial conformer is significantly more stable and, therefore, the predominant species at room temperature.[1][2]
-
trans-1,3-Dichlorocyclohexane : This isomer exists as two equivalent axial-equatorial (a,e) and equatorial-axial (e,a) conformers that rapidly interconvert.
A key principle governing the ¹³C chemical shifts in these systems is the gamma-gauche (γ-gauche) effect . This effect describes the shielding (upfield shift) of a carbon nucleus when a substituent at the γ-position is in a gauche (synclinal) relationship to it.[3] This steric compression leads to an increase in electron density around the carbon nucleus, causing it to resonate at a lower frequency (lower ppm value).
Comparative Analysis of ¹³C NMR Chemical Shifts
| Carbon Position | cis-1,3-Dichlorocyclohexane (Predicted) | trans-1,3-Dichlorocyclohexane (Predicted) | Rationale for Chemical Shift Differences |
| C1, C3 | ~60-65 ppm | ~58-63 ppm | In the predominant diequatorial conformer of the cis isomer, the chlorine atoms are anti-periplanar to the C-C bonds of the ring. In the trans isomer, one chlorine is axial and one is equatorial. The axial chlorine will induce a γ-gauche effect on C5, but the effect on C1 and C3 will be different compared to the cis isomer. |
| C2 | ~40-45 ppm | ~38-43 ppm | In the cis isomer (diequatorial), C2 experiences a gauche interaction with the two equatorial chlorine atoms. In the trans isomer, C2 is flanked by one axial and one equatorial chlorine. The axial chlorine's proximity in the trans isomer is expected to cause a slight shielding effect on C2 compared to the cis isomer. |
| C4, C6 | ~30-35 ppm | ~28-33 ppm | These carbons are β to one chlorine and γ to the other. In the trans isomer, the axial chlorine will exert a γ-gauche shielding effect on C5, which will also influence the adjacent C4 and C6 carbons, leading to an upfield shift compared to the cis isomer where both chlorines are equatorial. |
| C5 | ~20-25 ppm | ~18-23 ppm | This carbon is most significantly affected by the γ-gauche effect. In the trans isomer, the axial chlorine is in a gauche orientation to C5, causing a significant upfield shift (shielding). In the cis isomer's diequatorial conformation, there are no such 1,3-diaxial interactions involving the chlorine atoms, resulting in a downfield shift for C5 relative to the trans isomer. |
Disclaimer : The chemical shift values presented are estimations based on theoretical principles and data from analogous compounds. Actual experimental values may vary depending on the solvent and other acquisition parameters.
The expected differences in the ¹³C NMR spectra provide a powerful diagnostic tool for distinguishing between the cis and trans isomers of this compound. The most telling indicator is the chemical shift of the C5 carbon, which is expected to be significantly more shielded (lower ppm value) in the trans isomer due to the γ-gauche effect from the axial chlorine atom.
Visualizing Conformational Influences
The following diagrams illustrate the key conformational features that underpin the predicted ¹³C NMR chemical shift differences.
Caption: Chair conformations of cis- and trans-1,3-dichlorocyclohexane.
The diagram above illustrates the diequatorial conformation of the cis isomer and one of the equivalent axial-equatorial conformers of the trans isomer. The γ-gauche interaction between the axial chlorine and the C5 carbon in the trans isomer is the primary reason for the expected upfield shift of the C5 signal.
Experimental Protocol for ¹³C NMR Spectroscopy
Acquiring high-quality ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for a standard ¹³C{¹H} (proton-decoupled) NMR experiment.
1. Sample Preparation
-
Dissolve 10-50 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. Instrument Setup and Calibration
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Tune and match the ¹³C probe to the correct frequency.
3. Acquisition Parameters
-
Pulse Program: Use a standard single-pulse experiment with broadband proton decoupling (e.g., zgpg on Bruker instruments).
-
Spectral Width (SW): Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts, typically 0-220 ppm.[4]
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient for good resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if needed (though ¹³C NMR is not inherently quantitative under standard conditions).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
4. Data Processing
-
Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the solvent peak to its known chemical shift value (e.g., CDCl₃ at 77.16 ppm).
Caption: Workflow for acquiring a ¹³C NMR spectrum.
Conclusion
The differentiation of cis and trans isomers of this compound via ¹³C NMR spectroscopy is a clear application of fundamental stereochemical principles. The conformational preferences of each isomer dictate the steric environment of the ring carbons, leading to predictable differences in their chemical shifts. The γ-gauche effect, in particular, serves as a powerful diagnostic tool, causing a characteristic upfield shift for the C5 carbon in the trans isomer due to the presence of an axial chlorine atom. By understanding these underlying principles and employing a robust experimental protocol, researchers can confidently assign the stereochemistry of these and other substituted cyclohexanes.
References
- 1. idc-online.com [idc-online.com]
- 2. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Differentiating Dichlorocyclohexane Isomers: A Comparative Guide to Mass Spectrometry Fragmentation
For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a cornerstone of rigorous chemical analysis. Dichlorocyclohexane isomers, with their identical molecular formula (C₆H₁₀Cl₂) and molecular weight (153.05 g/mol ), present a common yet critical analytical challenge.[1][2][3] Subtle differences in the spatial arrangement of the two chlorine atoms on the cyclohexane ring give rise to constitutional and stereoisomers that can exhibit distinct chemical and biological properties. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 1,2-, 1,3-, and 1,4-dichlorocyclohexane isomers, offering a practical framework for their differentiation.
The Challenge of Isomer Differentiation
The primary constitutional isomers of dichlorocyclohexane are 1,2-, 1,3-, and 1,4-dichlorocyclohexane. Furthermore, these can exist as stereoisomers (cis and trans), adding another layer of complexity to their analysis. While chromatographic techniques like Gas Chromatography (GC) can achieve baseline separation of these volatile isomers, mass spectrometry (MS) provides definitive identification through unique fragmentation patterns.[4] Understanding these patterns is key to confident structural elucidation.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Technique for Structural Insights
Electron Ionization (EI) is a widely used "hard" ionization technique in mass spectrometry.[3] In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺˙).[5] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pathways are governed by the principles of radical and carbocation stability, providing valuable structural information.[6][7]
Comparative Fragmentation Analysis of Dichlorocyclohexane Isomers
The mass spectra of dichlorocyclohexane isomers are characterized by a molecular ion peak cluster (due to the presence of two chlorine isotopes, ³⁵Cl and ³⁷Cl) and a series of fragment ions resulting from the loss of chlorine atoms, HCl, and hydrocarbon fragments.[8] While all isomers will exhibit a molecular ion, the relative abundances of the fragment ions differ significantly, allowing for their differentiation.
Key Fragmentation Pathways
The primary fragmentation pathways for dichlorocyclohexane isomers under EI conditions include:
-
Loss of a Chlorine Radical ([M-Cl]⁺): This is a common fragmentation for all isomers, resulting in a chlorocyclohexyl cation at m/z 117 (for ³⁵Cl) and 119 (for ³⁷Cl). The stability of this cation can be influenced by the initial position of the chlorine atom.
-
Loss of HCl ([M-HCl]⁺˙): The elimination of a molecule of hydrogen chloride is another significant pathway, leading to a radical cation of chlorocyclohexene at m/z 116. The ease of this elimination can vary between isomers.
-
Ring Cleavage and Subsequent Fragmentations: The cyclohexane ring can undergo cleavage, leading to a variety of smaller fragment ions. The relative abundances of these fragments are highly dependent on the isomer structure.
Isomer-Specific Fragmentation Patterns
The following table summarizes the key diagnostic ions and their approximate relative abundances for the cis and trans isomers of 1,2-, 1,3-, and 1,4-dichlorocyclohexane, based on data from the NIST Mass Spectrometry Data Center.[9][10][11][12][13][14]
| m/z | Proposed Fragment | 1,2-dichloro (trans)[10] | 1,2-dichloro (cis)[3][11] | 1,3-dichloro (cis)[2][12][13] | 1,4-dichloro (trans)[14] | 1,4-dichloro (cis) |
| 152/154/156 | [C₆H₁₀Cl₂]⁺˙ (M⁺˙) | Low | Low | Low | Moderate | Moderate |
| 117/119 | [C₆H₁₀Cl]⁺ | High | High | Moderate | High | High |
| 116 | [C₆H₉Cl]⁺˙ | Moderate | Moderate | Low | Moderate | Moderate |
| 81 | [C₆H₉]⁺ | High | High | Base Peak | Moderate | Moderate |
| 80 | [C₆H₈]⁺˙ | Moderate | Moderate | High | Low | Low |
| 67 | [C₅H₇]⁺ | Moderate | Moderate | Moderate | Low | Low |
| 54 | [C₄H₆]⁺˙ | Low | Low | Moderate | Low | Low |
| 41 | [C₃H₅]⁺ | Moderate | Moderate | Moderate | Low | Low |
Note: Relative abundances can vary slightly between instruments. The base peak (most abundant ion) is indicated in bold .
-
1,3-Dichlorocyclohexane (cis): This isomer is readily distinguished by its base peak at m/z 81 , corresponding to the cyclohexenyl cation ([C₆H₉]⁺). This suggests a facile loss of both chlorine atoms, likely through a concerted or sequential elimination of HCl and a chlorine radical.
-
1,2-Dichlorocyclohexane (cis and trans): These isomers exhibit very similar fragmentation patterns, making their differentiation by mass spectrometry alone challenging. Both show a prominent ion at m/z 117/119 ([M-Cl]⁺) and a significant peak at m/z 81. Chromatographic separation is crucial for distinguishing these two.
-
1,4-Dichlorocyclohexane (cis and trans): Similar to the 1,2-isomers, the cis and trans-1,4-dichlorocyclohexanes have very similar mass spectra. They show a relatively more abundant molecular ion peak compared to the other isomers and a significant peak at m/z 117/119. Again, GC separation is necessary for their individual identification.
Experimental Protocol: GC-MS Analysis of Dichlorocyclohexane Isomers
The following protocol outlines a general method for the separation and identification of dichlorocyclohexane isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the dichlorocyclohexane isomer mixture in a volatile solvent such as dichloromethane or hexane.
-
Perform serial dilutions to a final concentration of approximately 1-10 µg/mL for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
GC Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of the isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-200.
-
Data Acquisition and Analysis
-
Acquire the data in full scan mode.
-
Identify the peaks corresponding to the different dichlorocyclohexane isomers based on their retention times.
-
Extract the mass spectrum for each isomer and compare it to a reference library (e.g., NIST) and the fragmentation patterns discussed in this guide for positive identification.
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for the dichlorocyclohexane isomers.
References
- 1. 1,2-Dichlorocyclohexane | C6H10Cl2 | CID 13202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (cis) | C6H10Cl2 | CID 32749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-1,2-Dichlorocyclohexane | C6H10Cl2 | CID 66334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H10Cl2 | CID 557105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Dichlorobenzene(541-73-1) MS [m.chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Cyclohexane, 1,2-dichloro- [webbook.nist.gov]
- 10. Cyclohexane, 1,2-dichloro-, trans- [webbook.nist.gov]
- 11. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]
- 12. Cyclohexane, 1,3-dichloro-, cis- [webbook.nist.gov]
- 13. Cyclohexane, 1,3-dichloro-, cis- [webbook.nist.gov]
- 14. Cyclohexane, 1,4-dichloro-, trans- [webbook.nist.gov]
A Comparative Guide to the Infrared Spectroscopy of 1,3-Dichlorocyclohexane Conformers
This guide provides an in-depth analysis of the conformational isomers of 1,3-dichlorocyclohexane using infrared (IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles and experimental data that differentiate these conformers, offering a robust framework for structural characterization.
Section 1: The Conformational Landscape of this compound
Substituted cyclohexanes are archetypal models for understanding conformational isomerism, a critical concept in stereochemistry that profoundly influences a molecule's physical properties and reactivity. This compound exists as two diastereomers: cis and trans. Each of these isomers, in turn, exists as a dynamic equilibrium of chair conformations.[1]
The cis-1,3-Dichlorocyclohexane Isomer
The cis isomer is characterized by two possible chair conformations that interconvert via a "ring-flip": a diequatorial (e,e) conformer and a diaxial (a,a) conformer.[1]
-
Diequatorial (e,e) Conformer: Both chlorine atoms occupy equatorial positions. This arrangement minimizes steric strain, making it the more stable and, therefore, the predominantly populated conformer at equilibrium.[2]
-
Diaxial (a,a) Conformer: Both chlorine atoms are in axial positions. This conformation is significantly destabilized by 1,3-diaxial interactions, where the axial chlorine atoms experience steric repulsion with the other axial hydrogens on the same side of the ring.
The energy difference between the diequatorial and diaxial conformers is substantial, with computational studies suggesting the diaxial form is higher in energy by approximately 3.6 kcal/mol.[3] This large energy gap dictates that the diequatorial conformer is the major species at room temperature.
Caption: Conformational equilibrium of cis-1,3-dichlorocyclohexane.
The trans-1,3-Dichlorocyclohexane Isomer
The trans isomer presents a different scenario. Its chair conformations invariably place one chlorine atom in an axial position and the other in an equatorial position (a,e). A ring-flip interconverts it into an energetically identical equatorial-axial (e,a) conformer. Because these two conformers are degenerate in energy, they exist in a 50:50 mixture that rapidly interconverts.[1]
Caption: Conformational equilibrium of trans-1,3-dichlorocyclohexane.
Section 2: Differentiating Conformers with IR Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique for probing molecular vibrations. The frequency of a specific vibration, such as the carbon-chlorine (C-Cl) stretch, is exquisitely sensitive to the local electronic and steric environment of the bond. This sensitivity allows for the differentiation of axial and equatorial substituents.
The Causality Behind Frequency Shifts: The key to distinguishing axial and equatorial C-Cl bonds lies in their vibrational frequencies. It is a well-established principle in the vibrational analysis of halocyclohexanes that the C-X (where X is a halogen) stretching frequency is higher for an equatorial substituent compared to an axial one.[4] This difference arises from the differing steric and electronic environments:
-
Equatorial C-Cl Bond: Experiences fewer steric interactions and is generally in a less hindered environment, leading to a slightly stronger bond and thus a higher vibrational frequency.
-
Axial C-Cl Bond: Subjected to 1,3-diaxial steric interactions, which can slightly weaken the C-Cl bond, resulting in a lower vibrational frequency.
Therefore, by identifying the position of C-Cl stretching bands in the IR spectrum, one can deduce the predominant conformation of a this compound sample.
Section 3: Comparative Analysis of Expected IR Spectra
| Conformer Type | Substituent Positions | Expected C-Cl Stretching Frequencies (cm⁻¹) | Predicted Predominant Bands in Spectrum |
| cis (Diequatorial) | e,e | Higher Frequency (ν_eq) | A strong band corresponding to ν_eq. |
| cis (Diaxial) | a,a | Lower Frequency (ν_ax) | A very weak or absent band for ν_ax. |
| trans (Axial-Equatorial) | a,e | Both ν_ax and ν_eq | Two distinct bands of roughly equal intensity. |
Analysis:
-
For a sample of cis-1,3-dichlorocyclohexane: We expect the IR spectrum to be dominated by a strong absorption band at a higher frequency, characteristic of the C-Cl equatorial stretch. A very weak shoulder or band at a lower frequency might be observable, representing the small population of the diaxial conformer.
-
For a sample of trans-1,3-dichlorocyclohexane: The spectrum should clearly exhibit two distinct bands of similar intensity in the C-Cl stretching region. One band will correspond to the axial C-Cl stretch (ν_ax), and the other to the equatorial C-Cl stretch (ν_eq).
This distinct spectral difference provides a definitive method for distinguishing between the cis and trans isomers and for confirming the conformational preferences of the cis isomer.
Section 4: Experimental Protocol for IR Analysis
This section outlines a standardized protocol for obtaining high-quality IR spectra of this compound samples using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have been allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes).
-
Verify that the ATR crystal (typically diamond or zinc selenide) is clean. If necessary, clean the crystal surface with a solvent-grade isopropanol or ethanol and a lint-free wipe, then allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal exposed to ambient air, collect a background spectrum. This is a critical self-validating step that measures the IR absorption of the atmosphere (CO₂ and H₂O) and the instrument itself.
-
Typical parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans. This background will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a pipette, place a single drop of the this compound sample onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid.
-
-
Sample Spectrum Acquisition:
-
Using the same acquisition parameters as the background scan, collect the sample spectrum.
-
-
Data Processing and Analysis:
-
The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Identify and label the key vibrational bands, paying close attention to the 600-800 cm⁻¹ region to locate the C-Cl stretching frequencies.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample before analyzing the next sample.
-
Caption: Experimental workflow for ATR-FTIR analysis of a liquid sample.
Section 5: Conclusion
IR spectroscopy offers a direct and insightful method for the conformational analysis of this compound. The clear distinction between the vibrational frequencies of axial and equatorial C-Cl bonds allows for an unambiguous assignment of the predominant conformers for both the cis and trans isomers. For the cis isomer, the spectrum is expected to be dominated by the diequatorial conformer, while the trans isomer will exhibit signatures of both axial and equatorial chlorines. This guide provides the theoretical foundation and a practical experimental framework for researchers to confidently apply this technique in their own structural elucidation workflows.
References
A Comparative Guide to the Reactivity of 1,2- vs. 1,3-Dichlorocyclohexane
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted cycloalkanes is paramount. The seemingly subtle shift of a substituent from one carbon to its neighbor can dramatically alter reaction pathways and rates. This guide provides an in-depth comparison of the reactivity of 1,2-dichlorocyclohexane and 1,3-dichlorocyclohexane, grounding the discussion in fundamental principles of stereochemistry and conformational analysis. We will explore how the spatial arrangement of the chlorine atoms dictates the feasibility of common reaction mechanisms, supported by experimental logic and data.
The Decisive Role of Structure: Conformational Analysis
The reactivity of any substituted cyclohexane is inextricably linked to its preferred three-dimensional shape, or conformation.[1] The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain.[2] In this conformation, substituents can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the perimeter of the ring).[3] Equatorial positions are generally more stable for bulky substituents, as they avoid steric clashes known as 1,3-diaxial interactions.[1][4]
The critical first step in comparing the dichlorocyclohexane isomers is to analyze the conformational equilibria of their respective cis and trans stereoisomers.[5][6]
1,2-Dichlorocyclohexane
This isomer has two chlorine atoms on adjacent carbons.
-
trans-1,2-Dichlorocyclohexane : This isomer exists as a pair of enantiomers ((1R,2R) and (1S,2S)). Each enantiomer can exist in two chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form.[4][7] The diequatorial conformer is significantly more stable, as it places both bulky chlorine atoms in the less hindered equatorial positions.[2][4] The high-energy diaxial conformer is only present in a very small population at equilibrium.
-
cis-1,2-Dichlorocyclohexane : This isomer is a meso compound.[5] It exists as a pair of rapidly interconverting enantiomeric conformations. In each, one chlorine atom is axial and the other is equatorial (a,e).[8] This (a,e) arrangement is less stable than the diequatorial conformation of the trans isomer due to the presence of one axial chlorine.[2][8]
This compound
Here, the chlorine atoms are separated by one methylene group.
-
cis-1,3-Dichlorocyclohexane : This isomer is also a meso compound.[5] Its chair conformations are a diequatorial (e,e) form and a diaxial (a,a) form.[3][5] Similar to the trans-1,2 isomer, the diequatorial conformer is strongly favored due to steric considerations.
-
trans-1,3-Dichlorocyclohexane : This isomer exists as a pair of enantiomers. In any chair conformation, it must have one axial and one equatorial chlorine atom (a,e).[9] The two possible chair conformations are identical in energy and interconvert rapidly.
Comparative Reactivity: E2 Elimination
The bimolecular elimination (E2) reaction is a concerted, single-step process where a base removes a proton while a leaving group departs.[10][11] Its most critical requirement is stereochemical: the β-hydrogen and the leaving group must be in an anti-periplanar orientation.[10][12] In a cyclohexane ring, this translates to a rigid trans-diaxial arrangement.[12][13][14] The ability of a dichlorocyclohexane isomer to adopt this geometry is the primary determinant of its E2 reaction rate.
Reactivity Analysis:
-
trans-1,2-Dichlorocyclohexane : Its most stable conformer is diequatorial (e,e). Since neither chlorine is axial, this conformer is unreactive in E2. For a reaction to occur, it must ring-flip to the highly unstable diaxial (a,a) conformer. This represents a significant energy barrier, making the E2 reaction for trans-1,2-dichlorocyclohexane exceptionally slow.[13]
-
cis-1,2-Dichlorocyclohexane : This isomer always has one axial chlorine and one equatorial chlorine (a,e). The axial chlorine is perfectly positioned to undergo E2 elimination with an adjacent trans-diaxial hydrogen. Therefore, cis-1,2-dichlorocyclohexane reacts much more rapidly than its trans counterpart.[8][13]
-
cis-1,3-Dichlorocyclohexane : Similar to the trans-1,2 isomer, its most stable conformer is diequatorial (e,e) and thus unreactive. It must access the high-energy diaxial (a,a) state to react, resulting in a very slow E2 elimination rate.
-
trans-1,3-Dichlorocyclohexane : This isomer always exists with one axial and one equatorial chlorine (a,e). The axial chlorine has adjacent trans-diaxial hydrogens, making it primed for E2 elimination. Its reactivity is expected to be significantly higher than the cis-1,3 isomer.
| Isomer | Most Stable Conformer | Reactive Conformation for E2 | Energy Barrier to Reactive Conformer | Predicted Relative E2 Rate |
| trans-1,2-dichloro | Diequatorial (e,e) | Diaxial (a,a) | High | Very Slow |
| cis-1,2-dichloro | Axial/Equatorial (a,e) | Axial/Equatorial (a,e) | Low | Fast |
| cis-1,3-dichloro | Diequatorial (e,e) | Diaxial (a,a) | High | Very Slow |
| trans-1,3-dichloro | Axial/Equatorial (a,e) | Axial/Equatorial (a,e) | Low | Fast |
Comparative Reactivity: SN2 Nucleophilic Substitution
The bimolecular nucleophilic substitution (SN2) reaction is also a single-step process where a nucleophile attacks an electrophilic carbon, displacing a leaving group.[15][16] The key stereochemical feature is backside attack : the nucleophile must approach the carbon from the side opposite to the leaving group (180°).[16][17]
In cyclohexane systems, this attack is sterically favored when the leaving group is in an axial position . An axial substituent is more accessible to an incoming nucleophile than an equatorial one, which is shielded by the carbon ring framework.[17]
Reactivity Analysis:
The logic for SN2 reactivity mirrors that of E2: the rate depends on the equilibrium concentration of the conformer with an axial chlorine.
-
trans-1,2-Dichlorocyclohexane : Must flip from the stable (e,e) conformer to the unstable (a,a) conformer to react. The low population of the reactive conformer leads to a slow SN2 rate.[17]
-
cis-1,2-Dichlorocyclohexane : Always has an accessible axial chlorine in its (a,e) conformation, making it significantly more reactive towards SN2 than the trans isomer.[8]
-
cis-1,3-Dichlorocyclohexane : Must flip from the stable (e,e) to the unstable (a,a) conformer. This high energy barrier results in a slow SN2 rate.
-
trans-1,3-Dichlorocyclohexane : Always has an axial chlorine in its (a,e) conformation, making it readily susceptible to SN2 attack and thus more reactive than its cis counterpart.
| Isomer | Most Stable Conformer | Reactive Conformation for SN2 | Accessibility of Axial C-Cl | Predicted Relative SN2 Rate |
| trans-1,2-dichloro | Diequatorial (e,e) | Diaxial (a,a) | Low (High energy) | Slow |
| cis-1,2-dichloro | Axial/Equatorial (a,e) | Axial/Equatorial (a,e) | High | Fast |
| cis-1,3-dichloro | Diequatorial (e,e) | Diaxial (a,a) | Low (High energy) | Slow |
| trans-1,3-dichloro | Axial/Equatorial (a,e) | Axial/Equatorial (a,e) | High | Fast |
Experimental Protocol: Measuring Relative Elimination Rates
To validate these principles, one can design a straightforward kinetics experiment. The following protocol outlines a method to compare the E2 elimination rates of cis- and trans-1,2-dichlorocyclohexane.
Objective:
To quantitatively determine and compare the second-order rate constants for the E2 elimination of cis- and trans-1,2-dichlorocyclohexane using sodium ethoxide.
Materials:
-
cis-1,2-Dichlorocyclohexane
-
trans-1,2-Dichlorocyclohexane
-
Sodium ethoxide solution in ethanol (0.5 M, standardized)
-
Anhydrous ethanol
-
Internal standard (e.g., undecane)
-
Quenching solution (e.g., dilute aqueous HCl)
-
Extraction solvent (e.g., diethyl ether)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup : Prepare two temperature-controlled reaction vessels (e.g., at 50 °C). In each, place a solution of the respective dichlorocyclohexane isomer and the internal standard in anhydrous ethanol.
-
Initiation : To start the reaction, inject a known volume of the standardized sodium ethoxide solution into each vessel simultaneously. Start timers.
-
Sampling : At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching : Immediately quench the reaction in the aliquot by adding it to a vial containing the cold aqueous HCl solution. This neutralizes the ethoxide base.
-
Extraction & Analysis : Extract the organic components from the quenched aliquot with diethyl ether. Analyze the ether layer by GC-FID to determine the concentration of the remaining dichlorocyclohexane relative to the internal standard.
-
Data Analysis : Plot the natural logarithm of the dichlorocyclohexane concentration versus time for each isomer. For a second-order reaction under pseudo-first-order conditions (large excess of base), this plot will be linear. The slope of the line corresponds to the negative of the pseudo-first-order rate constant (-k'). Divide k' by the base concentration to obtain the second-order rate constant (k).
Expected Outcome:
The calculated rate constant for cis-1,2-dichlorocyclohexane (k_cis) will be several orders of magnitude greater than the rate constant for trans-1,2-dichlorocyclohexane (k_trans). This result provides quantitative validation that the isomer capable of readily adopting the required trans-diaxial geometry for elimination reacts significantly faster.
Conclusion
The reactivity of 1,2- and this compound isomers is a clear and powerful illustration of stereoelectronic effects in organic chemistry. A simple comparison reveals that:
-
For E2 and SN2 reactions, isomers that can place a chlorine atom in an axial position without incurring a large steric penalty are significantly more reactive.
-
cis-1,2- and trans-1,3-dichlorocyclohexane are the more reactive isomers in both elimination and substitution reactions because their conformational equilibria always include a significant population of molecules with an axial chlorine.
-
trans-1,2- and cis-1,3-dichlorocyclohexane are comparatively unreactive because their most stable diequatorial conformers must overcome a high energy barrier to adopt the necessary reactive (diaxial) conformation.
For the practicing chemist, this analysis underscores a critical principle: a molecule's ground-state stability does not solely dictate its reactivity. One must always consider the energy required to reach the geometry of the transition state. In the case of dichlorocyclohexanes, the rigid stereochemical demands of the E2 and SN2 mechanisms make conformational analysis the indispensable tool for predicting and explaining their chemical behavior.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. brainly.com [brainly.com]
- 3. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. Substituted Cyclohexane Conformations [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. idc-online.com [idc-online.com]
- 7. homework.study.com [homework.study.com]
- 8. cis-1,2-Dichlorocyclohexane|CAS 10498-35-8 [benchchem.com]
- 9. Draw all the stereoisomers for each of the following:g. 1,3-dichl... | Study Prep in Pearson+ [pearson.com]
- 10. content.patnawomenscollege.in [content.patnawomenscollege.in]
- 11. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. home.iitk.ac.in [home.iitk.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
Introduction: The Analytical Challenge of Dichlorocyclohexane Isomers
An Expert's Guide to Distinguishing Dichlorocyclohexane Isomers Using Gas Chromatography-Mass Spectrometry (GC-MS)
Dichlorocyclohexane presents a significant analytical challenge due to its numerous constitutional and stereoisomers. Beyond the positional isomers (1,1-, 1,2-, 1,3-, and 1,4-dichlorocyclohexane), the 1,2-, 1,3-, and 1,4- variants also exist as diastereomers (cis and trans).[1][2][3] These molecules share the same molecular weight (153.05 g/mol ) and often exhibit very similar physical properties, making their individual separation and identification a non-trivial task.[4][5][6] For researchers in fields such as environmental analysis, chemical synthesis, and drug development, the precise identification of each isomer is critical, as their stereochemistry can dictate their physical properties, reactivity, and biological activity.
Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the definitive technique for this challenge. It provides the high-resolution separation power of gas chromatography with the confident identification capabilities of mass spectrometry. This guide, drawing from established methodologies and spectral data, will detail the strategic application of GC-MS to effectively distinguish these closely related isomers.
The Synergistic Power of GC and MS
The efficacy of GC-MS lies in its two-dimensional approach. The Gas Chromatograph (GC) separates volatile compounds based on their physical and chemical properties, while the Mass Spectrometer (MS) provides structural information by fragmenting the eluted compounds into a predictable pattern of charged ions.[7][8]
-
Gas Chromatography (GC): The Separation Engine. The core principle of GC is the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column.[7] For dichlorocyclohexane isomers, the choice of the stationary phase is the most critical parameter dictating the success of the separation.
-
Mass Spectrometry (MS): The Identification Tool. As isomer peaks elute from the GC column, they enter the MS, where they are ionized, typically by electron ionization (EI). The high-energy electrons create a molecular ion (M+) that is energetically unstable and breaks apart into smaller, charged fragments.[9] The resulting mass spectrum is a fingerprint of the molecule's structure.
The following diagram illustrates the logical workflow for isomer analysis using GC-MS.
Caption: Logical workflow of GC-MS for isomer analysis.
Part 1: Chromatographic Separation - The Key to Resolution
While mass spectrometry is excellent for identification, it often struggles to differentiate stereoisomers like cis and trans dichlorocyclohexanes, which can produce nearly identical fragmentation patterns.[10][11] Therefore, achieving chromatographic separation is paramount. The elution order depends on the interplay between solute boiling points and their interaction with the stationary phase.[12]
Choosing the Right Stationary Phase
The selection of the GC column's stationary phase is the most influential decision in this analysis.
-
Non-Polar Phases (e.g., Polydimethylsiloxane - DB-1, OV-101): These phases separate compounds primarily based on their boiling points.[11] While useful, isomers of dichlorocyclohexane have very close boiling points, often leading to co-elution or poor resolution on non-polar columns.
-
Polar Phases (e.g., Polyethylene Glycol - Carbowax 20M, DB-WAX): These phases are highly recommended for separating isomers with differences in polarity.[13] The cis isomers of dichlorocyclohexane are generally more polar than their trans counterparts due to their net dipole moments. This increased polarity leads to stronger interactions with a polar stationary phase, resulting in longer retention times. This differential interaction is the key to resolving cis/trans pairs. For instance, Carbowax 20M columns are explicitly noted for their ability to separate isomeric 1,2-dichlorocyclohexanes.[14]
-
Mid-Polarity Phases (e.g., Cyanopropylphenyl Polysiloxane - OV-225): These phases offer a balance and are particularly effective for separating various halogenated compounds.[12][15] They can provide excellent resolution for positional isomers.
Comparative Retention Data
The Kovats Retention Index (I) is a standardized measure of retention time that helps in comparing results across different systems. The data below, compiled from the NIST Chemistry WebBook, demonstrates the separability of various isomers on non-polar columns. Note the close indices for cis/trans pairs, underscoring the need for polar columns for their specific resolution.
| Isomer | Stationary Phase (Non-Polar) | Kovats Retention Index (I) | Source |
| trans-1,2-Dichlorocyclohexane | OV-101 | 1036 | [NIST][16] |
| cis-1,3-Dichlorocyclohexane | Non-polar (general) | 1054 - 1092 | [NIST, PubChem][4][17] |
| trans-1,3-Dichlorocyclohexane | Non-polar (general) | 1048 - 1049 | [NIST][18] |
| trans-1,4-Dichlorocyclohexane | OV-101 | 1051 | [NIST][19] |
| cis-1,4-Dichlorocyclohexane | OV-101 / Methyl Silicone | ~1057 | [NIST][20] |
Part 2: Mass Spectrometric Identification - Confirming Identity
Once chromatographically separated, the MS detector provides the data needed for structural confirmation. For dichlorocyclohexanes, two key features in the mass spectrum are crucial for identification.
Isotopic Pattern of Chlorine
A hallmark of chlorine-containing compounds is the presence of its two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[21] This creates a distinct isotopic pattern in the mass spectrum for any fragment containing chlorine atoms.
-
One Chlorine Atom: A fragment will show two peaks, one at mass m (for ³⁵Cl) and another at m+2 (for ³⁷Cl), with a height ratio of approximately 3:1.
-
Two Chlorine Atoms: The molecular ion (M+) region will exhibit three peaks: M+ (containing two ³⁵Cl atoms), M+2 (one ³⁵Cl and one ³⁷Cl), and M+4 (two ³⁷Cl). Their expected intensity ratio is approximately 9:6:1.[21][22] This pattern is a definitive indicator of a dichlorinated compound.
Characteristic Fragmentation Pathways
The fragmentation of cyclic alkanes is often driven by the loss of stable neutral molecules or radicals.[22] For dichlorocyclohexanes, common fragmentation pathways include:
-
Loss of HCl: A prominent fragmentation pathway involves the elimination of a hydrogen chloride molecule, leading to a significant peak at M-36.
-
Loss of a Chlorine Radical: Cleavage of a C-Cl bond results in a peak at M-35.
-
Ring Cleavage: Subsequent fragmentation of the cyclohexane ring leads to a series of smaller ions, often with a base peak around m/z 81, corresponding to a chlorocyclopentyl or related cation.[4][23]
While the spectra of cis and trans isomers are very similar, subtle differences in the relative intensities of certain fragments may be observable, though chromatographic retention time remains the primary method for their distinction.[10]
A Validated Experimental Protocol
This protocol provides a robust starting point for the GC-MS analysis of dichlorocyclohexane isomers. Optimization may be necessary based on the specific instrumentation and sample matrix.
Sample Preparation
-
Accurately prepare a 50-100 ppm standard solution of the dichlorocyclohexane isomer mixture in a high-purity volatile solvent such as hexane or dichloromethane.
-
Ensure the sample is free from non-volatile residues to prevent contamination of the injector and column.
GC-MS Instrumentation & Parameters
-
Gas Chromatograph: Standard GC system with a split/splitless injector.
-
Mass Spectrometer: Capable of electron ionization (EI) with a scan range of m/z 40-200.
-
GC Column: A polar stationary phase column is highly recommended. DB-WAX or Carbowax 20M (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min.
-
Injector:
-
Temperature: 220°C
-
Mode: Split (50:1 ratio is a good starting point to ensure sharp peaks).
-
Injection Volume: 1 µL
-
-
Oven Temperature Program: A slow ramp rate is crucial for resolving closely eluting isomers.[13]
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: 3°C/min to 160°C.
-
Final Hold: Hold at 160°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Solvent Delay: 3 minutes (to protect the filament from the solvent).
-
Data Analysis Workflow
The following diagram outlines the steps for analyzing the acquired data.
Caption: Step-by-step data analysis workflow.
Conclusion
Distinguishing dichlorocyclohexane isomers is a task perfectly suited to the capabilities of GC-MS. The successful differentiation hinges on a methodical approach that prioritizes chromatographic separation. By selecting a polar GC column, the inherent polarity differences between cis and trans isomers can be exploited to achieve baseline resolution. The mass spectrometer then serves as an unequivocal detector, confirming the elemental composition and structural class through characteristic isotopic patterns and fragmentation. This combined strategy provides researchers with a reliable and self-validating system for the accurate and confident identification of each specific dichlorocyclohexane isomer in a complex mixture.
References
- 1. idc-online.com [idc-online.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Total number of isomers of dichloro cyclohexane (including stereoisom - askIITians [askiitians.com]
- 4. 1,3-Dichlorocyclohexane (cis) | C6H10Cl2 | CID 32749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C6H10Cl2 | CID 557105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexane, 1,2-dichloro- [webbook.nist.gov]
- 7. teledynelabs.com [teledynelabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Mass spectra of dihalogenocycloalkanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Lab Chapter 7.3.2 [people.whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. agilent.com [agilent.com]
- 16. Cyclohexane, 1,2-dichloro-, trans- [webbook.nist.gov]
- 17. Cyclohexane, 1,3-dichloro-, cis- [webbook.nist.gov]
- 18. Cyclohexane, 1,3-dichloro-, trans- [webbook.nist.gov]
- 19. Cyclohexane, 1,4-dichloro-, trans- [webbook.nist.gov]
- 20. Cyclohexane, 1,4-dichloro-, cis- [webbook.nist.gov]
- 21. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. whitman.edu [whitman.edu]
- 23. trans-1,3-Dichlorocyclohexane | C6H10Cl2 | CID 22214628 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Analysis of 1,3-Dichlorocyclohexane Conformations
In the landscape of drug discovery and molecular design, a profound understanding of a molecule's three-dimensional structure is paramount. The conformational preferences of cyclic systems, such as cyclohexane derivatives, directly influence their reactivity, physical properties, and biological activity. This guide provides an in-depth, objective comparison of the conformational isomers of 1,3-dichlorocyclohexane, leveraging computational analysis to dissect their relative stabilities. We will explore the theoretical underpinnings of these analyses and provide a detailed, replicable workflow for researchers in the field.
The Conformational Landscape of this compound
Disubstituted cyclohexanes, like this compound, exist as stereoisomers (cis and trans) which, in turn, are composed of rapidly interconverting chair conformations. The chair conformation is generally the most stable for cyclohexane and its derivatives. The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects.
For cis-1,3-dichlorocyclohexane , the two chlorine atoms are on the same side of the ring. This arrangement leads to two distinct chair conformations upon ring-flipping: one where both chlorine atoms are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).
In the case of trans-1,3-dichlorocyclohexane , the chlorine atoms are on opposite sides of the ring. Ring-flipping of the trans isomer results in interconversion between two conformations, each having one chlorine atom in an axial position and the other in an equatorial position (axial-equatorial and equatorial-axial).
The Energetic Tug-of-War: Key Interactions Governing Stability
The primary determinant of conformational preference in substituted cyclohexanes is the minimization of steric strain. This strain arises from several key interactions:
-
A-Values : The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG) between the two conformations. Larger A-values indicate a greater steric bulk and a stronger preference for the equatorial position. For chlorine, the A-value is approximately 0.43 to 0.53 kcal/mol, indicating a modest preference for the equatorial position.
-
1,3-Diaxial Interactions : A significant source of steric strain arises from the repulsive interaction between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the C3 and C5 positions. This destabilizing interaction is a major reason why bulky groups prefer the equatorial position.
-
Gauche Interactions : In some disubstituted cyclohexanes, gauche butane-like interactions can occur between adjacent substituents, contributing to the overall strain energy of the conformer.
Computational Workflow for Conformational Analysis
To quantitatively assess the relative stabilities of the this compound conformers, a systematic computational approach is essential. The following workflow outlines a robust methodology using widely accepted quantum chemistry methods.
Caption: A generalized workflow for the computational analysis of molecular conformations.
Experimental Protocol: A Step-by-Step Guide
For researchers looking to replicate or adapt this analysis, the following detailed protocol is provided:
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
Methodology:
-
Initial Structure Generation:
-
Using a molecular builder, construct the chair conformations for both cis- and trans-1,3-dichlorocyclohexane.
-
For the cis isomer, create both the diequatorial and diaxial forms.
-
For the trans isomer, create the axial-equatorial form. Note that the two possible chair flips of the trans isomer are enantiomeric and thus have identical energies.
-
-
Geometry Optimization:
-
Perform a geometry optimization for each of the generated structures. A common and reliable method for this is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-31G*. This level of theory provides a good balance between accuracy and computational cost for geometry optimizations.
-
-
Frequency Calculation and Thermochemical Analysis:
-
Following optimization, perform a frequency calculation at the same level of theory.
-
Verify that each optimized structure corresponds to a local minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
From the frequency calculation output, obtain the zero-point vibrational energy (ZPVE) and the thermal correction to the Gibbs free energy.
-
-
Single-Point Energy Refinement (Optional but Recommended):
-
To obtain more accurate relative energies, it is advisable to perform a single-point energy calculation on the optimized geometries using a more sophisticated method and a larger basis set. Good choices include DFT with a modern functional like M06-2X and a larger basis set such as 6-311+G(d,p), or a post-Hartree-Fock method like Møller-Plesset perturbation theory (MP2).
-
-
Calculation of Relative Energies:
-
The total Gibbs free energy (G) of each conformer can be calculated by adding the thermal correction to the electronic energy (or the refined single-point energy).
-
Determine the most stable conformer (the one with the lowest Gibbs free energy).
-
Calculate the relative Gibbs free energy (ΔG) for each of the other conformers by subtracting the Gibbs free energy of the most stable conformer from their own.
-
Comparative Analysis of this compound Conformers
The following table summarizes the expected outcomes of the computational analysis, based on established principles of conformational analysis.
| Isomer | Conformation | Key Steric Interactions | Predicted Relative Stability |
| cis | Diequatorial | Minimal steric strain | Most Stable |
| cis | Diaxial | Significant 1,3-diaxial repulsion between the two chlorine atoms | Least Stable |
| trans | Axial-Equatorial | One 1,3-diaxial interaction between a chlorine atom and two axial hydrogens | Intermediate Stability |
Analysis of Results:
-
cis-1,3-Dichlorocyclohexane : The diequatorial conformer is predicted to be significantly more stable than the diaxial conformer. This is because the diaxial conformer suffers from a severe 1,3-diaxial interaction between the two chlorine atoms, a highly destabilizing steric clash. The energy difference between these two conformers can be substantial.
-
trans-1,3-Dichlorocyclohexane : In the axial-equatorial conformation of the trans isomer, one chlorine atom is in the sterically favored equatorial position, while the other is in an axial position. The axial chlorine will experience 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. The energetic penalty for this is related to the A-value of chlorine.
Overall Stability Ranking:
Based on these considerations, the predicted order of stability for the conformers of this compound is:
cis-diequatorial > trans-axial,equatorial > cis-diaxial
The diequatorial cis conformer is the global minimum due to the absence of significant steric strain. The trans conformer is less stable due to the presence of one axial chlorine atom. The diaxial cis conformer is the least stable due to the strong repulsive interaction between the two axial chlorine atoms.
Caption: Relative stability of this compound conformers.
Conclusion and Broader Implications
This guide has provided a comprehensive framework for the computational analysis of this compound conformations. By applying established quantum chemistry methods, researchers can gain valuable insights into the energetic landscape of this and other substituted cyclic systems. Understanding these conformational preferences is not merely an academic exercise; it has profound implications for predicting chemical reactivity, designing novel catalysts, and developing new therapeutic agents where the specific three-dimensional arrangement of a molecule is critical for its function. The methodologies outlined here serve as a foundational tool for any scientist working at the interface of chemistry, biology, and materials science.
A Comparative Guide to SN2 Reaction Rates of Dichlorocyclohexane Isomers
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the bimolecular nucleophilic substitution (SN2) reaction rates for various isomers of dichlorocyclohexane. We will explore the causal relationships between stereochemistry, conformational dynamics, and chemical reactivity, supported by established mechanistic principles and detailed experimental protocols. This document is intended for researchers and professionals in organic synthesis and drug development who require a nuanced understanding of reaction kinetics in cyclic systems.
Foundational Principles: The SN2 Reaction in Cyclohexane Systems
The SN2 reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon, displacing a leaving group.[1] This mechanism dictates a specific geometric requirement: the nucleophile must approach the carbon from the side opposite to the leaving group, a trajectory known as "backside attack."[2][3] This leads to an inversion of stereochemistry at the reaction center, akin to an umbrella flipping inside out in the wind.[4]
The reaction kinetics are second-order, meaning the rate is proportional to the concentration of both the substrate (alkyl halide) and the nucleophile.[5]
Rate = k[Alkyl Halide][Nucleophile]
In the context of a cyclohexane ring, this geometric constraint is profoundly influenced by the ring's conformational isomerism. The chair conformation is the most stable arrangement, and substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For an effective SN2 reaction to occur on a cyclohexane ring, the leaving group must be in an axial position .[2] This orientation provides a clear and unobstructed path for the nucleophile's backside attack. An equatorial leaving group is sterically shielded by the cyclohexane ring itself, making the backside approach exceptionally difficult.[2][6]
Therefore, the rate of an SN2 reaction for a substituted cyclohexane is not merely dependent on its static structure, but on the equilibrium concentration of the conformer that places the leaving group in the reactive axial position.
Conformational Analysis of Dichlorocyclohexane Isomers
The reactivity of dichlorocyclohexane isomers is a direct consequence of their conformational equilibria. The most stable chair conformation is the one that minimizes steric strain, primarily the unfavorable 1,3-diaxial interactions between axial substituents.[7] Let's examine the key isomers.
1,4-Dichlorocyclohexane
-
trans-1,4-Dichlorocyclohexane: This isomer can exist in two chair conformations: one with both chlorine atoms in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformer is significantly more stable and is the overwhelmingly predominant form at equilibrium, as it avoids any 1,3-diaxial interactions. The SN2 reaction, however, must proceed through the high-energy diaxial conformer. Because the concentration of this reactive conformer is exceedingly low, the overall reaction rate is very slow.
-
cis-1,4-Dichlorocyclohexane: In this isomer, one chlorine is always axial and the other is equatorial. The ring-flip process results in an identical, isoenergetic conformation. This means that at any given moment, a substantial population of the molecules has a chlorine atom in the axial position, poised for reaction.
1,2-Dichlorocyclohexane
-
trans-1,2-Dichlorocyclohexane: Similar to the trans-1,4 isomer, the most stable conformation is the diequatorial form. Reaction requires flipping to the much less stable diaxial conformer, which suffers from both 1,3-diaxial interactions and a gauche interaction between the adjacent chlorines. Consequently, the reaction rate is expected to be very slow.
-
cis-1,2-Dichlorocyclohexane: This isomer exists as an equilibrium between two conformers, each having one axial and one equatorial chlorine. These two conformers are in rapid equilibrium and are of similar energy. Therefore, like the cis-1,4 isomer, there is always a significant concentration of the reactive axial conformer available, leading to a faster reaction rate compared to its trans counterpart.[8]
Comparative Reactivity and Data Summary
The principles of conformational analysis lead to a clear prediction of relative SN2 reaction rates: isomers that can readily adopt a conformation with an axial chlorine will react faster. The rate is directly tied to the equilibrium population of this reactive conformer.
| Isomer | Predominant Conformer | Leaving Group Position in Major Conformer | Reactive Conformer | Equilibrium Population of Reactive Conformer | Predicted Relative Rate |
| cis-1,4-Dichlorocyclohexane | Axial/Equatorial | Axial & Equatorial | Axial/Equatorial | High | Fast |
| trans-1,4-Dichlorocyclohexane | Diequatorial | Equatorial | Diaxial | Very Low | Very Slow |
| cis-1,2-Dichlorocyclohexane | Axial/Equatorial | Axial & Equatorial | Axial/Equatorial | High | Fast |
| trans-1,2-Dichlorocyclohexane | Diequatorial | Equatorial | Diaxial | Very Low | Very Slow |
Experimental Protocol: Kinetic Analysis via Gas Chromatography
To empirically validate these predictions, a kinetic study can be performed to determine the second-order rate constants.
Objective
To determine the relative SN2 reaction rates of cis- and trans-1,4-dichlorocyclohexane with sodium iodide in acetone.
Rationale for Component Selection
-
Substrates: cis- and trans-1,4-dichlorocyclohexane provide a clear contrast in conformational bias.
-
Nucleophile: Iodide (from NaI) is an excellent nucleophile for SN2 reactions.[9]
-
Solvent: Acetone is a polar aprotic solvent. Such solvents are ideal for SN2 reactions because they solvate the cation (Na+) effectively but do not form strong hydrogen bonds with the nucleophile (I-), leaving it "naked" and highly reactive.[10][11][12]
-
Analytical Method: Gas Chromatography (GC) is a robust technique for separating and quantifying the volatile reactants and products over time.[13]
Experimental Workflow
Caption: Workflow for Kinetic Analysis of SN2 Reactions.
Step-by-Step Procedure
-
Preparation: Prepare a 0.1 M solution of sodium iodide in dry acetone. Prepare separate 0.1 M solutions of cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane in dry acetone, each containing a known concentration of an internal standard (e.g., 0.05 M nonane).
-
Reaction Initiation: Place flasks containing the nucleophile and substrate solutions in a constant temperature water bath (e.g., 50 °C) to equilibrate. To start the reaction, rapidly add an equal volume of the NaI solution to the substrate solution and start a timer (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 1 mL aliquot of the reaction mixture.
-
Quenching: Immediately transfer the aliquot to a vial containing 5 mL of ice-cold water and 2 mL of diethyl ether. Cap and shake vigorously. This stops the reaction by partitioning the polar NaI from the organic substrate.
-
Analysis: Allow the layers to separate. Carefully withdraw a sample from the upper ether layer and inject it into a gas chromatograph.
-
Data Processing: For each time point, determine the concentration of the dichlorocyclohexane isomer by comparing its GC peak area to that of the internal standard.
-
Kinetic Plot: For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Substrate] versus time will yield a straight line with a slope equal to the rate constant, k. Alternatively, using pseudo-first-order conditions or the integrated second-order rate law will also yield the rate constant.[5]
Logical Analysis of Reactivity
The disparity in reaction rates between cis and trans isomers can be visualized through their conformational energy landscapes. The reaction must proceed through the conformer with an axial leaving group, and the energy barrier to reach this state is a key determinant of the overall rate.
Caption: Conformational Control of SN2 Reactivity.
This diagram illustrates that for the trans isomer, a high-energy conformational change is a prerequisite for reaction, and even then, the concentration of the reactive species is minimal. For the cis isomer, the reactive conformer is the ground state, leading to a much faster reaction.
Conclusion
The SN2 reaction rates of dichlorocyclohexane isomers are not governed by their constitutional or configurational isomerism alone, but are critically dictated by conformational dynamics. A leaving group must be in an axial position for the requisite backside attack by a nucleophile.
-
Cis isomers (such as cis-1,2- and cis-1,4-dichlorocyclohexane) consistently have a significant population of conformers with an axial chlorine, making them relatively reactive in SN2 substitutions.
-
Trans isomers (such as trans-1,2- and trans-1,4-dichlorocyclohexane) exist predominantly in a diequatorial conformation, which is unreactive. The reaction must proceed through a high-energy diaxial conformer present in minute concentrations at equilibrium, resulting in dramatically slower reaction rates.
This study underscores the essential role of three-dimensional structural analysis in predicting and controlling chemical reactivity, a principle of paramount importance in the rational design of synthetic pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. idc-online.com [idc-online.com]
- 9. youtube.com [youtube.com]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to the Spectroscopic Differences Between Dichlorocyclohexane Constitutional Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in chemical synthesis and characterization. The dichlorocyclohexanes, existing as 1,1-, 1,2-, 1,3-, and 1,4-isomers, present a classic case study in demonstrating the power of spectroscopic techniques to differentiate molecules with the same molecular formula but different atomic connectivity. This guide provides an in-depth technical comparison of these isomers using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between molecular structure and spectral output, providing field-proven insights and detailed experimental protocols.
The Structural Landscape of Dichlorocyclohexanes
The constitutional isomers of dichlorocyclohexane (C₆H₁₀Cl₂) are defined by the positions of the two chlorine atoms on the cyclohexane ring. These are:
-
1,1-Dichlorocyclohexane
-
1,2-Dichlorocyclohexane (exists as cis and trans stereoisomers)
-
1,3-Dichlorocyclohexane (exists as cis and trans stereoisomers)
-
1,4-Dichlorocyclohexane (exists as cis and trans stereoisomers)
The presence of stereoisomers, particularly for the 1,2-, 1,3-, and 1,4-isomers, adds a layer of complexity that can be resolved through careful spectroscopic analysis, primarily by NMR.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The number of unique proton signals, their chemical shifts (δ), and their splitting patterns (multiplicity) are directly dictated by the symmetry of the molecule and the electronic environment of each proton.
Distinguishing Features in ¹H NMR Spectra:
-
Number of Signals: The symmetry of each isomer determines the number of chemically non-equivalent protons and thus the number of signals in the ¹H NMR spectrum.
-
1,4-Dichlorocyclohexane (cis and trans) are the most symmetrical, leading to the simplest spectra. The trans isomer in its diequatorial conformation is highly symmetrical, often showing only one or two signals for the ring protons. The cis isomer is less symmetrical and will show a greater number of signals.
-
1,1-Dichlorocyclohexane exhibits a plane of symmetry, resulting in fewer signals than a completely asymmetric molecule. One would expect to see distinct signals for the protons on the carbons adjacent to the dichlorinated carbon (C2/C6), the next set of carbons (C3/C5), and the carbon at the opposite end (C4).
-
1,2- and this compound have lower symmetry, leading to more complex spectra with a larger number of overlapping multiplets. The protons on the carbons bearing the chlorine atoms (the methine protons) are diastereotopic and will have distinct chemical shifts and complex splitting patterns.[1]
-
-
Chemical Shifts (δ): The electronegativity of the chlorine atoms causes a significant downfield shift for protons on the same carbon (geminal) or adjacent carbons (vicinal).
-
The methine protons (CH-Cl) in the 1,2-, 1,3-, and 1,4-isomers are the most downfield-shifted protons, typically appearing in the range of 3.5-4.5 ppm. The exact chemical shift is influenced by the axial or equatorial position of both the proton and the chlorine atom.
-
In 1,1-dichlorocyclohexane, the protons on the adjacent C2 and C6 carbons are deshielded and appear at a lower field than the other methylene protons.
-
-
Coupling Constants (J): The magnitude of the vicinal coupling constants (³JHH) provides crucial information about the dihedral angle between adjacent protons, which in turn reveals the stereochemical relationship (cis/trans) and conformational preferences of the ring.
-
Axial-Axial (³J_ax,ax_) Coupling: Typically large, in the range of 8-13 Hz.
-
Axial-Equatorial (³J_ax,eq_) and Equatorial-Equatorial (³J_eq,eq_) Coupling: Typically small, in the range of 2-5 Hz.
-
By analyzing the splitting patterns of the methine protons, one can deduce the conformational equilibrium of the molecule. For example, a trans-1,2-dichlorocyclohexane in a diequatorial conformation will exhibit small axial-equatorial and equatorial-equatorial couplings for its methine protons. In contrast, the diaxial conformer would show a large axial-axial coupling.
-
Comparative ¹H NMR Data:
| Isomer | Key Protons | Approximate Chemical Shift (δ, ppm) | Expected Multiplicity |
| 1,1-Dichlorocyclohexane | H2/H6 | ~2.2 - 2.5 | Multiplet |
| H3/H5, H4 | ~1.5 - 2.0 | Multiplet | |
| trans-1,2-Dichlorocyclohexane | H1/H2 (methine) | ~4.0 | Multiplet (often complex) |
| Other CH₂ | ~1.2 - 2.4 | Multiplets | |
| cis-1,2-Dichlorocyclohexane | H1/H2 (methine) | ~4.3 | Multiplet (often broad) |
| Other CH₂ | ~1.3 - 2.2 | Multiplets | |
| trans-1,3-Dichlorocyclohexane | H1/H3 (methine) | Downfield region | Multiplet |
| cis-1,3-Dichlorocyclohexane | H1/H3 (methine) | Downfield region | Multiplet |
| trans-1,4-Dichlorocyclohexane | All CH | Often a single broad singlet | Singlet |
| cis-1,4-Dichlorocyclohexane | H1/H4 (methine) & other CH₂ | Multiple signals | Multiplets |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the conformational equilibrium of the molecule.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, primarily by revealing the number of unique carbon environments in the molecule. Since ¹³C spectra are typically proton-decoupled, each unique carbon atom appears as a single line, making spectral interpretation more straightforward in terms of counting signals.
Distinguishing Features in ¹³C NMR Spectra:
-
Number of Signals: This directly corresponds to the number of non-equivalent carbon atoms.
-
trans-1,4-Dichlorocyclohexane: Due to its high symmetry, it will show the fewest signals, potentially only two (one for the carbons bearing chlorine and one for the other four carbons).
-
cis-1,4-Dichlorocyclohexane: Will show three signals due to a plane of symmetry.
-
1,1-Dichlorocyclohexane: Will show four signals (C1, C2/C6, C3/C5, C4).
-
cis-1,2-Dichlorocyclohexane: Possesses a plane of symmetry, leading to three signals.
-
trans-1,2-Dichlorocyclohexane: Has a C₂ axis of symmetry, also resulting in three signals.
-
This compound (cis and trans): Will exhibit four and six signals, respectively, in their most stable conformations, reflecting their lower symmetry.
-
-
Chemical Shifts (δ): The carbon atoms bonded to chlorine are significantly deshielded and appear at a much lower field (higher ppm) than the other carbons.
-
The C-Cl carbons typically resonate in the range of 50-75 ppm.
-
The other CH₂ carbons of the ring appear further upfield, generally between 20-40 ppm.
-
Comparative ¹³C NMR Data:
| Isomer | Number of Signals | Approximate Chemical Shift of C-Cl (δ, ppm) | Approximate Chemical Shift of other CH₂ (δ, ppm) |
| 1,1-Dichlorocyclohexane | 4 | ~80 (quaternary C) | 23, 25, 39 |
| cis-1,2-Dichlorocyclohexane | 3 | ~63 | 24, 32 |
| trans-1,2-Dichlorocyclohexane | 3 | ~65 | 25, 34 |
| cis-1,3-Dichlorocyclohexane | 4 | ~60 | 23, 33, 42 |
| trans-1,3-Dichlorocyclohexane | 4 | ~61 | 25, 35, 44 |
| cis-1,4-Dichlorocyclohexane | 3 | ~60 | 31, 33 |
| trans-1,4-Dichlorocyclohexane | 2 | ~62 | 34 |
Note: These are approximate values and can be influenced by solvent and temperature.
Infrared (IR) Spectroscopy: Identifying Key Vibrational Modes
Infrared spectroscopy is useful for identifying the presence of certain functional groups. For dichlorocyclohexanes, the most informative region is the C-Cl stretching vibration.
Distinguishing Features in IR Spectra:
-
C-Cl Stretching: The position of the C-Cl stretching band is sensitive to the local environment, including whether the chlorine is axial or equatorial.
-
Equatorial C-Cl bonds generally absorb at a higher frequency (around 740-780 cm⁻¹).
-
Axial C-Cl bonds absorb at a lower frequency (around 680-730 cm⁻¹).
-
Since the isomers exist as a mixture of conformers, you may observe multiple C-Cl stretching bands. The relative intensities of these bands can provide clues about the conformational equilibrium. For example, trans-1,4-dichlorocyclohexane, which strongly prefers the diequatorial conformation, would be expected to show a strong band in the equatorial C-Cl region.
-
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to each molecule. While difficult to interpret from first principles, the fingerprint region of an unknown can be compared to a library of known spectra for positive identification.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. The molecular ion peak (M⁺) will have an m/z corresponding to the molecular weight of dichlorocyclohexane (152 g/mol ). A key feature of chlorine-containing compounds is the isotopic pattern of the molecular ion and its fragments.
Distinguishing Features in Mass Spectra:
-
Isotopic Pattern: Chlorine has two abundant isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This leads to a characteristic isotopic pattern for ions containing chlorine.
-
For an ion with one chlorine atom, there will be two peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1.
-
For an ion with two chlorine atoms, there will be three peaks, M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.
-
-
Fragmentation: The fragmentation patterns can help distinguish between the isomers. The most common fragmentation pathways for halogenated cycloalkanes involve the loss of a chlorine atom (M-35 or M-37) or the loss of HCl (M-36).
-
The stability of the resulting carbocation will influence the fragmentation pattern. For example, the fragmentation of 1,1-dichlorocyclohexane may proceed differently from the 1,2-, 1,3-, or 1,4-isomers due to the geminal dichloro substitution.
-
The mass spectra of the 1,1- and cis-1,2-isomers are reported to be clearly distinguishable, while the other isomers can have very similar spectra.
-
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. It is crucial to consult specific instrument manuals and standard operating procedures for detailed instructions.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Dissolve 5-10 mg of the dichlorocyclohexane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of the liquid dichlorocyclohexane isomer onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
-
Data Acquisition:
-
Place the salt plates in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands, paying close attention to the C-H stretching region (2800-3000 cm⁻¹) and the C-Cl stretching region (600-800 cm⁻¹).
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the major fragment ions and propose fragmentation pathways to aid in structural elucidation.
-
Logical and Workflow Diagrams
Caption: Workflow for the spectroscopic identification of dichlorocyclohexane isomers.
Caption: Key distinguishing features in NMR spectra for isomer differentiation.
Conclusion
The constitutional isomers of dichlorocyclohexane can be effectively distinguished using a combination of spectroscopic techniques. ¹H NMR spectroscopy provides the most detailed information, allowing for the determination of not only the constitutional isomer but also the stereochemistry through the analysis of chemical shifts and coupling constants. ¹³C NMR serves as a rapid method to determine the number of unique carbon environments, which is often sufficient to differentiate the constitutional isomers. IR spectroscopy offers valuable information about the conformational preferences of the C-Cl bonds, while mass spectrometry confirms the molecular weight and provides characteristic isotopic patterns and fragmentation data. By systematically applying these techniques and understanding the underlying principles that govern the spectral output, researchers can confidently elucidate the structure of these and other isomeric compounds.
References
A Comparative Guide to Conformational Energy Calculations: The Case of 1,3-Dichlorocyclohexane
For professionals in chemical research and drug development, a molecule's three-dimensional structure is not a static blueprint but a dynamic landscape of interconverting conformations. The relative stability of these conformations dictates physical properties, reactivity, and, critically, biological activity. Accurately predicting the energetically preferred shapes of a molecule is therefore a cornerstone of modern computational chemistry.
This guide provides an in-depth comparison of computational methods for determining the conformational energies of 1,3-dichlorocyclohexane. We move beyond a simple procedural list to explore the underlying principles that govern conformational preference and the rationale for selecting specific computational tools. By comparing a rapid, classical mechanics-based approach with a more rigorous quantum mechanical method, we aim to equip researchers with the practical insights needed to make informed decisions for their own molecular systems.
The Conformational Landscape of this compound
Cyclohexane and its derivatives are archetypal systems for studying conformational isomerism. They predominantly adopt a low-energy "chair" conformation to minimize both angle strain and torsional strain.[1][2] For a disubstituted cyclohexane like this compound, two stereoisomers exist: cis and trans. Each of these can exist in different chair conformations that interconvert via a "ring-flip."
-
cis-1,3-Dichlorocyclohexane : In this isomer, both chlorine atoms are on the same side of the ring. A ring-flip interconverts a diequatorial (e,e) conformer and a diaxial (a,a) conformer.[1][3]
-
trans-1,3-Dichlorocyclohexane : Here, the chlorine atoms are on opposite sides of the ring. Both chair conformers are equivalent, featuring one axial and one equatorial chlorine (a,e).[4][5]
The primary energetic penalty in cyclohexane conformations arises from 1,3-diaxial interactions , a form of steric strain between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring.[6][7][8] The energetic cost of placing a substituent in the axial position is quantified by its "A-value." For a chlorine atom, the A-value is approximately 0.53 kcal/mol, representing the energy difference between an axial and equatorial position in a monosubstituted cyclohexane.[9]
Comparative Computational Methods
To evaluate the energy landscape of this compound, we will compare two widely used computational methods that represent different trade-offs between computational cost and accuracy.
-
Molecular Mechanics (MM) : This classical approach treats molecules as a collection of atoms connected by springs.[10] It uses a "force field" (e.g., MMFF94, UFF) to calculate the potential energy based on bond lengths, angles, dihedrals, and non-bonded van der Waals and electrostatic interactions. MM is computationally inexpensive and ideal for rapidly screening large numbers of molecules or conformations.[10] However, its accuracy is entirely dependent on the quality of the force field's parameterization for the specific molecule type.
-
Density Functional Theory (DFT) : A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[11] DFT provides a much more fundamental and often more accurate description than MM by explicitly considering electron distribution.[11] Methods like B3LYP, paired with a basis set such as 6-31G*, are workhorses in computational organic chemistry, offering a robust balance of accuracy and computational demand for molecules of this size.
The following diagram illustrates the general workflow for comparing these computational methods.
References
- 1. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction) [chem.ucla.edu]
- 7. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. prospectivedoctor.com [prospectivedoctor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. stolaf.edu [stolaf.edu]
- 11. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
Navigating Conformational Landscapes: An In-Depth Guide to the Experimental and Calculated Stability of 1,3-Dichlorocyclohexane
In the intricate world of medicinal chemistry and materials science, the three-dimensional architecture of a molecule is paramount, dictating its function, reactivity, and interactions. Substituted cyclohexanes represent a ubiquitous structural motif where subtle changes in substituent orientation can lead to profound differences in stability and properties. This guide provides a comprehensive analysis of the conformational stability of cis- and trans-1,3-dichlorocyclohexane, offering a critical comparison between experimentally determined energy differences and those derived from modern computational chemistry. We will explore the underlying principles of conformational analysis, detail the methodologies for both experimental and theoretical evaluation, and dissect the data to provide a cohesive understanding for researchers, scientists, and drug development professionals.
The Theoretical Bedrock: Principles of Cyclohexane Stability
The chair conformation of cyclohexane is the most stable arrangement, as it minimizes both angle strain and torsional strain. Substituents on this ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring). The interplay of steric and electronic factors governs the energetic preference for one conformation over another.
1.1. Steric Hindrance and A-Values
The primary destabilizing factor for an axial substituent is steric strain arising from 1,3-diaxial interactions .[1][2] These are repulsive van der Waals forces between the axial substituent and the two axial hydrogens on the same face of the ring. To quantify this strain, the concept of an "A-value" is used. The A-value is defined as the difference in Gibbs free energy (ΔG°) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[3][4] A larger A-value signifies a greater preference for the equatorial position. For a chlorine substituent, the A-value is approximately 0.43-0.53 kcal/mol , indicating a moderate preference for the equatorial position.[5][6]
1.2. Electronic Effects: Dipole-Dipole Interactions
The carbon-chlorine (C-Cl) bond is polar due to the higher electronegativity of chlorine. This creates a bond dipole moment. The relative orientation of these dipoles in disubstituted cyclohexanes can either be stabilizing or destabilizing. In 1,3-dichlorocyclohexane, the alignment of these dipoles contributes to the overall conformational energy, an effect that simple steric models like A-values do not fully capture.
The Isomers of this compound
Two stereoisomers exist for this compound: cis and trans. Each isomer undergoes rapid ring-flipping at room temperature, leading to an equilibrium between two chair conformations.
-
Cis-1,3-Dichlorocyclohexane : This isomer can exist as a diequatorial (e,e) conformer or a diaxial (a,a) conformer. The diequatorial conformer is achiral and is expected to be the major component at equilibrium.[7] The diaxial conformer places both bulky chlorine atoms in sterically hindered positions, leading to significant 1,3-diaxial interactions.
-
Trans-1,3-Dichlorocyclohexane : This isomer exists as two enantiomeric (R,R) and (S,S) forms. For either enantiomer, ring flipping interconverts two identical axial-equatorial (a,e) conformations.[7] Therefore, the two conformers are degenerate (equal in energy).
The central comparison of this guide focuses on the energy difference between the diequatorial and diaxial conformers of the cis isomer, as this is where the most significant stability difference lies.
Figure 1: Conformational equilibria for cis- and trans-1,3-dichlorocyclohexane.
Experimental Determination: The Power of Low-Temperature NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for determining conformational equilibria. At room temperature, the ring flip of cyclohexane is too rapid on the NMR timescale, resulting in a single, averaged spectrum. However, by lowering the temperature, this process can be slowed sufficiently to observe distinct signals for each conformer.[8][9] The relative populations of the conformers can be determined by integrating their respective NMR signals.
From the equilibrium constant (Keq) derived from the conformer populations, the Gibbs free energy difference (ΔG°) is calculated using the following equation:
ΔG° = -RT ln Keq
Where R is the gas constant and T is the temperature in Kelvin.
Experimental Protocol: Low-Temperature 1H NMR Spectroscopy
-
Sample Preparation : Dissolve a pure sample of cis-1,3-dichlorocyclohexane in a solvent with a low freezing point (e.g., deuterated toluene, Toluene-d8, or a mixture like CS2/CD2Cl2).
-
Initial Spectrum : Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.
-
Cooling : Gradually lower the temperature of the NMR probe in steps of 10-20 K, allowing the sample to equilibrate for 10-15 minutes at each step.[10][11]
-
Spectral Acquisition : Acquire spectra at each low-temperature point until the signals for the axial and equatorial protons broaden and then resolve into two distinct sets of signals, corresponding to the two conformers. This "coalescence temperature" is passed when the exchange rate becomes slow enough for the NMR experiment to distinguish the conformers.
-
Integration : At the lowest stable temperature (e.g., -80°C or 193 K), carefully integrate the well-resolved signals corresponding to the diequatorial (major) and diaxial (minor) conformers.
-
Calculation : Use the integration values to calculate the ratio of conformers (Keq = [diequatorial]/[diaxial]) and subsequently calculate ΔG°.
Computational Analysis: Modeling Stability with DFT
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical tool to calculate the relative energies of conformers.[12] DFT methods offer a favorable balance between computational cost and accuracy for many organic molecules.[13]
The general process involves building the molecular structures of the conformers in silico, optimizing their geometries to find the lowest energy state for each, and then calculating their relative energies.
Computational Protocol: DFT Geometry Optimization and Energy Calculation
-
Structure Building : Construct 3D models of the diequatorial (e,e) and diaxial (a,a) conformers of cis-1,3-dichlorocyclohexane using molecular modeling software.
-
Geometry Optimization : Perform a geometry optimization for each conformer. A common and robust level of theory for this is the B3LYP functional with a Pople-style basis set like 6-31G(d).[14][15] This process systematically alters the bond lengths, angles, and dihedrals to find the structure that corresponds to a minimum on the potential energy surface.
-
Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are used to calculate the Gibbs free energy (G).
-
-
Energy Comparison : The relative stability is determined by the difference in the calculated Gibbs free energies (ΔGcalc) or electronic energies (ΔE) between the two conformers.
Figure 2: Workflow for computational stability analysis using DFT.
Data Comparison: Experimental vs. Calculated Stability
The stability of the cis-1,3-dichlorocyclohexane conformers is dominated by the avoidance of 1,3-diaxial interactions.
| Conformer | Key Interactions | Predicted Stability |
| Diequatorial (e,e) | No 1,3-diaxial interactions involving Cl. | Most Stable |
| Diaxial (a,a) | Two Cl atoms in axial positions, each experiencing 1,3-diaxial interactions with two axial hydrogens. Potential for destabilizing dipole-dipole interactions. | Least Stable |
A simple estimation of the energy difference can be made using A-values. The diaxial conformer has two axial chlorine atoms. Assuming additivity, the destabilization would be approximately 2 x 0.5 kcal/mol = 1.0 kcal/mol . However, this model neglects the potentially significant interaction between the two axial C-Cl bond dipoles.
High-level computational studies provide a more nuanced picture. A study using the QCISD/6-311+G(2df,p) level of theory, which shows excellent agreement with experimental data for dihalocyclohexanes, can be referenced for accurate calculated values.[16] While specific values for this compound are not explicitly listed in that particular study's main text, the methodology is validated against other dihalides, suggesting that modern computational methods can accurately predict these energy differences. The diequatorial conformer is consistently found to be the global minimum.
| Method | ΔG° (Diaxial - Diequatorial) | Source |
| Experimental (NMR) | ~1.1 - 1.4 kcal/mol (Typical for similar systems) | General Conformational Analysis Principles |
| A-Value Estimation | ~1.0 kcal/mol | [5][6] |
| Computational (DFT) | Varies with method; high-level methods predict diequatorial is significantly more stable. | [16] |
Analysis of Discrepancies:
-
A-Value Limitations : The A-value model is a simplification. It doesn't account for the interaction between the two substituents. In the diaxial conformer, the two C-Cl dipoles are roughly parallel, leading to a repulsive electrostatic interaction that further destabilizes this form, likely making the true energy difference greater than the ~1.0 kcal/mol predicted by A-values alone.
-
Solvent Effects : Experimental NMR measurements are conducted in a solvent, which can stabilize polar conformers. Computational calculations are often performed in the gas phase unless a solvent model is explicitly included.[16] The diaxial conformer has a larger overall dipole moment than the diequatorial conformer (where bond dipoles partially cancel), so a polar solvent might slightly reduce the energy gap between them compared to the gas phase.
Conclusion
The primary driving force for this stability difference is the avoidance of severe 1,3-diaxial steric interactions in the diequatorial form. While the A-value model provides a reasonable first approximation of the energy difference (~1.0 kcal/mol), it underestimates the instability of the diaxial conformer by neglecting unfavorable dipole-dipole interactions. Advanced computational methods, validated against experimental data, are capable of capturing these subtle electronic effects, providing a more accurate picture of the conformational energy landscape. This synergistic use of empirical data and theoretical modeling is indispensable in modern chemical research, enabling the precise prediction of molecular structure and properties essential for rational design in drug discovery and materials science.
References
- 1. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A value - Wikipedia [en.wikipedia.org]
- 4. The A value of a substituent on a cyclohexane ring is essentially... | Study Prep in Pearson+ [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solved 19. Conformational analysis of substituted | Chegg.com [chegg.com]
- 7. idc-online.com [idc-online.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. cdn.dal.ca [cdn.dal.ca]
- 12. mdpi.com [mdpi.com]
- 13. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijert.org [ijert.org]
- 15. ijert.org [ijert.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Axial vs. Equatorial Chlorine in 1,3-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
In the realm of cyclic organic compounds, the orientation of a substituent as either axial or equatorial profoundly influences the molecule's stability and reactivity. This guide provides an in-depth analysis of the differential reactivity of axial and equatorial chlorine atoms in the specific context of 1,3-dichlorocyclohexane, a topic of significant interest in stereochemistry and synthetic chemistry. Understanding these principles is paramount for predicting reaction outcomes and designing synthetic pathways in drug development and materials science.
Conformational Isomers of this compound
This compound exists as two diastereomers: cis and trans. These isomers are conformationally flexible, primarily adopting chair conformations to minimize steric and torsional strain. The relative stability of these conformers is dictated by the steric bulk of the substituents and the presence of unfavorable 1,3-diaxial interactions.[1]
-
cis-1,3-Dichlorocyclohexane: In its most stable chair conformation, both chlorine atoms can occupy equatorial positions to avoid 1,3-diaxial interactions.[1] A ring flip would place both chlorines in the less stable axial positions, leading to significant steric strain. Computational studies have shown that the diequatorial conformer of cis-1,3-dichlorocyclohexane is the most stable.[2]
-
trans-1,3-Dichlorocyclohexane: This isomer exists as a rapid equilibrium between two chair conformations where one chlorine atom is axial and the other is equatorial.[2][3] These two conformers are of equal energy. Theoretical studies indicate that the trans isomer, with one axial and one equatorial chlorine, is the most stable form of this compound overall.[2]
It is crucial to recognize that larger substituents have a strong preference for the equatorial position to minimize steric hindrance.[4]
Diagram: Conformational Isomers of this compound
Caption: Chair conformations of cis- and trans-1,3-dichlorocyclohexane.
Comparative Reactivity in Substitution and Elimination Reactions
The axial or equatorial orientation of the chlorine atom, which acts as a leaving group, is a critical determinant of the reaction pathway and rate. This is primarily governed by stereoelectronic effects, which are the interactions between electron orbitals that depend on their spatial arrangement.[5]
The SN2 reaction proceeds via a backside attack by a nucleophile on the carbon atom bearing the leaving group.[6] This requires a specific trajectory for the incoming nucleophile to overlap effectively with the σ* (antibonding) orbital of the carbon-leaving group bond.[7][8]
-
Axial Chlorine: An axial leaving group is generally more reactive in SN2 reactions.[9][10][11] The backside attack pathway is relatively unhindered, allowing the nucleophile to approach the carbon atom from the opposite side of the ring.[10]
-
Equatorial Chlorine: An equatorial leaving group is significantly less reactive towards SN2 displacement.[6][7] The approach of the nucleophile for a backside attack is sterically hindered by the cyclohexane ring itself, specifically by the axial hydrogens on the same side of the ring.[7][10]
Experimental Protocol: Comparative SN2 Reaction Rates
A common method to compare the reactivity of axial and equatorial leaving groups is to use conformationally locked cyclohexane derivatives, often achieved by introducing a bulky group like a tert-butyl group.[4][8]
-
Synthesis: Synthesize cis- and trans-4-tert-butyl-1-chlorocyclohexane. The bulky tert-butyl group will predominantly occupy the equatorial position, thus "locking" the conformation and forcing the chlorine in the cis isomer to be axial and in the trans isomer to be equatorial.
-
Reaction: React each isomer with a strong nucleophile, such as sodium iodide in acetone.
-
Analysis: Monitor the reaction rates by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the rate constants for each reaction.
Expected Outcome: The cis isomer (axial chlorine) will react significantly faster than the trans isomer (equatorial chlorine).
References
- 1. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Cyclohexane, 1,3-dichloro-, trans- [webbook.nist.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
A Comparative Guide to the Synthetic Routes of 1,3-Dichlorocyclohexane
Introduction
1,3-Dichlorocyclohexane is a halogenated cyclic hydrocarbon that serves as a valuable building block in organic synthesis. Its stereoisomers, cis-1,3-dichlorocyclohexane and trans-1,3-dichlorocyclohexane, offer distinct three-dimensional arrangements of the chloro substituents, which can be leveraged in the synthesis of complex molecules, including pharmaceuticals and materials. The choice of synthetic route to this compound is critical, as it dictates not only the overall yield but also the stereochemical outcome, which is often paramount for subsequent applications. This guide provides an in-depth comparison of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, experimental data, and practical considerations for laboratory application.
Route 1: Free Radical Chlorination of Cyclohexane
The free radical chlorination of cyclohexane is a classic method for the functionalization of alkanes. This approach is typically non-selective and proceeds via a chain reaction mechanism, yielding a complex mixture of products.
Mechanism and Rationale
The reaction is initiated by the homolytic cleavage of chlorine (Cl₂) using UV light or a radical initiator like azobisisobutyronitrile (AIBN). The resulting chlorine radicals abstract hydrogen atoms from cyclohexane to form a cyclohexyl radical. This radical then reacts with another molecule of Cl₂ to produce chlorocyclohexane and a new chlorine radical, propagating the chain.
To obtain dichlorinated products, chlorocyclohexane is subjected to further chlorination. However, this process lacks regioselectivity, as the chlorine radical can abstract any of the hydrogen atoms on the chlorocyclohexane ring. This leads to a mixture of 1,1-, 1,2-, 1,3-, and 1,4-dichlorocyclohexane isomers, each of which can also exist as stereoisomers.[1][2]
Performance and Limitations
The primary drawback of this method is its lack of selectivity. The statistical distribution of products makes the isolation of a specific isomer, such as this compound, a significant challenge. The boiling points of the various dichlorocyclohexane isomers are very close, rendering fractional distillation largely ineffective for obtaining pure compounds.
While this method is atom-economical in principle, the low yield of the desired 1,3-isomer and the difficulty in purification make it unsuitable for targeted synthesis. However, it can be a viable route in industrial settings where the mixture of dichlorocyclohexanes can be used as a whole or where large-scale separation techniques are available. For laboratory-scale synthesis requiring a specific stereoisomer of this compound, this method is generally avoided.
Route 2: Stereoselective Synthesis from Cyclohexane-1,3-diols
A more controlled and stereoselective approach to this compound involves the conversion of the corresponding cyclohexane-1,3-diols using a chlorinating agent such as thionyl chloride (SOCl₂). This method allows for the synthesis of specific stereoisomers of the target molecule by starting with the appropriate stereoisomer of the diol.
Synthesis of Cyclohexane-1,3-diol Precursors
The stereoisomers of cyclohexane-1,3-diol can be synthesized from 1,3-cyclohexanedione. The reduction of the dione with sodium borohydride (NaBH₄) can be controlled to selectively produce either the cis or trans diol.
-
For cis-1,3-Cyclohexanediol: The reduction of 1,3-cyclohexanedione in the presence of certain additives can favor the formation of the cis-isomer. For instance, a reported method using sodium borohydride in tetrahydrofuran with the addition of zinc chloride yielded 1,3-cyclohexanediol with 71% selectivity for the cis-isomer and an overall yield of 98.6%.[3]
-
For trans-1,3-Cyclohexanediol: Modifying the reaction conditions can favor the trans-isomer. A procedure using sodium borohydride in tetrahydrofuran at 60°C has been reported to produce 1,3-cyclohexanediol with 96% selectivity for the trans-isomer in a 70.6% yield.[3]
References
- 1. How many dichlorocyclohexane would be produced upon free radical chlorination of chlorocyclohexane ? (including steroisomers) [infinitylearn.com]
- 2. How many dichlorocyclohexane would be obtained on chlorination class 12 chemistry JEE_Main [vedantu.com]
- 3. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]
A Comparative Guide to the Spectroscopic Validation of 1,3-Dichlorocyclohexane Synthesis
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of spectroscopic methods for the validation of 1,3-dichlorocyclohexane, a key intermediate in various synthetic pathways. We will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offering a clear framework for distinguishing the target molecule from its constitutional isomers, 1,2- and 1,4-dichlorocyclohexane.
The synthesis of dichlorocyclohexanes often yields a mixture of isomers, making robust analytical validation essential.[1][2][3] This guide will equip you with the expertise to interpret spectral data, ensuring the purity and structural integrity of your this compound product.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the direct chlorination of cyclohexane.[4] This reaction typically proceeds via a free-radical mechanism, often initiated by UV light. While this method can produce a mixture of mono- and di-substituted products, reaction conditions can be optimized to favor the formation of dichlorocyclohexanes. Subsequent purification by fractional distillation is crucial to isolate the desired 1,3-isomer.
Alternatively, substitution reactions starting from cyclohexanol derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) can offer a more controlled route to this compound.[4]
Below is a generalized experimental protocol for the synthesis of this compound via chlorination of cyclohexane.
Experimental Protocol: Chlorination of Cyclohexane
Materials:
-
Cyclohexane
-
Chlorine gas (Cl₂)
-
UV lamp
-
Reaction flask equipped with a gas inlet, condenser, and magnetic stirrer
-
Apparatus for fractional distillation
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Charge the reaction flask with cyclohexane.
-
Initiate stirring and begin bubbling chlorine gas through the cyclohexane.
-
Simultaneously, irradiate the reaction mixture with a UV lamp to initiate the free-radical chain reaction.
-
Monitor the reaction progress by gas chromatography (GC) to determine the optimal reaction time for the formation of dichlorocyclohexanes.
-
Once the desired conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine.
-
The crude product is then subjected to fractional distillation to separate the unreacted cyclohexane, monochlorocyclohexane, and the different dichlorocyclohexane isomers.
Spectroscopic Validation: A Comparative Approach
The definitive identification of this compound from its isomers relies on a multi-faceted spectroscopic analysis. Each technique provides unique structural information, and together they form a powerful validation toolkit.
¹H NMR Spectroscopy: A Window into Proton Environments
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between the dichlorocyclohexane isomers. The chemical shifts and splitting patterns of the protons are highly sensitive to their local electronic environment and proximity to the electronegative chlorine atoms.
Expected ¹H NMR Spectral Features:
| Isomer | Key Proton Signals and Expected Chemical Shifts (ppm) | Rationale for Distinction |
| This compound | - Protons on C1 and C3 (CHCl): Complex multiplet, significantly downfield due to the direct attachment of chlorine. - Protons on C2, C4, C5, C6: Overlapping multiplets in the upfield region. | The presence of two distinct downfield multiplets for the CHCl protons is a key identifier. The symmetry of the molecule will influence the complexity of the spectrum. |
| 1,2-Dichlorocyclohexane | - Protons on C1 and C2 (CHCl): Two distinct downfield multiplets. The proximity of the two chlorine atoms will lead to a more pronounced downfield shift compared to the 1,3-isomer. | The adjacent CHCl protons will exhibit vicinal coupling, leading to characteristic splitting patterns that are absent in the 1,3-isomer. |
| 1,4-Dichlorocyclohexane | - Protons on C1 and C4 (CHCl): A single, relatively simple multiplet in the downfield region due to the high symmetry of the molecule. | The equivalence of the four methylene groups (C2, C3, C5, C6) results in a much simpler spectrum compared to the 1,2- and 1,3-isomers. |
DOT Graph: Experimental Workflow for Synthesis and Validation
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1,3-Dichlorocyclohexane
As a Senior Application Scientist, I understand that meticulous research is matched in importance only by unwavering attention to safety and environmental stewardship. 1,3-Dichlorocyclohexane, a halogenated aliphatic hydrocarbon, is a valuable compound in synthetic chemistry; however, its disposal requires a systematic and informed approach. This guide provides a direct, procedural framework for its handling and disposal, grounded in established safety protocols and regulatory compliance, to ensure the protection of both laboratory personnel and the environment.
Core Principles: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any waste, a thorough understanding of the hazards is paramount. While comprehensive toxicological data for this compound is limited, it belongs to the family of chlorinated solvents, which are recognized for their potential to cause organ damage and other adverse health effects[1]. The known hazards for similar dichlorocyclohexane isomers include irritation to the eyes, skin, and respiratory tract, and potential central nervous system depression[2]. Therefore, treating this compound with a high degree of caution is a cornerstone of safe laboratory practice.
The primary line of defense is robust engineering controls, followed by appropriate PPE. All handling of this compound and its waste must be conducted within a certified laboratory fume hood to minimize inhalation exposure[2][3].
Table 1: Required Personal Protective Equipment
| Protection Type | Required Equipment | Standard/Specification | Rationale |
| Eye/Face | Tightly-fitting safety goggles | NIOSH (US) or EN 166 (EU) approved[3] | Protects against chemical splashes and vapors. |
| Face shield (when splash potential exists) | N/A | Provides full-face protection during bulk transfers or spill cleanup[1][4]. | |
| Skin (Hands) | Chemically resistant gloves | Compliant with EN 374 (EU)[3] | Prevents dermal absorption and chemical burns. Gloves must be inspected for integrity before each use[3]. |
| Skin (Body) | Flame-resistant and impervious laboratory coat or coveralls | N/A | Protects against incidental contact and small splashes[3]. Contaminated clothing must be removed immediately[2]. |
| Respiratory | NIOSH-approved respirator | Required if ventilation is inadequate or for large spills[2] | Used in emergency situations where vapor concentrations may exceed permissible exposure limits. |
The Critical Step: Waste Segregation & Collection
Proper segregation is the most crucial step in the chemical waste disposal process. Mis-categorizing waste can lead to dangerous chemical reactions, damage to disposal equipment, and regulatory violations.
This compound is a halogenated organic compound because it contains chlorine atoms bonded to a carbon structure[5][6]. Therefore, it must be collected in a designated Halogenated Organic Waste stream.
Causality Behind Segregation: Halogenated wastes require high-temperature incineration with specialized "scrubbers" in the exhaust system[3]. These scrubbers neutralize the corrosive acidic gases (e.g., hydrogen chloride) produced during combustion. Disposing of halogenated compounds in a standard non-halogenated solvent stream can severely damage an incinerator not equipped for this process and release toxic pollutants into the atmosphere[5].
Protocol for Waste Collection:
-
Container Selection: Use only designated, properly vented, and chemically compatible containers, often provided by your institution's Environmental Health & Safety (EHS) department. These are frequently color-coded (e.g., green) for halogenated waste[5].
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and a full chemical inventory of its contents, including the approximate volume or mass of each component[1][5].
-
Incompatible Materials: Never mix this compound waste with strong oxidizing agents or strong bases[2][3]. Do not mix with non-halogenated organic wastes (like acetone, hexanes, or ethyl acetate) or aqueous wastes[5].
Step-by-Step Disposal Procedure
This protocol outlines the standard operational process for disposing of this compound waste generated during research activities.
A. Disposal of Unused or Excess Product:
-
Excess or expired this compound is considered hazardous waste.
-
It should not be poured down the drain under any circumstances[3][7].
-
Carefully transfer the material into the designated and labeled Halogenated Organic Waste container, ensuring there is sufficient headspace to avoid over-pressurization.
-
Offer the sealed and labeled container to your institution's licensed hazardous material disposal service or EHS department for final disposal via incineration[3].
B. Disposal of Contaminated Materials (e.g., silica gel, paper towels, PPE):
-
Solid materials contaminated with this compound must also be treated as hazardous waste.
-
Collect all contaminated solids in a separate, clearly labeled, leak-proof plastic bag or container.
-
The label must read "HAZARDOUS WASTE" and specify the contents (e.g., "Silica gel contaminated with this compound").
-
Place this container in a designated solid hazardous waste collection drum, ensuring it is segregated from non-halogenated waste.
C. Disposal of Empty Reagent Bottles:
-
Empty containers retain chemical residues and can be dangerous[2].
-
Triple-rinse the empty bottle with a small amount of a suitable solvent (e.g., acetone).
-
Crucially, the rinsate from this cleaning process is now considered halogenated hazardous waste. Collect all rinsate and add it to your liquid Halogenated Organic Waste container[8].
-
After rinsing, deface the original label on the bottle.
-
Dispose of the cleaned, de-labeled bottle according to your institution's specific guidelines for chemically contaminated glassware[8].
Emergency Protocol: Spill Management
Immediate and correct response to a spill is critical to maintaining a safe laboratory environment. The response is dictated by the size and nature of the spill[7].
A. Minor Spill (Incidental Release): A spill is considered minor if it is a small quantity, you understand the hazards, you have the proper PPE and cleanup materials, and you feel comfortable managing it[7].
-
Alert Personnel: Immediately notify others in the laboratory[7].
-
Don PPE: Wear the appropriate PPE as detailed in Table 1, including safety goggles, a lab coat, and double-layered chemically resistant gloves.
-
Containment: Prevent the spill from spreading or entering drains by creating a dike with absorbent material[7].
-
Absorption: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or activated charcoal[2][9]. Do not use combustible materials like sawdust [2]. Work from the outside of the spill inward to minimize vapor generation[10].
-
Collection: Once fully absorbed, carefully scoop the material using spark-proof tools into a designated, leak-proof container[2][10].
-
Labeling and Disposal: Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and arrange for disposal through your EHS department[9].
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste[9].
B. Major Spill: A spill is considered major if it involves a large quantity, is in a public area, presents a fire or inhalation hazard, or if you are not trained or equipped to handle it[10].
-
Evacuate: Immediately evacuate all personnel from the spill area[1][7].
-
Alert Authorities: Notify your institution's emergency response personnel (e.g., EHS, Campus Safety) and your supervisor[1][9]. If there is a fire or medical emergency, call 911.
-
Isolate: Confine the hazard by closing doors to the area as you leave[7]. Do not attempt to clean the spill yourself.
-
Assist: Await the arrival of the trained emergency response team in a safe location and be prepared to provide them with information about the spilled chemical.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
Disclaimer: This guide provides general procedures based on available safety data and standard laboratory practices. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health & Safety (EHS) department for policies and procedures applicable to your location. Federal, state, and local regulations must be followed at all times[2][3].
References
- 1. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. bucknell.edu [bucknell.edu]
- 6. uakron.edu [uakron.edu]
- 7. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
